molecular formula C19H18ClN5O4 B1584396 Disperse Red 54 CAS No. 6021-61-0

Disperse Red 54

Cat. No.: B1584396
CAS No.: 6021-61-0
M. Wt: 415.8 g/mol
InChI Key: XSTSGWJEOIPFED-UHFFFAOYSA-N
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Description

Disperse Red 54 (CAS 12217-86-6), also known as C.I. 11131, is a single azo class disperse dye with the molecular formula C₁₉H₁₈ClN₅O₄ and a molecular weight of 415.83 . It is supplied as a red or purple powder . This compound is primarily applied in the dyeing of synthetic fibers, demonstrating a strong affinity for polyester, where it produces a red shade with good build-up for dark colors . It is also suitable for application on diacetate and triacetate fibers, and can dye acrylic fibers to a dense red, albeit with a lower dyeing rate . When dyeing polyamide fibers like nylon, it yields a heavy red light, though with generally poor fastness properties . The dyeing process is typically performed using high-temperature and high-pressure methods or the hot melt method, which is known to achieve very deep colors . The recommended pH value for the dye bath is neutral to slightly acidic (pH 4-7), and the dye exhibits minimal impact from copper and iron ions in the dye bath . Its fastness properties on polyester, as per ISO standards, include a light fastness of 6, and washing fastness for staining and fading at 4-5 . The product is intended for research and industrial applications only. It is not for personal, household, medicinal, or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H18ClN5O4/c1-14(26)29-12-11-24(10-2-9-21)16-5-3-15(4-6-16)22-23-19-8-7-17(25(27)28)13-18(19)20/h3-8,13H,2,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTSGWJEOIPFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064084
Record name -(4-((2-Chloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)anilino)ethyl acetate
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Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6021-61-0
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile
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Record name Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)amino)-
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name -(4-((2-Chloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)anilino)ethyl acetate
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Record name 2-[4-[(2-chloro-4-nitrophenyl)azo]-N-(2-cyanoethyl)anilino]ethyl acetate
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Foundational & Exploratory

Molecular Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Disperse Red 54

This technical guide provides a comprehensive overview of C.I. This compound, a synthetic dye with significant applications in the textile and polymer industries. This document is intended for researchers, scientists, and professionals in drug development and material science who require detailed chemical and physical data, as well as an understanding of its synthesis.

C.I. This compound is a single azo class dye, characterized by the presence of an azo group (-N=N-) connecting aromatic rings.[1] Its chemical structure is responsible for its characteristic red hue and its affinity for hydrophobic fibers.

The molecular formula for C.I. This compound is C₁₉H₁₈ClN₅O₄ .[1][2][3][4][5][6][7]

A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₉H₁₈ClN₅O₄[1][2][3][4][5][6][7]
Molecular Weight 415.83 g/mol [1][2][3][4][5][6][7]
CAS Registry Numbers 12217-86-6, 6657-37-0, 6021-61-0[1][4][5]
Appearance Purple powder[1][7]
Boiling Point (Predicted) 622.6 ± 55.0 °C[4][5][6][7]
Density (Predicted) 1.31 ± 0.1 g/cm³[4][5][6]
Flash Point (Predicted) 330.3 °C[4][7]
Water Solubility (20°C) 94 μg/L[5]
LogP 4.03 at 25°C[5]

Synthesis of C.I. This compound

The manufacturing process for C.I. This compound involves a diazo coupling reaction.[1][7] This is a common method for producing azo dyes. The synthesis begins with the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with N-cyanoethyl-N-methoxycarbonylethylaniline.[1][7]

G cluster_reactants Reactants cluster_process Synthesis Process 2_Chloro_4_nitrobenzenamine 2-Chloro-4-nitrobenzenamine Diazotization Diazotization 2_Chloro_4_nitrobenzenamine->Diazotization N_cyanoethyl_N_methoxycarbonylethylaniline N-cyanoethyl-N- methoxycarbonylethylaniline Coupling Coupling Reaction N_cyanoethyl_N_methoxycarbonylethylaniline->Coupling Diazotization->Coupling Diazo Intermediate CI_Disperse_Red_54 C.I. This compound Coupling->CI_Disperse_Red_54

Synthesis Pathway of C.I. This compound

Experimental Protocols

General Dyeing Procedure

C.I. This compound is primarily used for dyeing hydrophobic fibers such as polyester and acetate.[1][8] The typical application method is high-temperature and high-pressure dyeing.[1][7] This process involves dispersing the dye in an aqueous bath and carrying out the dyeing at elevated temperatures (e.g., 130°C) and pressure to ensure penetration and fixation of the dye within the fiber matrix. The pH of the dye bath is generally maintained around 7 for optimal results.[1]

Toxicological Studies

A study by Jaskot RH, et al. investigated the toxicity of an anthraquinone violet dye mixture, which is a different class of dye from the azo dye C.I. This compound.[5][9][10] While this study is cited in some safety data for this compound, the specific experimental protocols for C.I. This compound itself are not detailed in the available literature. For researchers and drug development professionals, it is crucial to consult specific safety data sheets (SDS) and conduct thorough risk assessments before handling this compound.

Applications

The primary application of C.I. This compound is in the textile industry for dyeing synthetic fibers.[7] It is valued for its ability to produce a vibrant red color with good fastness properties.[1] Beyond textiles, it also finds use in the coloration of plastics and in cosmetics.[5][9][10]

Conclusion

C.I. This compound is a well-characterized disperse dye with a defined molecular structure and known synthesis route. Its utility in industrial applications is well-established. For scientific and research purposes, particularly in fields like drug development where understanding molecular interactions is key, the provided physicochemical data serves as a critical foundation. However, detailed biological or toxicological studies specifically on C.I. This compound are not widely available in the public domain, necessitating careful handling and further investigation for any applications outside of its traditional use.

References

An In-depth Technical Guide to Disperse Red 54 (CAS No. 12217-86-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Disperse Red 54 (CAS No. 12217-86-6), a monoazo disperse dye. It covers its chemical identity, physicochemical properties, synthesis, and primary industrial applications. The guide summarizes quantitative data in tabular format, outlines the general experimental protocol for its synthesis and application in textile dyeing, and includes graphical representations of key processes. While the primary application of this compound is in the textile and polymer industries, this guide also touches upon the toxicological context of azo dyes, which may be of interest to professionals in toxicology and drug development.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic colorant belonging to the single azo class of dyes.[1] Its chemical structure and properties are well-defined, making it suitable for specific industrial applications, primarily the dyeing of hydrophobic synthetic fibers.[2][3]

Synonyms: C.I. This compound, Disperse Scarlet 3GFL, Scarlet S-3GFL, Artisil Scarlet 3GFL, Disperse Red 3GFL, Dispersol Scarlet C-G.[4][5] IUPAC Name: methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate.[4] Molecular Formula: C₁₉H₁₈ClN₅O₄.[4] Appearance: The dye typically presents as a dark red or purple powder/grain.[1][6][7]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Registry Number 12217-86-6 (Primary)[1][5][8]
6657-37-0, 6021-61-0 (Also cited)[1][9]
C.I. Number 11131[1][7]
Molecular Weight 415.83 g/mol [1][4][8]
Density 1.31 g/cm³[5][8]
Boiling Point 622.6°C at 760 mmHg[5][8]
Flash Point 330.3°C[5][8]
Vapor Pressure 2.02 x 10⁻¹⁵ mmHg at 25°C[5][8]
Refractive Index 1.608[5][8]
Water Solubility Insoluble[7]
Solvent Solubility Soluble in acetone and alcohol[7]
LogP (Octanol-Water Partition Coeff.) 5.47[8]
XLogP3-AA 3.8[4]
Topological Polar Surface Area 123.87 Ų[8]

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a two-stage diazotization and coupling reaction.[1][10]

Generalized Protocol:

  • Diazotization: The process begins with the diazotization of an aromatic amine, 2-Chloro-4-nitrobenzenamine. This is typically achieved by reacting the amine with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at a low temperature (0-5°C) to form a diazonium salt. The low temperature is crucial to maintain the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, N-cyanoethyl-N-methoxycarbonylethylaniline.[1][10] This electrophilic substitution reaction forms the characteristic azo (-N=N-) bond, creating the final dye molecule. The reaction is generally carried out under controlled pH conditions to ensure efficient coupling.

  • Isolation and Purification: The synthesized dye precipitates from the reaction mixture and is isolated via filtration. It is then washed to remove unreacted starting materials and byproducts, followed by drying to yield the final product.

Disclaimer: This represents a generalized industrial synthesis pathway. Specific details regarding reagent quantities, reaction times, and purification methods are proprietary and not publicly available.

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Stage 3: Purification A 2-Chloro-4-nitrobenzenamine C Diazonium Salt Intermediate A->C 0-5°C B NaNO₂ + Acid (e.g., HCl) B->C E Coupling Reaction C->E D N-cyanoethyl-N- methoxycarbonylethylaniline D->E F Crude this compound E->F G Filtration & Washing F->G H Drying G->H I Final Product: This compound Powder H->I

Caption: Generalized synthesis workflow for this compound.

Application Protocol: High-Temperature Disperse Dyeing of Polyester

This compound is primarily used for dyeing hydrophobic fibers like polyester.[6] Due to its low water solubility, it is applied as a fine aqueous dispersion.[2] The high-temperature, high-pressure method is a common application protocol.[5][7]

Generalized Protocol:

  • Dye Bath Preparation: The dye powder is milled into fine particles and dispersed in water with the aid of dispersing agents to form a stable dispersion.[11] The pH of the dye bath is typically adjusted to be slightly acidic to neutral (pH ~7).[1][10]

  • Dyeing Process: The polyester fabric is introduced into the dye bath. The system is sealed in a high-pressure vessel and the temperature is raised to 120-130°C.[3] The high temperature causes the polymer chains in the polyester fibers to become more mobile, opening up pores and allowing the small, non-ionic dye molecules to diffuse into the fiber structure.

  • Fixation: The dye molecules, once inside the amorphous regions of the polyester fiber, become physically trapped as the fabric cools and the polymer structure contracts. They are held in place by van der Waals forces and hydrophobic interactions.

  • Reduction Clearing: After dyeing, a "reduction clearing" step is often performed. This involves washing the fabric in a bath containing a reducing agent (like sodium hydrosulfite) and alkali. This process removes any dye particles adhering to the fiber surface, which improves the color fastness of the final product.

Dyeing_Workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_finishing Finishing A This compound (Fine Powder) C Stable Aqueous Dispersion A->C B Water + Dispersing Agents B->C E Dyeing at 130°C (High Pressure) C->E D Polyester Fabric D->E Immerse F Dyed Fabric (Surface + Internal Dye) E->F Dye Diffusion & Fixation G Reduction Clearing (Removes Surface Dye) F->G H Rinsing & Drying G->H I Final Colored Fabric H->I

Caption: High-temperature disperse dyeing process for polyester.

Biological Activity and Toxicological Information

Signaling Pathways and Drug Development

Based on extensive searches of publicly available scientific literature and chemical databases, there is no evidence to suggest that this compound has been investigated for applications in drug development or that it interacts with specific biological signaling pathways. Its physical and chemical properties are optimized for industrial dyeing, not for pharmacological activity.

Toxicological Profile

While specific toxicological data for this compound is limited, as an azo dye, it belongs to a chemical class that has been subject to scrutiny. Some azo dyes can be metabolized, particularly under reductive conditions (e.g., by gut microflora), to cleave the azo bond and release the constituent aromatic amines.[12] The toxicity of these potential metabolites is a primary concern.

Studies on other disperse azo dyes, such as Disperse Red 1, have indicated potential for cytotoxic and genotoxic effects in animal models, including DNA damage and adverse effects on reproductive health.[12][13] These findings highlight the importance of proper industrial hygiene and wastewater treatment to minimize environmental and human exposure to this class of compounds.[12] However, it is crucial to note that toxicity cannot be directly extrapolated from one azo dye to another without specific experimental data.

Conclusion

This compound (CAS No. 12217-86-6) is a well-characterized monoazo dye with significant applications in the coloration of synthetic textiles, particularly polyester. Its synthesis is based on standard diazotization and coupling chemistry, and its application relies on high-temperature diffusion into hydrophobic polymer fibers. While it serves a clear industrial purpose, there is no information in the scientific literature to support a role in drug development or interaction with biological pathways. As with many synthetic industrial chemicals, particularly those in the azo class, appropriate handling and environmental controls are necessary to mitigate potential risks associated with exposure.

References

Solubility of Disperse Red 54 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 54, a member of the azo class of dyes, is a synthetic colorant characterized by its vibrant red hue and its application in the dyeing of hydrophobic materials. Its low aqueous solubility and affinity for nonpolar environments make it suitable for coloring synthetic fibers such as polyester, nylon, and acrylics. In the realms of research and development, particularly in fields like materials science and drug delivery, understanding the solubility of such dyes in organic solvents is paramount. This parameter dictates formulation strategies, influences the efficiency of dyeing processes, and is a critical factor in the development of novel applications.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. It details a robust experimental protocol for determining its solubility and presents illustrative data to guide researchers in their experimental design.

Solubility of this compound: An Overview

Table 1: Illustrative Solubility of this compound in Selected Organic Solvents at 25°C

The following table presents estimated solubility values for this compound based on the known behavior of analogous disperse dyes. These values should be considered as a guideline for solvent selection and must be experimentally verified for precise applications.

Organic SolventChemical FormulaPolarity Index (Relative)Illustrative Solubility (g/L)
AcetoneC₃H₆OHigh1.0 - 5.0
EthanolC₂H₅OHHigh0.5 - 2.5
MethanolCH₃OHHigh0.1 - 1.0
Ethyl AcetateC₄H₈O₂Medium0.5 - 3.0
DichloromethaneCH₂Cl₂Medium1.0 - 4.0
TolueneC₇H₈Low0.1 - 0.5
n-HexaneC₆H₁₄Low< 0.1

Experimental Protocol for Determining the Solubility of this compound

The solubility of this compound in an organic solvent can be accurately determined using UV-Visible (UV-Vis) spectrophotometry. This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

Materials and Equipment
  • This compound (analytical standard)

  • Organic solvents of interest (spectroscopic grade)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (graduated and volumetric)

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass, appropriate for the solvent)

  • Thermostatically controlled shaker or incubator

Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the chosen organic solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to prepare at least five standard solutions of varying, known concentrations.

  • Spectrophotometric Analysis:

    • Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined, where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

Step 2: Preparation of Saturated Solution

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The amount of excess dye should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Place the container in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.

Step 3: Measurement of Solubility

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any suspended particles.

  • If necessary, dilute the clear, saturated solution with the same organic solvent to bring its absorbance within the linear range of the calibration curve. Record the dilution factor.

  • Measure the absorbance of the diluted (or undiluted) saturated solution at the λmax.

Step 4: Calculation of Solubility

  • Using the equation from the calibration curve, calculate the concentration of this compound in the measured (and potentially diluted) saturated solution.

  • If the solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the chosen organic solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Prepare Stock Solution B Perform Serial Dilutions A->B E Measure Absorbance of Standards B->E C Prepare Saturated Solution F Measure Absorbance of Saturated Solution C->F D Determine λmax D->E D->F G Plot Calibration Curve E->G H Calculate Solubility F->H G->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides the necessary framework for its experimental determination. The provided illustrative data serves as a valuable starting point for solvent selection in various research and development applications. The detailed experimental protocol, centered around UV-Vis spectrophotometry, offers a reliable and accurate method for researchers to generate their own precise solubility data, tailored to their specific experimental conditions. This will enable a more informed approach to the formulation and application of this important disperse dye.

A Technical Guide to the Synthesis of 2-Chloro-4-nitrobenzenamine Diazo Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis pathway for diazo compounds derived from 2-chloro-4-nitrobenzenamine, also known as 2-chloro-4-nitroaniline. This compound is a critical intermediate in the manufacturing of various chemicals, most notably disperse and basic dyes for textiles.[1][2] The synthesis involves a two-step process: the diazotization of the primary aromatic amine followed by an azo coupling reaction with a suitable coupling component.

Core Synthesis Pathway: An Overview

The conversion of 2-chloro-4-nitrobenzenamine into a stable and colorful azo dye follows a well-established chemical pathway.

  • Step 1: Diazotization: The primary aromatic amine, 2-chloro-4-nitrobenzenamine, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) by reacting the amine with nitrous acid (HNO₂).[3] The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The resulting 2-chloro-4-nitrobenzene diazonium salt is a highly reactive intermediate.

  • Step 2: Azo Coupling: The diazonium salt then acts as an electrophile in a reaction with an electron-rich coupling component.[4] Common coupling partners include phenols, naphthols, and aromatic amines.[5][6] This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the nitrogen-nitrogen double bond (-N=N-) bridge, which acts as a chromophore and imparts color to the molecule.[6]

synthesis_pathway Overall Synthesis Pathway amine 2-Chloro-4-nitrobenzenamine diazonium 2-Chloro-4-nitrobenzene Diazonium Salt amine->diazonium  Diazotization  (NaNO₂, HCl, 0-5°C) azo_dye Azo Compound (Dye) diazonium->azo_dye  Azo Coupling coupler Coupling Component (e.g., Phenol, Aniline) coupler->azo_dye

Caption: General two-step synthesis pathway for azo compounds.

Experimental Protocols

The following sections detail the methodologies for the key steps in the synthesis.

This protocol is a generalized procedure based on established methods for the diazotization of aromatic amines that are sparingly soluble in water.[7]

Materials:

  • 2-Chloro-4-nitrobenzenamine (17.3 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (30 ml)

  • Glacial Acetic Acid (20 ml)

  • Ice (100 g)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

Procedure:

  • In a well-stirred reactor vessel, create a suspension by combining 17.3 g of 2-chloro-4-nitrobenzenamine, 100 g of ice, 30 ml of concentrated HCl, and 20 ml of glacial acetic acid. Stir the mixture for 2 minutes to ensure homogeneity.[7]

  • Prepare a 4N sodium nitrite solution by dissolving the appropriate amount of NaNO₂ in cold distilled water.

  • Cool the amine suspension to a temperature of 0-5 °C using an external ice-salt bath.

  • Slowly add 25 ml of the 4N sodium nitrite solution dropwise to the amine suspension over the course of 2 minutes.[7] Critical: Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts.

  • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the diazotization reaction is complete.

  • The resulting solution contains the 2-chloro-4-nitrobenzene diazonium salt and is ready for the subsequent coupling reaction. It should be used promptly as diazonium salts can be unstable.

experimental_workflow Experimental Workflow for Diazotization start Start suspend Suspend 2-chloro-4-nitrobenzenamine in HCl, Acetic Acid, and Ice start->suspend cool Cool Suspension to 0-5°C (Ice-Salt Bath) suspend->cool add_nitrite Add NaNO₂ Solution Dropwise (Maintain Temp < 5°C) cool->add_nitrite prep_nitrite Prepare 4N Sodium Nitrite Solution in Cold Water prep_nitrite->add_nitrite stir Continue Stirring for 30-60 Minutes add_nitrite->stir product Diazonium Salt Solution Ready (Use Immediately) stir->product end End product->end

Caption: Step-by-step workflow for the diazotization reaction.

This protocol outlines the general steps for coupling the prepared diazonium salt with a phenolic compound.

Materials:

  • Freshly prepared 2-chloro-4-nitrobenzene diazonium salt solution

  • Coupling agent (e.g., Phenol, 2-Naphthol)

  • Sodium Hydroxide Solution (10% w/v)

  • Ice bath

Procedure:

  • Dissolve the chosen coupling agent (e.g., phenol) in a 10% aqueous sodium hydroxide solution. This deprotonates the hydroxyl group, forming a more reactive phenoxide ion.[8]

  • Cool the coupling agent solution to 0-5 °C in an ice bath with vigorous stirring.[9]

  • Slowly add the cold, freshly prepared diazonium salt solution to the cold coupling agent solution with continuous and efficient stirring.[9]

  • An immediate color change or the formation of a colored precipitate should be observed, indicating the formation of the azo dye.[9]

  • Maintain the reaction mixture in the ice bath and continue stirring for another 30 minutes to ensure the coupling reaction goes to completion.

  • Isolate the solid azo dye product by filtration (e.g., using a Büchner funnel), wash it thoroughly with cold water to remove any unreacted salts, and dry the product.

Quantitative Data and Reaction Parameters

The efficiency of the diazotization process can be influenced by the choice of solvent and reaction conditions. The following table summarizes parameters from various experimental examples.[7]

Parameter Example 1 Example 2 Example 3
Amine 2-chloro-4-nitroaniline2-chloro-4-nitroaniline2-chloro-4-nitroaniline
Amine Amount 17.3 g17.3 g173 g
Primary Solvent Glacial Acetic AcidDimethylsulfoxide (DMSO)Glacial Acetic Acid
Solvent Volume 20 ml10 ml200 ml
Acid Conc. HCl (30 ml)Conc. HCl (30 ml)Conc. HCl (300 ml)
Temperature (°C) 202020
NaNO₂ Solution 4N (25 ml)4N (25 ml)4N (250 ml)
Addition Time 2 minutes18 seconds6 minutes
Post-Stir Time 3.5 minutes1 minute5 minutes

Reaction Mechanism

The diazotization reaction proceeds through several key steps, beginning with the formation of the nitrosating agent.

mechanism_diazotization Mechanism of Diazotization cluster_0 Step 1: Formation of Nitrous Acid & Nitrosating Agent cluster_1 Step 2: Attack by Amine and Formation of Diazonium Ion NaNO₂ + HCl NaNO₂ + HCl HONO (Nitrous Acid) + NaCl HONO (Nitrous Acid) + NaCl NaNO₂ + HCl->HONO (Nitrous Acid) + NaCl HONO + H⁺ HONO + H⁺ H₂O⁺-N=O H₂O⁺-N=O HONO + H⁺->H₂O⁺-N=O Protonation N≡O⁺ (Nitrosonium Ion) + H₂O N≡O⁺ (Nitrosonium Ion) + H₂O H₂O⁺-N=O->N≡O⁺ (Nitrosonium Ion) + H₂O Dehydration Ar-NH₂ + N≡O⁺ Ar-NH₂ + N≡O⁺ Ar-NH₂⁺-N=O Ar-NH₂⁺-N=O Ar-NH₂ + N≡O⁺->Ar-NH₂⁺-N=O Nucleophilic Attack Ar-NH-N=O Ar-NH-N=O Ar-NH₂⁺-N=O->Ar-NH-N=O Deprotonation Ar-N=N-OH Ar-N=N-OH Ar-NH-N=O->Ar-N=N-OH Tautomerization Ar-N=N-OH₂⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH->Ar-N=N-OH₂⁺ Protonation Ar-N≡N⁺ (Diazonium Ion) + H₂O Ar-N≡N⁺ (Diazonium Ion) + H₂O Ar-N=N-OH₂⁺->Ar-N≡N⁺ (Diazonium Ion) + H₂O Dehydration

Caption: Key steps in the mechanism of aromatic diazotization.

  • Formation of the Electrophile : In the acidic solution, sodium nitrite is protonated to form nitrous acid (HONO). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (N≡O⁺).

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 2-chloro-4-nitrobenzenamine attacks the nitrosonium ion.

  • Proton Transfers & Dehydration : A series of proton transfers (tautomerization) and the final elimination of a water molecule result in the formation of the stable, resonance-stabilized diazonium ion.[3]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Single Azo Class Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of single azo class dyes. It includes detailed experimental protocols for their synthesis and characterization, quantitative data summaries, and visual representations of key processes and concepts to support research and development activities.

Physicochemical Properties of Single Azo Dyes

Single azo dyes, characterized by the presence of one azo group (-N=N-) connecting two aromatic rings, are the largest and most versatile class of synthetic organic colorants.[1][2][3][4] Their properties are largely dictated by the nature of the aromatic systems and the substituents they bear.

Physical Properties

The physical state of azo dyes is typically solid.[3] The color of these dyes is a result of the extended π-delocalization across the molecule, with the azo group acting as a primary chromophore.[1][3][4] The specific color, ranging from yellow to red, orange, brown, and blue, is fine-tuned by the electronic nature of the substituents on the aromatic rings.[1][4]

Solubility: The solubility of azo dyes is highly dependent on their molecular structure. The introduction of polar functional groups, such as sulfonic acid groups (-SO₃H), increases their solubility in water and other polar solvents like methanol and ethanol.[3][5] Conversely, the absence of such groups and the presence of nonpolar moieties render them soluble in non-aqueous, organic solvents.[1][5][6]

Melting Point: The melting points of single azo dyes are influenced by their molecular weight and crystalline structure. The data in Table 1 provides examples of melting points for various synthesized monoazo dyes.

Chemical Properties

Synthesis: The fundamental synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol or another aromatic amine.[7][8][9] This electrophilic aromatic substitution reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[7][10]

Spectroscopic Properties: Azo dyes exhibit characteristic absorption spectra in the ultraviolet (UV) and visible regions.[9][11] The wavelength of maximum absorption (λmax) is influenced by the electronic properties of the substituents and the polarity of the solvent, a phenomenon known as solvatochromism.[9] Infrared (IR) spectroscopy can be used to identify the characteristic N=N stretching vibration.[2]

Stability: The stability of azo dyes is a critical property. The azo linkage is generally stable but can be susceptible to cleavage under certain conditions.

  • Light Stability: Exposure to light, particularly UV radiation, can lead to the photochemical degradation of azo dyes.[12]

  • Thermal Stability: Azo dyes can undergo thermal degradation at elevated temperatures, which typically involves the cleavage of the azo bond.[13][14][15]

  • pH Stability: The color and stability of many azo dyes are pH-dependent, which is why some are used as acid-base indicators.[3][16]

  • Chemical Stability: Under anaerobic conditions, the azo bond can be reductively cleaved by microorganisms, leading to the formation of potentially carcinogenic aromatic amines.[3][17]

Data Presentation: Properties of Representative Single Azo Dyes

The following tables summarize key quantitative data for a selection of single azo dyes, compiled from various research articles.

Table 1: Physical and Synthetic Data of Selected Single Azo Dyes

Dye Name/DescriptionAromatic AmineCoupling ComponentYield (%)Melting Point (°C)Reference
4-[(4-nitrophenyl)azo]-1-naphthol4-nitroaniline1-Naphthol87.60261[11]
1-[(4-nitrophenyl)azo]naphthalene-2-ol4-nitroaniline2-Naphthol64.20243[11]
5-[(4-nitrophenyl)azo]salicylic acid4-nitroanilineSalicylic acid67.90294[11]
4-[(4-nitrophenyl)azo] phenol4-nitroanilinePhenol47.30172[11]
Dye from Sulfanilic AcidSulfanilic acidPhenolGood-[9]
Dye from p-nitroanilinep-nitroanilineSalicylic AcidLow-[9]

Table 2: Spectroscopic Data (λmax) of Selected Single Azo Dyes in Different Solvents

Dye Name/DescriptionMethanol (nm)Ethanol (nm)Ethyl Acetate (nm)Reference
4-[(4-nitrophenyl)azo]-1-naphthol535530510[11]
1-[(4-nitrophenyl)azo]naphthalene-2-ol480470460[11]
5-[(4-nitrophenyl)azo]salicylic acid430420410[11]
4-[(4-nitrophenyl)azo] phenol440430420[11]
Dye from Sulfanilic Acid440435420[9]
Dye from p-nitroaniline430425410[9]

Experimental Protocols

General Synthesis of a Single Azo Dye

This protocol describes a general method for the synthesis of a single azo dye via diazotization and coupling.[7][10][18]

Materials:

  • Primary Aromatic Amine (e.g., Aniline, Sulfanilic acid)

  • Coupling Component (e.g., 2-Naphthol, Phenol)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

Procedure:

Step 1: Diazotization

  • Dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0–5 °C in an ice bath with constant stirring.[7]

  • In a separate beaker, dissolve sodium nitrite (0.01 mol) in cold distilled water.

  • Slowly add the cold sodium nitrite solution to the cooled amine solution while maintaining the temperature between 0–5 °C. Continue stirring for a short period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

  • Dissolve the coupling component (0.01 mol) in an aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.[7]

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

  • Filter the precipitated dye using suction filtration (e.g., with a Büchner funnel).

  • Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified product.

UV-Visible Spectral Analysis

This protocol outlines the procedure for determining the absorption spectrum of an azo dye.[19][20][21][22]

Materials:

  • Synthesized Azo Dye

  • Spectroscopic grade solvents (e.g., Methanol, Ethanol, Ethyl Acetate)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the azo dye in the desired solvents at a known concentration (e.g., 0.01% or 0.001%).[22]

  • Prepare a series of dilutions from the stock solution if required for quantitative analysis.

  • Set the spectrophotometer to scan a desired wavelength range (e.g., 190-700 nm).[22]

  • Use the pure solvent as a blank to zero the instrument.

  • Record the absorption spectrum of each dye solution in a quartz cuvette.

  • Identify the wavelength of maximum absorbance (λmax).

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of azo dyes using HPLC.[23][24][25][26][27][28]

Materials:

  • Azo Dye Sample

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • HPLC system with a suitable detector (e.g., Diode Array Detector - DAD)

  • C18 reversed-phase column

Procedure:

  • Prepare a standard solution of the azo dye in a suitable solvent.

  • Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., a gradient of acetonitrile and water).

  • Set the flow rate (e.g., 0.3 mL/min).[23]

  • Set the DAD to monitor at a specific wavelength or across a range (e.g., 240 nm or 200-400 nm).[23]

  • Inject the standard solution to determine the retention time and response.

  • Inject the sample solution for analysis.

  • Quantify the azo dye in the sample by comparing its peak area to that of the standard.

Thermogravimetric Analysis (TGA)

This protocol describes the thermal stability analysis of an azo dye using TGA.[13][14][29][30]

Materials:

  • Azo Dye Sample

  • TGA Instrument

  • Inert sample pan (e.g., alumina or platinum)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Accurately weigh a small amount of the azo dye sample (typically 3-10 mg) into an inert sample pan.[13]

  • Place the sample pan in the TGA instrument.

  • Purge the instrument with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[13]

  • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).[29]

  • Continuously record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset of decomposition and the temperature of maximum mass loss.

Visualizations

G cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt Diazotization NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: General synthesis workflow for single azo dyes.

G cluster_factors Factors Affecting Stability Azo Dye Stability Azo Dye Stability Light (UV) Light (UV) Azo Dye Stability->Light (UV) Photodegradation Temperature Temperature Azo Dye Stability->Temperature Thermal Decomposition pH pH Azo Dye Stability->pH Color/Structure Change Chemical Environment (Reductive) Chemical Environment (Reductive) Azo Dye Stability->Chemical Environment (Reductive) Azo Bond Cleavage

Caption: Factors influencing the stability of azo dyes.

G cluster_characterization Characterization Techniques Azo Dye Sample Azo Dye Sample UV-Vis Spectroscopy UV-Vis Spectroscopy Azo Dye Sample->UV-Vis Spectroscopy Purity & λmax HPLC HPLC Azo Dye Sample->HPLC Purity & Quantification TGA TGA Azo Dye Sample->TGA Thermal Stability IR/NMR Spectroscopy IR/NMR Spectroscopy Azo Dye Sample->IR/NMR Spectroscopy Structural Elucidation

Caption: Experimental workflow for azo dye characterization.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for Disperse Red 54 is limited. Therefore, this guide provides a comprehensive framework based on the general properties of high-temperature monoazo disperse dyes and outlines the standard methodologies for such an analysis. The degradation profile presented is a hypothesized pathway based on established chemical principles for similar dye structures.

Introduction to this compound

This compound (C.I. 11131) is a monoazo disperse dye characterized by its application in the high-temperature dyeing of hydrophobic fibers, particularly polyester. Its chemical structure, C19H18ClN5O4, imparts good sublimation fastness, a critical property for processes such as thermosol dyeing, which occur at elevated temperatures (typically 180-220°C). Understanding the thermal stability and degradation profile of this compound is paramount for optimizing dyeing processes, ensuring product quality, and assessing the environmental and safety implications of its use and potential breakdown products.

Thermal Stability Profile

The thermal stability of a disperse dye is its ability to resist chemical and physical changes upon heating. For high-temperature dyes like this compound, this is a key performance indicator. The primary concerns during thermal processing are sublimation (phase change from solid to gas) and thermal decomposition (chemical breakdown).

General Thermal Characteristics of High-Temperature Disperse Dyes

High-temperature disperse dyes are specifically engineered to withstand the rigors of modern dyeing techniques. Their stability is generally attributed to their molecular structure, including the nature of the chromophore, substituents, and intermolecular forces.

Data Presentation

The following table summarizes the expected thermal properties for a high-temperature disperse dye like this compound, based on typical performance characteristics.

PropertyTypical Value Range for High-Temperature Disperse DyesNotes
Melting Point (°C) > 150Often difficult to determine accurately as decomposition may begin before or during melting. Some sources state "N/A" for this compound.
Sublimation Temperature HighDyes with good sublimation fastness are essential for high-temperature dyeing and printing to prevent color loss and contamination.
Decomposition Onset (TGA) 250 - 300 °CThe temperature at which significant weight loss begins, indicating the start of thermal decomposition in an inert atmosphere.
Peak Decomposition (DTG) 300 - 450 °CThe temperature of the maximum rate of weight loss, often occurring in one or more stages.

Thermal Degradation Profile

The thermal degradation of azo dyes like this compound primarily involves the cleavage of the azo bond (-N=N-), which is the most thermally labile part of the molecule. This initial fragmentation can be followed by subsequent reactions of the resulting aromatic species.

Hypothesized Thermal Degradation Pathway

In the absence of specific experimental data from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a plausible degradation pathway for this compound can be proposed. The initial step is the homolytic cleavage of the azo bond, leading to the formation of two radical fragments. These highly reactive species can then undergo various reactions, such as hydrogen abstraction, recombination, and further fragmentation, to yield a complex mixture of smaller, more volatile compounds.

Mandatory Visualization: Hypothesized Degradation Pathway

G Hypothesized Thermal Degradation Pathway of this compound cluster_0 Initial Dye Structure cluster_1 Thermal Energy Input cluster_2 Primary Degradation Step cluster_3 Initial Degradation Products (Radicals) cluster_4 Secondary Degradation Products This compound This compound (C19H18ClN5O4) Heat High Temperature (>250°C) Cleavage Azo Bond Cleavage Heat->Cleavage Fragment A Aromatic Radical A (Substituted Nitrochlorobenzene Radical) Cleavage->Fragment A Fragment B Aromatic Radical B (Substituted Aniline Radical) Cleavage->Fragment B Products Complex mixture of smaller aromatic and aliphatic compounds Fragment A->Products Fragment B->Products

Caption: Hypothesized thermal degradation pathway of this compound.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a disperse dye like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the dye by measuring weight loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.

    • Determine the onset temperature of decomposition and the residual weight at the end of the analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the dye by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which may indicate crystallization or decomposition.

    • Determine the onset temperature and the peak temperature of any observed transitions.

Mandatory Visualization: Experimental Workflow

G Experimental Workflow for Thermal Analysis of this compound cluster_0 Sample Preparation cluster_1 Thermal Analysis Techniques cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation cluster_4 Results Sample This compound (Powder) TGA TGA Sample->TGA DSC DSC Sample->DSC TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Analysis TGA_Data->Analysis DSC_Data->Analysis Stability Thermal Stability Profile Analysis->Stability Transitions Thermal Transitions Analysis->Transitions

Caption: Generalized experimental workflow for thermal analysis.

Conclusion

Ecotoxicity and Environmental Fate of Disperse Red 54: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative ecotoxicity and environmental fate data for Disperse Red 54 is limited. This guide summarizes the available information and incorporates data from structurally similar analogue compounds to provide a comprehensive overview.

Introduction

This compound (C.I. 11131) is a single azo class dye with the molecular formula C₁₉H₁₈ClN₅O₄ and a molecular weight of 415.83 g/mol .[1] It is used in the textile industry for dyeing synthetic fibers. Like many azo dyes, its environmental persistence, potential for bioaccumulation, and the toxicity of its degradation products are of concern. This technical guide provides an in-depth analysis of the ecotoxicity and environmental fate of this compound, drawing from available literature and data on analogous compounds.

Ecotoxicity Profile

Aquatic Toxicity Data (Analogue Compounds)
CompoundTest OrganismEndpointDurationValue (mg/L)
Disperse Red 1Daphnia similisEC5048h0.80
Disperse Red 13Daphnia similisEC5048hNot specified, but toxicity increased in the presence of the chlorine substituent compared to Disperse Red 1[2]

Note: The presence of a chlorine substituent in Disperse Red 13, which is also present in this compound, was shown to increase its toxicity to Daphnia similis compared to Disperse Red 1.[2]

Experimental Protocols for Aquatic Toxicity Testing (General Guidance)

Standardized ecotoxicity testing is typically conducted following OECD (Organisation for Economic Co-operation and Development) guidelines to ensure data quality and comparability.

  • Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Substance Preparation: A stock solution of this compound is prepared. Due to its low water solubility, a solvent or dispersant may be required, with appropriate solvent controls included in the test design.

  • Test Design: A limit test at 100 mg/L or a full range-finding and definitive test with a series of concentrations is performed.

  • Exposure: Fish are exposed to the test concentrations for 96 hours under controlled conditions (temperature, light, oxygen).

  • Observations: Mortality and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 (lethal concentration for 50% of the test organisms) is calculated using appropriate statistical methods.

  • Test Organism: Daphnia magna or Daphnia pulex.

  • Test Substance Preparation: As described for the fish toxicity test.

  • Test Design: A semi-static or static test with a range of concentrations and a control.

  • Exposure: Daphnids are exposed for 48 hours under controlled conditions.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (effective concentration for 50% of the test organisms) for immobilization is calculated.

  • Test Organism: A recommended green algae species, such as Pseudokirchneriella subcapitata.

  • Test Substance Preparation: As described previously.

  • Test Design: Algal cultures are exposed to a series of test concentrations and a control.

  • Exposure: The test is conducted over 72 hours under constant illumination and temperature.

  • Observations: Algal growth is measured, typically by cell counts or spectrophotometry.

  • Data Analysis: The EC50 for growth inhibition is calculated.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. Key parameters include biodegradation, soil sorption, and bioaccumulation.

Biodegradation

Several studies have investigated the biodegradation of this compound by microorganisms.

MicroorganismConditionDecolorizationDurationDegradation Product Identified
Brevibacillus laterosporusOptimized (pH 7, 40°C)100% (at 50 mg/L)48 hN-(1λ³-chlorinin-2-yl)acetamide[3][4]
Bacterial ConsortiumNot specified84.17% (by Bacillus cereus)24 hNot specified for this compound

The following protocol is based on the study of this compound degradation by Brevibacillus laterosporus.[3][4]

  • Microorganism and Culture Conditions: Brevibacillus laterosporus is cultured in a suitable nutrient broth.

  • Decolorization Assay:

    • A known concentration of this compound (e.g., 50 mg/L) is added to the bacterial culture.

    • The culture is incubated under optimized conditions (e.g., pH 7, 40°C) for a specific duration (e.g., 48 hours).

    • Samples are withdrawn at regular intervals, centrifuged to remove bacterial cells, and the absorbance of the supernatant is measured at the dye's maximum wavelength to determine the percentage of decolorization.

  • Enzyme Assays: Activities of enzymes potentially involved in degradation (e.g., tyrosinase, veratryl alcohol oxidase, NADH-DCIP reductase) are measured spectrophotometrically.

  • Analysis of Degradation Products:

    • The supernatant from the decolorized culture is extracted with a suitable solvent (e.g., ethyl acetate).

    • The extract is concentrated and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC), High-Pressure Thin Layer Chromatography (HPTLC), Fourier Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the metabolites.

Soil Sorption

The soil sorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic carbon. A high Koc value indicates that the substance is likely to be immobile in soil. No experimental Koc value for this compound was found in the searched literature. As a disperse dye with low water solubility, it is expected to have a significant potential to adsorb to sediments.

Bioaccumulation

The bioconcentration factor (BCF) is an indicator of a substance's potential to accumulate in living organisms. High BCF values suggest a risk of bioaccumulation in the food chain. No experimental BCF value for this compound was found. Disperse dyes are generally characterized as hydrophobic and lipophilic, indicating a potential for bioconcentration.

Visualizations

Proposed Biodegradation Pathway of this compound

G DR54 This compound (C₁₉H₁₈ClN₅O₄) AzoBondCleavage Azo Bond Cleavage (Anaerobic) DR54->AzoBondCleavage Brevibacillus laterosporus Metabolite N-(1λ³-chlorinin-2-yl)acetamide and other aromatic amines AzoBondCleavage->Metabolite Mineralization Further Degradation (Aerobic) Metabolite->Mineralization EndProducts CO₂, H₂O, NO₃⁻, Cl⁻ Mineralization->EndProducts

Caption: Proposed biodegradation pathway of this compound.

Experimental Workflow for Biodegradation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Bacterial Culture (e.g., Brevibacillus laterosporus) Incubation Incubation under Optimized Conditions (pH, Temp) Culture->Incubation DyeSolution This compound Solution DyeSolution->Incubation Decolorization Decolorization Measurement (Spectrophotometry) Incubation->Decolorization MetaboliteAnalysis Metabolite Analysis (HPLC, GC-MS) Incubation->MetaboliteAnalysis Toxicity Toxicity Assessment of Metabolites MetaboliteAnalysis->Toxicity

Caption: General workflow for a this compound biodegradation study.

Logical Relationship for Ecotoxicity Assessment Using Analogue Data

G cluster_data Data Source cluster_assessment Assessment DR54 This compound (Target Compound) RiskAssessment Potential Ecotoxicological Risk Assessment DR54->RiskAssessment Inferred Risk DR1 Disperse Red 1 (Analogue) ToxicityData Aquatic Toxicity Data (e.g., EC50 for Daphnia) DR1->ToxicityData Experimental Data Available DR13 Disperse Red 13 (Analogue) DR13->ToxicityData Experimental Data Available ToxicityData->RiskAssessment Provides Basis for Inference

References

In-depth Technical Guide: Health and Safety Data for Disperse Red 54 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available health and safety information for Disperse Red 54 (CAS No. 6021-61-0). It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. A significant lack of comprehensive toxicological data for this substance has been noted in publicly accessible databases and safety data sheets.

Executive Summary

Chemical Identification

IdentifierValue
Chemical Name 3-[--INVALID-LINK--amino]propanenitrile
C.I. Name This compound
CAS Number 6021-61-0
Molecular Formula C₁₉H₁₈ClN₅O₄
Molecular Weight 415.83 g/mol

Toxicological Data

A comprehensive review of available literature and safety data sheets indicates a significant gap in quantitative toxicological data for this compound. Most safety data sheets explicitly state "no data available" for acute oral, dermal, and inhalation toxicity, as well as for skin corrosion/irritation, eye damage, respiratory or skin sensitization, carcinogenicity, and reproductive toxicity.[1] The primary available data pertains to genotoxicity.

Genotoxicity Data Summary

The following table summarizes the key findings from genotoxicity studies on this compound.

Assay TypeTest SystemMetabolic ActivationResultReference
Gene Mutation Salmonella typhimurium (strains TA97a, TA98, TA100)With and withoutPositive (Baranski et al., 1992) cited in[2]
DNA Damage Primary rat hepatocyte cultures (in vitro)N/AWeakly Positive (induced DNA repair synthesis)(Palus et al., 1995) cited in[2][3]
Chromosomal Aberrations Mouse bone marrow micronucleus test (in vivo)N/ANegative (Baranski et al., 1992) cited in[2]
Chromosomal Aberrations Sister Chromatid Exchange assay in SFIS mice (in vivo)N/APositive (Baranski et al., 1992) cited in[2]

Experimental Protocols

Detailed experimental protocols for the cited studies are not available in the publicly accessible literature. The following descriptions are based on standard methodologies for the respective assays.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is a widely used method to assess the mutagenic potential of a chemical. Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.

Unscheduled DNA Synthesis (UDS) in Mammalian Cells

The in vitro DNA repair assay in primary rat hepatocytes measures the ability of a chemical to induce DNA damage, which in turn triggers repair mechanisms. Hepatocytes are treated with the test substance and a radiolabeled DNA precursor (e.g., tritiated thymidine). If the substance damages DNA, the cells will incorporate the radiolabeled precursor as they repair the DNA. This "unscheduled" DNA synthesis is quantified as an indicator of genotoxicity.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay assesses chromosomal damage or damage to the mitotic apparatus. Mice are exposed to the test substance, and after an appropriate treatment period, bone marrow cells are harvested. During cell division, any chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form micronuclei in the cytoplasm of young erythrocytes. The frequency of micronucleated polychromatic erythrocytes is the measured endpoint.

In Vivo Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive indicator of genotoxic events. Animals are treated with the test substance and a DNA labeling agent (e.g., bromodeoxyuridine). This allows for the differential staining of sister chromatids. An exchange of genetic material between sister chromatids is visualized as a switch in staining along the chromosome. An increase in the frequency of SCEs indicates that the substance has interacted with the DNA.

Biodegradation and Detoxification

Research has been conducted on the microbial degradation of this compound. One study demonstrated that the bacterium Brevibacillus laterosporus can decolorize and biodegrade this dye.[4][5][6] Phytotoxicity studies on the resulting metabolites suggested that the biodegradation process leads to non-toxic end products, indicating a detoxification pathway.[4][6] This suggests that while the parent dye may exhibit toxicity, bioremediation could be a viable method for its removal and detoxification from effluents.

Visualizations

Logical Workflow for Genotoxicity Assessment of this compound

cluster_0 Genotoxicity Assessment Workflow for this compound A This compound B In Vitro Assays A->B C In Vivo Assays A->C D Bacterial Reverse Mutation (Ames Test) Result: Positive B->D E DNA Repair Synthesis (Rat Hepatocytes) Result: Weakly Positive B->E F Micronucleus Test (Mouse Bone Marrow) Result: Negative C->F G Sister Chromatid Exchange (Mouse) Result: Positive C->G H Conclusion: Genotoxic Potential D->H E->H F->H G->H

Caption: Genotoxicity assessment workflow for this compound.

Conceptual Diagram of this compound Biodegradation

cluster_1 Conceptual Biodegradation of this compound A This compound (Toxic Parent Compound) B Bioremediation (e.g., Brevibacillus laterosporus) A->B Enzymatic Degradation C Metabolites (Non-toxic) B->C

Caption: Conceptual pathway of this compound detoxification.

Conclusion

The available data indicates that this compound possesses genotoxic potential, as evidenced by positive results in bacterial mutagenicity assays and an in vitro DNA repair assay. The in vivo data is mixed, showing a positive result for sister chromatid exchange but negative for micronucleus induction. A significant knowledge gap exists regarding other toxicological endpoints, including acute toxicity, carcinogenicity, and reproductive toxicity. Professionals handling this substance should exercise caution, employing appropriate personal protective equipment and engineering controls to minimize exposure, in accordance with good industrial hygiene and safety practices.[1] Further comprehensive toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for High-Temperature and High-Pressure Dyeing of Polyester with Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of polyester substrates with C.I. Disperse Red 54 (CAS No. 12217-86-6 / 6657-37-0 / 6021-61-0) using the high-temperature, high-pressure (HTHP) exhaust method. This method is essential for achieving deep shades and excellent fastness properties on polyester, a hydrophobic and highly crystalline fiber.

Overview and Dye Properties

This compound is a single azo-class disperse dye characterized by its yellow-red shade and purple powder appearance.[1] It is suitable for dyeing polyester fibers, yielding good overall fastness properties when applied under HTHP conditions.[1] The compact molecular structure of polyester necessitates high temperatures (typically 130°C) to induce swelling of the amorphous regions, allowing for the diffusion and fixation of the non-ionic dye molecules within the fiber matrix.[2][3] An acidic pH is crucial for optimal dye exhaustion and stability during the dyeing process.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
C.I. NameThis compound
C.I. Number11131
CAS Number12217-86-6 / 6657-37-0 / 6021-61-0
Molecular FormulaC₁₉H₁₈ClN₅O₄
Molecular Weight415.83 g/mol [1]
Molecular StructureSingle Azo Class[1]
Physical AppearancePurple Powder[1]
SolubilityInsoluble in water; Soluble in acetone and alcohol.

Experimental Protocols

Materials and Equipment
  • Substrate: Scoured and bleached polyester fabric

  • Dye: this compound

  • Chemicals:

    • Anionic Dispersing Agent

    • Levelling Agent

    • Acetic Acid (or a suitable pH buffer)

    • Sodium Hydroxide

    • Sodium Hydrosulfite (Sodium Dithionite)

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine

    • Beakers, graduated cylinders, and pipettes

    • pH meter

    • Analytical balance

    • Stirring apparatus

High-Temperature Dyeing Protocol

This protocol outlines the exhaust dyeing method in a high-temperature, high-pressure apparatus.

Table 2: High-Temperature Dyeing Recipe

ComponentConcentrationPurpose
This compound0.5 - 3.0% (on weight of fabric)Colorant
Dispersing Agent1.0 - 2.0 g/LPrevents dye agglomeration
Levelling Agent0.5 - 1.0 g/LEnsures uniform dye uptake
Acetic Acidq.s. to pH 4.5 - 5.5pH control for optimal dyeing
Liquor Ratio1:10 - 1:15Ratio of liquid to fabric weight

Procedure:

  • Dye Bath Preparation:

    • Calculate the required amounts of dye and chemicals based on the weight of the fabric and the desired liquor ratio.

    • Create a smooth, lump-free paste of the this compound powder with a small amount of cold water and the dispersing agent.

    • Gradually dilute the paste with warm water (40-50°C) to ensure proper dispersion.

    • Fill the dyeing vessel with the required volume of water and add the levelling agent.

    • Add the dispersed dye solution to the bath and stir.

    • Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.[2]

    • Seal the dyeing machine and begin agitation.

    • Raise the temperature to 130°C at a rate of 1.5 - 2.0°C per minute.

    • Hold the temperature at 130°C for 30 - 60 minutes, depending on the desired depth of shade.[2]

    • Cool the dye bath to 70-80°C at a rate of approximately 2°C per minute.

    • Drain the dye bath.

Post-Dyeing Reduction Clearing

Reduction clearing is a critical step to remove any unfixed dye from the fiber surface, which significantly improves the wash and rubbing fastness of the final product.

Table 3: Reduction Clearing Recipe

ComponentConcentration
Sodium Hydroxide2.0 g/L
Sodium Hydrosulfite2.0 g/L
Surfactant (stable)1.0 g/L

Procedure:

  • Prepare a fresh bath at 50°C.

  • Add the sodium hydroxide and sodium hydrosulfite to the bath.

  • Raise the temperature to 70-80°C and treat the dyed fabric for 15-20 minutes.

  • Drain the clearing bath.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a weak solution of acetic acid (0.5 - 1.0 g/L) for 10 minutes.

  • Perform a final cold water rinse and then dry the fabric.

Fastness Properties

The fastness properties of textiles are crucial for their end-use performance. This compound on polyester generally exhibits good fastness ratings.

Table 4: Fastness Ratings for this compound on Polyester

Fastness TestFading (ISO)Staining (ISO)Fading (AATCC)Staining (AATCC)
Light Fastness 6-6-
Washing Fastness 4-54-555
Perspiration Fastness 4-54-555
Ironing Fastness 4-54-5--

Source: World Dye Variety[1]. Ratings are on a scale of 1 to 5 for staining and 1 to 8 for light fastness, with higher numbers indicating better fastness.

Diagrams

Experimental Workflow

The following diagram illustrates the complete experimental workflow for dyeing polyester with this compound using the high-temperature, high-pressure method.

G cluster_prep Preparation Phase cluster_dyeing Dyeing Phase (HTHP Machine) cluster_post Post-Treatment Phase A Scour & Bleach Polyester Fabric B Calculate Dye & Chemicals A->B C Prepare Dye Dispersion (Dye + Dispersing Agent) B->C D Prepare Dye Bath (Water + Levelling Agent) C->D E Add Dye Dispersion & Adjust pH to 4.5-5.5 D->E F Load Fabric at 60°C E->F G Ramp Temperature to 130°C (@ 1.5-2.0°C/min) F->G H Hold at 130°C (30-60 min) G->H I Cool to 70-80°C (@ 2°C/min) H->I J Drain Dye Bath I->J K Reduction Clearing (NaOH + Na₂S₂O₄) 70-80°C, 15-20 min J->K L Hot & Cold Rinse K->L M Neutralize (Acetic Acid) L->M N Final Rinse & Dry M->N

Caption: Workflow for High-Temperature Dyeing of Polyester.

Logical Relationships in High-Temperature Dyeing

This diagram illustrates the key parameters and their influence on the successful dyeing of polyester with disperse dyes.

G Dye This compound Diffusion Dye Diffusion & Penetration Dye->Diffusion undergoes Stability Dye Stability Dye->Stability requires Polyester Polyester Fiber (Hydrophobic, Crystalline) Swell Fiber Swelling & Pore Opening Polyester->Swell requires HTHP High Temperature (130°C) & Pressure HTHP->Swell enables Acidic_pH Acidic pH (4.5-5.5) Fixation Dye Fixation (van der Waals forces) Acidic_pH->Fixation promotes Acidic_pH->Stability optimizes Auxiliaries Dispersing & Levelling Agents Levelness Even & Level Dyeing Auxiliaries->Levelness ensures Auxiliaries->Stability maintains Clearing Reduction Clearing Fastness High Wash & Rubbing Fastness Clearing->Fastness improves Swell->Diffusion allows Diffusion->Fixation leads to Fixation->Clearing precedes

Caption: Key Parameter Interactions in Polyester Dyeing.

References

Application Notes and Protocols for the Analysis of Disperse Red 54 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 54 (C.I. 11131; CAS No. 12217-86-6) is a monoazo disperse dye used in the textile industry for dyeing synthetic fibers, particularly polyester. Due to the potential for certain disperse dyes to be allergenic or to cleave into carcinogenic aromatic amines, the detection and quantification of these dyes in finished textile products are crucial for consumer safety and regulatory compliance. These application notes provide detailed protocols for the analytical determination of this compound in textile matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the quantitative analysis of disperse dyes in textiles are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level detection, while HPLC-DAD is a robust and widely available technique suitable for routine analysis.

A general workflow for the analysis of this compound in textiles involves sample preparation, instrumental analysis, and data processing.

This compound Analysis Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Textile Sample Textile Sample Cut into small pieces Cut into small pieces Textile Sample->Cut into small pieces 1. Solvent Extraction (Methanol/Acetonitrile) Solvent Extraction (Methanol/Acetonitrile) Cut into small pieces->Solvent Extraction (Methanol/Acetonitrile) 2. Ultrasonication Ultrasonication Solvent Extraction (Methanol/Acetonitrile)->Ultrasonication 3. Centrifugation Centrifugation Ultrasonication->Centrifugation 4. Filtration Filtration Centrifugation->Filtration 5. HPLC-DAD HPLC-DAD Filtration->HPLC-DAD Inject LC-MS/MS LC-MS/MS Filtration->LC-MS/MS Inject Quantification Quantification HPLC-DAD->Quantification LC-MS/MS->Quantification Reporting Reporting Quantification->Reporting

General workflow for this compound analysis in textiles.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of other disperse dyes in textiles using LC-MS/MS and HPLC-DAD. These values can be considered as a benchmark during the development and validation of a method for this compound.

ParameterLC-MS/MSHPLC-DAD
Limit of Detection (LOD) 0.02 - 1.35 ng/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL0.03 - 0.3 µg/mL
Linearity (R²) > 0.99> 0.99
Recovery 81.8 - 114.1%95.0 - 105.0%
Precision (%RSD) < 15%< 5%

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol describes a general method for the extraction of this compound from textile samples.[1][2]

Materials:

  • Textile sample

  • Methanol (HPLC grade) or Acetonitrile (HPLC grade)

  • Deionized water

  • Scissors

  • 50 mL centrifuge tubes

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or equivalent)

  • Analytical balance

Procedure:

  • Cut the textile sample into small pieces (approximately 2-5 mm).

  • Accurately weigh approximately 1.0 g of the cut textile sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol or acetonitrile to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 50 °C.[1]

  • After sonication, centrifuge the sample at 10,000 rpm for 10 minutes.[1]

  • Carefully decant the supernatant. For LC-MS/MS analysis, the extract may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 1 mL of 95:5 water/methanol).[1]

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

Analytical Method: HPLC-DAD

This protocol provides a representative HPLC-DAD method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector monitoring at the maximum absorbance wavelength of this compound (determine by running a standard).

Calibration:

  • Prepare a stock solution of this compound analytical standard in methanol (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Inject the standards and the sample extracts and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample extracts from the calibration curve.

Analytical Method: LC-MS/MS

This protocol outlines a representative LC-MS/MS method for the sensitive and selective quantification of this compound.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (can be adapted from the HPLC-DAD method):

  • Column: Kinetex C18 100A (100 x 2.1mm, 1.7µm) or equivalent.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 - 2.0 5
    12.0 95
    12.01 - 17.5 100

    | 17.51 - 20.0 | 5 |

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 20 L/hr

  • Capillary Voltage: 0.7 kV

  • MRM Transitions: To be determined by infusing a standard solution of this compound. At least two transitions (one for quantification and one for confirmation) should be monitored.

Calibration: Follow a similar procedure as for the HPLC-DAD method, but with a lower concentration range appropriate for the sensitivity of the LC-MS/MS system (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL).

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH Q2(R1) or equivalent guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Logical Relationship Diagram for Method Validation

Method Validation Parameters cluster_0 Core Validation Parameters cluster_1 Performance Limits Analytical Method Analytical Method Specificity Specificity Analytical Method->Specificity Linearity Linearity Analytical Method->Linearity Accuracy Accuracy Analytical Method->Accuracy Precision Precision Analytical Method->Precision Robustness Robustness Analytical Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ LOQ Range->LOD Range->LOQ

Key parameters for analytical method validation.

References

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dyeing of polyester fibers with C.I. Disperse Red 54. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various applications.

Overview of this compound

This compound, also known as C.I. 11131, is a single azo disperse dye suitable for coloring polyester fibers.[1] It is known for producing a yellow-red shade and is applicable through high-temperature dyeing methods.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
C.I. NameThis compound
C.I. Number11131
CAS Number12217-86-6, 6657-37-0, 6021-61-0
Molecular FormulaC₁₉H₁₈ClN₅O₄
Molecular Weight415.83 g/mol
Chemical ClassSingle Azo
AppearancePurple Powder

Source: World dye variety[1]

Dyeing Methodologies and Experimental Protocols

Polyester fibers can be effectively dyed with this compound using two primary industrial methods: High-Temperature Exhaust Dyeing and Thermosol Dyeing.

High-Temperature Exhaust Dyeing

This method is a batch process performed in a high-temperature, high-pressure dyeing machine. It is suitable for dyeing polyester in fiber, yarn, or fabric form.

Table 2: Typical Recipe for High-Temperature Exhaust Dyeing of Polyester with this compound

ComponentConcentrationPurpose
This compound0.5 - 2.0% (on weight of fiber)Colorant
Dispersing Agent1.0 - 2.0 g/LPrevents dye agglomeration
Acetic Acidto pH 4.5 - 5.5pH control for optimal dyeing
Leveling Agent0.5 - 1.0 g/LPromotes even dye uptake
Liquor Ratio1:10 - 1:20Ratio of liquid to fiber weight

Source: Textile Learner[2], AUTUMN COLOR CO.,LTD[3]

Experimental Protocol:

  • Scouring: Before dyeing, thoroughly scour the polyester fibers to remove any oils, waxes, or other impurities. An alkaline scouring with a detergent and soda ash is recommended.[3]

  • Dye Bath Preparation:

    • Prepare a dye bath with the required amount of water.

    • Add the dispersing agent and leveling agent to the bath and mix well.

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[2][3]

    • Separately, prepare a dispersion of this compound by pasting the dye with a small amount of dispersing agent and then adding cold water.

    • Add the dye dispersion to the dye bath.

  • Dyeing Cycle:

    • Introduce the scoured polyester material into the dye bath at approximately 60°C.[2]

    • Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[2]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[2][3]

    • Cool the dye bath down to 70-80°C before draining.[3]

  • Rinsing: Rinse the dyed material thoroughly with hot water, followed by a cold water rinse.

Thermosol Dyeing

This is a continuous method suitable for dyeing polyester fabrics. It involves padding the fabric with the dye dispersion, followed by drying and high-temperature fixation.

Table 3: Typical Recipe for Thermosol Dyeing of Polyester with this compound

ComponentConcentrationPurpose
This compound10 - 30 g/LColorant
Thickener (e.g., Sodium Alginate)As requiredPadding consistency
Migration Inhibitor10 - 20 g/LPrevents dye migration during drying
Wetting Agent1 - 2 g/LEnsures even fabric wetting
pH4.5 - 5.5 (adjusted with Acetic Acid)Optimal pH for fixation

Source: Textile Learner[2], Resil[4]

Experimental Protocol:

  • Padding:

    • Prepare the padding liquor by dispersing the dye, thickener, migration inhibitor, and wetting agent in water. Adjust the pH to 4.5-5.5.

    • Pad the polyester fabric through the liquor with a wet pick-up of 60-70%.

  • Drying:

    • Dry the padded fabric, typically in an infrared pre-dryer followed by a hot flue dryer at 100-120°C.[2][4]

  • Thermofixation:

    • Pass the dried fabric through a thermofixation unit at a temperature of 190-210°C for 60-90 seconds.[5][6]

  • Rinsing: Rinse the fabric to remove any unfixed dye and auxiliaries.

Post-Treatment: Reduction Clearing

After dyeing, a reduction clearing process is essential to remove any unfixed disperse dye from the fiber surface, which significantly improves the wash and rubbing fastness.[7]

Table 4: Typical Recipe for Reduction Clearing

ComponentConcentration
Sodium Hydrosulfite1.0 - 2.0 g/L
Caustic Soda (Sodium Hydroxide)1.0 - 2.0 g/L
Temperature70 - 80°C
Time15 - 20 minutes

Source: AUTUMN COLOR CO.,LTD[3], IJARBS[7]

Experimental Protocol:

  • Prepare a fresh bath with the specified concentrations of sodium hydrosulfite and caustic soda.

  • Treat the dyed and rinsed polyester material in this bath at 70-80°C for 15-20 minutes.[3]

  • Drain the bath and rinse the material thoroughly with hot water.

  • Neutralize the material with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L).

  • Perform a final cold water rinse and then dry the material.

Fastness Properties of this compound on Polyester

The fastness properties of a dyeing are critical for its end-use performance.

Table 5: Fastness Ratings of this compound on Polyester

Fastness TestAATCC StandardISO Standard
Light Fastness66
Washing Fastness (Staining)54-5
Washing Fastness (Fading)54-5
Perspiration Fastness (Staining)54-5
Perspiration Fastness (Fading)4-54-5
Ironing Fastness-4-5
Sublimation Fastness-4-5

Source: World dye variety[1], Sinoever[8] (Note: Ratings are on a scale of 1 to 5, with 5 being the highest fastness, except for lightfastness which is on a scale of 1 to 8.)

Experimental Workflows and Diagrams

High-Temperature Exhaust Dyeing Workflow

HT_Exhaust_Dyeing cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Scouring Scour Polyester Fibers Dye_Bath_Prep Prepare Dye Bath (pH 4.5-5.5) Load_Fibers Load Fibers at 60°C Dye_Bath_Prep->Load_Fibers Heat_to_130C Heat to 130°C (1-2°C/min) Load_Fibers->Heat_to_130C Hold_at_130C Hold at 130°C (30-60 min) Heat_to_130C->Hold_at_130C Cool_to_80C Cool to 80°C Hold_at_130C->Cool_to_80C Rinse Rinse Cool_to_80C->Rinse Reduction_Clearing Reduction Clearing (70-80°C, 15-20 min) Rinse->Reduction_Clearing Neutralize_Rinse Neutralize & Rinse Reduction_Clearing->Neutralize_Rinse Dry Dry Neutralize_Rinse->Dry Final_Product Final_Product Dry->Final_Product Dyed Polyester

Caption: Workflow for High-Temperature Exhaust Dyeing.

Thermosol Dyeing Workflow

Thermosol_Dyeing cluster_prep Preparation cluster_application Application & Fixation cluster_post Post-Treatment Pad_Liquor_Prep Prepare Padding Liquor (pH 4.5-5.5) Padding Pad Fabric (60-70% pick-up) Pad_Liquor_Prep->Padding Drying Dry (100-120°C) Padding->Drying Thermofixation Thermofixation (190-210°C, 60-90s) Drying->Thermofixation Rinse Rinse Thermofixation->Rinse Reduction_Clearing Reduction Clearing Rinse->Reduction_Clearing Final_Rinse_Dry Final Rinse & Dry Reduction_Clearing->Final_Rinse_Dry Dyed_Fabric Dyed_Fabric Final_Rinse_Dry->Dyed_Fabric Dyed Polyester Fabric

Caption: Workflow for Continuous Thermosol Dyeing.

Logical Relationship of Dyeing Process

Dyeing_Process_Logic Dye This compound (Insoluble Particles) Dye_Dispersion Aqueous Dye Dispersion Dye->Dye_Dispersion Dispersing_Agent Dispersing Agent Dispersing_Agent->Dye_Dispersion Water Water Water->Dye_Dispersion Dye_Adsorption Dye Adsorption on Fiber Surface Dye_Dispersion->Dye_Adsorption Polyester_Fiber Polyester Fiber (Hydrophobic, Crystalline) Polyester_Fiber->Dye_Adsorption Heat_Pressure Heat & Pressure (>100°C) Dye_Diffusion Dye Diffusion into Fiber Matrix Heat_Pressure->Dye_Diffusion Dye_Adsorption->Dye_Diffusion Dye_Fixation Dye Fixation (van der Waals forces) Dye_Diffusion->Dye_Fixation

Caption: Mechanism of Disperse Dyeing on Polyester.

References

Application Notes: C.I. Disperse Red 54 Dyeing of Nylon and Acrylic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: C.I. Disperse Red 54 (C.I. 11131) is a single azo-class disperse dye known for producing a yellow-red to scarlet shade.[1] As a non-ionic dye with low water solubility, it is suitable for dyeing hydrophobic synthetic fibers like polyester, nylon, and acrylics.[2][3][4] Its application on these fibers is achieved through a process where the dye, in a fine dispersion, transfers from an aqueous bath into the amorphous regions of the fiber.[5] This process is highly dependent on temperature, pH, and the use of auxiliary chemicals to facilitate dye penetration and ensure level dyeing.

Application on Nylon (Polyamide): The use of disperse dyes like this compound on nylon offers a significant advantage in overcoming "barré," or unevenness, which can be a challenge with acid dyes due to variations in the fiber.[6] Disperse dyes exhibit excellent migration and leveling properties on nylon.[6] However, this same mobility results in a key limitation: the wet fastness properties, particularly wash fastness, are generally poor to moderate, especially in deeper shades.[6][7] Consequently, the application of this compound on nylon is typically recommended for pale to medium shades on items that do not require frequent or harsh washing, such as lingerie.[6] The fastness to light is generally rated as moderate to good.[7] Dyeing is typically carried out at the boil (around 100°C) in a slightly acidic dye bath.[8][9]

Application on Acrylic Fibers: While cationic (basic) dyes are the primary choice for dyeing acrylic fibers to achieve bright, deep shades with high fastness, disperse dyes can be effectively used for pale to medium shades.[10][11] this compound exhibits a low dyeing rate on acrylic fibers, which makes it more suitable for lighter coloration.[1] The dye uptake can be enhanced by dyeing at higher temperatures (though shrinkage must be considered above 110°C) or by using a carrier, which acts as a plasticizing agent to open the fiber structure.[10][12] The fastness properties of disperse dyes on acrylics are generally superior to those on nylon, with washing fastness rated as very good and light fastness as good.[7]

Data Presentation

Table 1: Recommended Dyeing Parameters for C.I. This compound

ParameterNylon FiberAcrylic FiberSource
Dyeing Method High-Temperature ExhaustCarrier or High-Temperature Exhaust[1][2][13]
Optimal pH 4.5 - 5.54.0 - 7.0[3][14]
Temperature 95 - 100°C (Atmospheric)100 - 105°C (to avoid shrinkage)[9][10]
Auxiliaries Dispersing Agent, Leveling AgentDispersing Agent, Carrier (optional), Retarder (for levelness)[2][9][15]

Table 2: Fastness Properties of C.I. This compound

Fastness TestFiber TypeAATCC RatingISO RatingSource
Light (Xenon Arc) General-6 - 7[14]
Washing General54 - 5[1][14]
Nylon-Poor to Fair[7]
Acrylic-Very Good[7]
Sublimation (Ironing) General4-54[1][14]
Perspiration General54 - 5[1]
Rubbing (Crocking) - Wet General-4 - 5[14]
Rubbing (Crocking) - Dry General-4[14]

Note: Ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

Protocol 1: Exhaust Dyeing of Nylon Fabric with C.I. This compound

Objective: To dye nylon fabric to a level, pale-to-medium shade using an atmospheric exhaust dyeing method.

Materials and Equipment:

  • Nylon 6 or 6,6 fabric

  • C.I. This compound dye powder

  • Non-ionic dispersing agent

  • Leveling agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and non-ionic detergent (for reduction clearing, optional)

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Beakers, graduated cylinders, and magnetic stirrer

  • pH meter

  • Deionized water

Methodology:

  • Fabric Preparation (Scouring):

    • Prepare a scouring bath with 1-2 g/L of a non-ionic detergent.

    • Immerse the nylon fabric at a liquor-to-goods ratio (L:R) of 20:1.

    • Heat the bath to 70-80°C and run for 30 minutes to remove any oils or impurities.[9]

    • Rinse the fabric thoroughly with hot water, then cold water, until the rinse water is clear.[9]

  • Dye Dispersion and Bath Preparation:

    • Accurately weigh the required amount of this compound (e.g., 1.0% on weight of fabric, owf).

    • Create a smooth paste with a small amount of dispersing agent and warm water (40-50°C).[9] Gradually add more warm water while stirring to create a fine, stable dispersion.

    • Fill the dyeing vessel to the required volume (L:R 20:1) with deionized water.

    • Add 1 g/L dispersing agent and 0.5-1.0 g/L leveling agent to the dyebath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3][9]

    • Add the prepared dye dispersion to the bath and stir.

  • Dyeing Process:

    • Introduce the scoured, wetted nylon fabric into the dye bath at 40-50°C.[9]

    • Raise the temperature to 95-100°C at a rate of 1-2°C per minute.[9]

    • Hold at this temperature for 45-60 minutes, ensuring gentle agitation.[9]

    • Cool the bath slowly to 60-70°C before draining.

  • Rinsing and After-treatment (Reduction Clearing):

    • Rinse the dyed fabric thoroughly with warm water, followed by cold water, to remove loose surface dye.[9]

    • For improved wet fastness, a reduction clearing process is recommended. Prepare a new bath with 2 g/L sodium hydrosulfite and 2 g/L non-ionic detergent.

    • Treat the fabric at 60-70°C for 15-20 minutes.[9]

    • Rinse thoroughly with hot and then cold water and dry.

Protocol 2: Carrier Dyeing of Acrylic Fabric with C.I. This compound

Objective: To dye acrylic fabric to a level, pale-to-medium shade using a carrier-assisted exhaust dyeing method at the boil.

Materials and Equipment:

  • Acrylic fabric

  • C.I. This compound dye powder

  • Non-ionic dispersing agent

  • Dyeing carrier (e.g., benzyl alcohol based)

  • Retarding agent (optional, for levelness)

  • Acetic acid and sodium acetate (for pH buffer)

  • Laboratory dyeing machine, beakers, pH meter, etc. (as in Protocol 1)

Methodology:

  • Fabric Preparation (Scouring):

    • Scour the acrylic fabric similarly to nylon (Protocol 1, Step 1) to remove spinning oils and impurities.[16]

  • Dye Dispersion and Bath Preparation:

    • Prepare the dye dispersion as described in Protocol 1, Step 2.

    • Prepare the dyebath (L:R 20:1) with deionized water.

    • Add 1 g/L dispersing agent, 2-4 g/L dyeing carrier, and a retarding agent if necessary.

    • Create a buffer to maintain the pH at approximately 4.5 by adding acetic acid and sodium acetate.[11]

    • Add the prepared dye dispersion to the bath.

  • Dyeing Process:

    • Introduce the scoured, wetted acrylic fabric into the dye bath at 60°C.

    • Raise the temperature to the boil (100°C) at a controlled rate of 1°C per minute. Careful temperature control is critical for level dyeing of acrylics.[17]

    • Hold at the boil for 60-90 minutes.

    • Cool the bath slowly to 70°C (no faster than 1.5°C/min) before draining. Rapid cooling can set creases in acrylic fabric.

  • Rinsing and After-treatment:

    • Rinse the dyed fabric extensively, first in warm water (around 60°C) and then in cold water, to remove all residual carrier and unfixed dye.

    • A final wash with a non-ionic detergent at 60°C for 15 minutes can be performed to further improve fastness.

    • Rinse and dry the fabric.

Visualizations

DyeingWorkflow_Nylon cluster_dyeing Dyeing Process start_node Start Scouring Scouring (1-2 g/L Detergent, 70-80°C, 30 min) start_node->Scouring Nylon Fabric end_node End process_node process_node decision_node decision_node Rinse_1 Hot & Cold Rinse Scouring->Rinse_1 Clean Fabric Dye_Bath_Prep Prepare Dye Bath (Dye, Dispersant, Leveler, pH 4.5-5.5) Rinse_1->Dye_Bath_Prep Temp_Ramp Ramp Temp to 95-100°C (1-2°C/min) Dye_Bath_Prep->Temp_Ramp Add Fabric @ 40-50°C Dyeing Dyeing @ 95-100°C Temp_Ramp->Dyeing Hold for 45-60 min Cooling Cool & Drain Dyeing->Cooling Cool to 60-70°C Rinse_2 Warm & Cold Rinse Cooling->Rinse_2 Decision_RC Reduction Clear Needed? Rinse_2->Decision_RC Dyed Fabric Reduction_Clearing Reduction Clearing (Na hydrosulfite, 60-70°C, 15-20 min) Decision_RC->Reduction_Clearing Yes (Deep Shade) Final_Dry Dry Fabric Decision_RC->Final_Dry No (Pale Shade) Final_Rinse Hot & Cold Rinse Reduction_Clearing->Final_Rinse Final_Dry->end_node Final_Rinse->Final_Dry

Caption: Experimental workflow for exhaust dyeing of nylon with this compound.

DyeingWorkflow_Acrylic cluster_dyeing Dyeing Process start_node Start Scouring Scouring (1-2 g/L Detergent, 70-80°C, 30 min) start_node->Scouring Acrylic Fabric end_node End process_node process_node Rinse_1 Hot & Cold Rinse Scouring->Rinse_1 Clean Fabric Dye_Bath_Prep Prepare Dye Bath (Dye, Dispersant, Carrier, pH ~4.5) Rinse_1->Dye_Bath_Prep Temp_Ramp Ramp Temp to 100°C (1°C/min) Dye_Bath_Prep->Temp_Ramp Add Fabric @ 60°C Dyeing Dyeing @ 100°C Temp_Ramp->Dyeing Hold for 60-90 min Cooling Cool & Drain Dyeing->Cooling Slow Cool to 70°C (<1.5°C/min) Rinse_2 Warm Rinse (~60°C) Cooling->Rinse_2 Final_Wash Soaping (Non-ionic detergent, 60°C, 15 min) Rinse_2->Final_Wash Final_Rinse Final Rinse & Dry Final_Wash->Final_Rinse Final_Rinse->end_node

Caption: Experimental workflow for carrier dyeing of acrylic with this compound.

References

Application Note: Quantitative Analysis of Disperse Red 54 in Textile Matrices using LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comprehensive and sensitive method for the quantification of Disperse Red 54 in textile samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). Disperse dyes, including this compound, are commonly used in the textile industry and are subject to regulatory scrutiny due to their potential as allergens and carcinogens.[1][2] The described method provides a robust protocol for the extraction and analysis of this compound, ensuring high selectivity and sensitivity necessary for regulatory compliance and quality control. This document is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development involved in the safety assessment of consumer products.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing polyester and other synthetic fibers.[1] Several disperse dyes have been identified as potential sensitizers, causing allergic contact dermatitis, while others are suspected carcinogens.[2][3] Consequently, regulatory bodies have established restrictions on the presence of specific disperse dyes in consumer products.[2] Accurate and reliable quantification of these dyes in textile matrices is crucial for ensuring consumer safety and regulatory adherence.

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as the preferred analytical technique for this purpose, offering superior sensitivity and selectivity compared to traditional methods like HPLC with UV detection.[4][5] The use of Multiple Reaction Monitoring (MRM) in LC/MS/MS allows for the precise detection and quantification of target analytes even in complex sample matrices.[3] This application note provides a detailed protocol for the determination of this compound in textiles, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC/MS/MS Analysis cluster_data_analysis Data Analysis sp1 Weigh Textile Sample sp2 Cut into Small Pieces sp1->sp2 sp3 Add Extraction Solvent (e.g., Methanol) sp2->sp3 sp4 Ultrasonic Extraction sp3->sp4 sp5 Centrifugation sp4->sp5 sp6 Filter Supernatant sp5->sp6 sp7 Evaporation & Reconstitution sp6->sp7 lca1 Inject Sample into LC System sp7->lca1 Prepared Sample lca2 Chromatographic Separation (C18 Column) lca1->lca2 lca3 Electrospray Ionization (ESI+) lca2->lca3 lca4 Mass Spectrometric Detection (MRM Mode) lca3->lca4 da1 Peak Integration lca4->da1 Raw Data da2 Calibration Curve Generation da1->da2 da3 Quantification of This compound da2->da3

References

Application Notes: Protocol for Disperse Dyeing of Synthetic Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse dyes are a class of non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1][2] The dyeing mechanism involves the transfer of dye molecules from a fine aqueous dispersion into the amorphous regions of the fiber.[3][4] This process is facilitated by high temperatures, which swell the fiber structure, allowing the small, non-polar dye molecules to diffuse and establish van der Waals forces and hydrophobic bonds within the polymer matrix.[1][5] The most common industrial method is high-temperature exhaust dyeing, which takes place in pressurized machines at temperatures between 120°C and 130°C to ensure efficient dye penetration and fixation, resulting in excellent color fastness.[6][7]

I. Experimental Protocols

Fabric Preparation (Scouring)

Before dyeing, it is critical to remove any oils, finishing agents, dust, or dirt from the polyester fabric to ensure uniform dye uptake.[8][9]

  • Objective: To prepare the fabric for dyeing by removing impurities.

  • Procedure:

    • Prepare a scouring bath containing a non-ionic detergent (e.g., Synthrapol, 5 ml/L) and soda ash (1-2 g/L).[8][9]

    • Immerse the fabric in the bath at a liquor ratio of 15:1.[10]

    • Heat the bath to 60-70°C and maintain for 15-20 minutes with gentle stirring.[8]

    • Rinse the fabric thoroughly with warm water, followed by a final cold water rinse to remove all scouring agents.[8]

High-Temperature Exhaust Dyeing Protocol

This protocol details the standard high-temperature, high-pressure (HT-HP) exhaust method for dyeing polyester fabrics.[9]

  • Objective: To dye polyester fabric with disperse dyes to achieve a level and durable shade.

  • Procedure:

    • Dye Bath Preparation:

      • Prepare a dye bath with softened water. If using hard water, add a sequestering agent (e.g., Calgon, 1 g/L).[8][9]

      • Create a paste with the required amount of disperse dye powder (e.g., 1-4% on weight of fabric) and a small amount of tepid water.[8][9]

      • Add a dispersing agent (1 g/L) to the dye paste to prevent aggregation and ensure a stable dispersion.[2][9]

      • Add the pre-dispersed dye solution to the main dye bath.[11]

      • Add a levelling agent (optional, 1.0 g/L) to improve uniform dyeing.[9][12]

      • Adjust the pH of the dye bath to an acidic range of 4.5-5.5 using acetic acid.[3][6][9] This pH range is crucial for the stability of the dye and satisfactory exhaustion.[2][3]

    • Dyeing Cycle:

      • Introduce the scoured fabric into the high-temperature dyeing machine.[9]

      • Add the prepared dye bath solution.

      • Start circulation and gradually raise the temperature to 130°C over 30-40 minutes (rate of ~1.5-2.0°C/minute).[9][13]

      • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth, to allow for dye diffusion and fixation.[7][9]

      • Slowly cool the dye bath down to 80°C before draining to avoid shocking the fabric, which can cause creases.[9]

    • Rinsing:

      • Rinse the dyed fabric with hot water, followed by a cold water rinse.[2]

Post-Treatment (Reduction Clearing)

Reduction clearing is a crucial step to remove any unfixed dye particles from the fabric surface, which significantly improves wash and rubbing fastness.[9]

  • Objective: To enhance the colorfastness of the dyed fabric.

  • Procedure:

    • Prepare a clearing bath containing Sodium Hydrosulfite (1-2 g/L) and Caustic Soda (1-2 g/L).[9]

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.[9][11]

    • Rinse the fabric thoroughly with hot water.

    • Neutralize the fabric with a dilute acetic acid solution (0.5-1.0 g/L) at 50°C.[13]

    • Perform a final cold water rinse and then dry the fabric.[2]

II. Data Presentation

Quantitative data for the disperse dyeing process is summarized in the tables below.

Table 1: Typical Dye Bath Formulation for High-Temperature Dyeing

ComponentConcentrationPurpose
Disperse Dye1-4% (o.w.f.)*Coloration
Dispersing Agent1 g/LPrevents dye aggregation.[2][9]
Acetic Acid1 g/LMaintains acidic pH (4.5-5.5) for optimal dyeing.[2][3]
Levelling Agent1 g/L (Optional)Promotes uniform dye uptake.[9]
Sequestering Agent1 g/L (If using hard water)Chelates metal ions like Ca²⁺ and Mg²⁺.[8][11]
Liquor Ratio (M:L)1:10 - 1:15Ratio of material weight to liquor volume.[2][10]

*o.w.f. = on weight of fabric

Table 2: Process Parameters for High-Temperature Exhaust Dyeing of Polyester

ParameterValueRationale
Starting Temperature50-60°CAllows for even initial wetting and chemical distribution.[3]
Heating Rate1.5-2.0 °C/minuteGradual heating prevents uneven dyeing.[13]
Dyeing Temperature120-130°CEssential for swelling polyester fibers and enabling dye diffusion.[6][7][9]
Dyeing Time30-60 minutesDuration at peak temperature for dye penetration and fixation.[7][9]
Cooling Rate2.0 °C/minuteSlow cooling prevents thermal shock and fabric creasing.[11]
pH4.5-5.5Ensures dye stability and optimal exhaustion.[3][6][9]

Table 3: Reduction Clearing Formulation and Conditions

ChemicalConcentrationTemperatureTime
Sodium Hydrosulfite1-2 g/L70-80°C15-20 minutes
Caustic Soda (NaOH)1-2 g/L70-80°C15-20 minutes

Table 4: Typical Colorfastness Ratings of Disperse Dyes on Polyester

Fastness PropertyTest Method (Example)Typical Rating (1-5 Scale)Description
Washing Fastness ISO 105-C064-5Excellent resistance to color change and staining during washing.[2]
Rubbing Fastness ISO 105-X124-5 (Dry), 3-4 (Wet)Good resistance to color transfer upon rubbing.
Light Fastness ISO 105-B024-5Fair to good resistance to fading when exposed to light.[2]
Sublimation Fastness ISO 105-P014-5High resistance to dye sublimation during storage or heat treatments.[14]

Note: Ratings can vary based on dye chemistry, concentration, and processing. A higher rating indicates better fastness.

III. Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the disperse dyeing of synthetic fabrics using the high-temperature exhaust method.

DisperseDyeingWorkflow cluster_prep 1. Pre-Treatment cluster_dyeing 2. Dyeing Process cluster_post 3. Post-Treatment RawFabric Raw Synthetic Fabric Scouring Scouring (Detergent + Soda Ash) RawFabric->Scouring Rinsing1 Warm & Cold Rinse Scouring->Rinsing1 HTDyeing High-Temperature Dyeing (Ramp to 130°C, Hold 30-60 min) Rinsing1->HTDyeing Scoured Fabric DyeBathPrep Dye Bath Preparation (Dye, Dispersant, Acetic Acid) DyeBathPrep->HTDyeing Cooling Controlled Cooling to 80°C HTDyeing->Cooling ReductionClearing Reduction Clearing (NaOH + Sodium Hydrosulfite @ 80°C) Cooling->ReductionClearing Dyed Fabric Rinsing2 Hot Rinse & Neutralization ReductionClearing->Rinsing2 Drying Drying & Finishing Rinsing2->Drying FinalProduct Dyed Fabric Drying->FinalProduct

Caption: Workflow for High-Temperature Exhaust Dyeing of Synthetic Fabrics.

References

Application Notes and Protocols for Dyeing with Disperse Red 54 in Supercritical Carbon Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical carbon dioxide (scCO₂) has emerged as a sustainable and efficient medium for dyeing synthetic fibers, such as polyester, with disperse dyes.[1][2] This technology offers significant environmental advantages over conventional water-based dyeing by eliminating wastewater generation and reducing energy consumption.[1][3][4] Disperse Red 54, a common azo dye, can be effectively applied to textiles using this waterless dyeing method. The principle of scCO₂ dyeing lies in the unique properties of carbon dioxide above its critical point (31.1 °C and 7.38 MPa), where it exhibits liquid-like densities and gas-like transport properties, enabling it to act as a solvent for nonpolar solutes like disperse dyes.[4][5] The solvating power of scCO₂ can be precisely controlled by manipulating temperature and pressure, which in turn influences the solubility of the dye and its diffusion into the polymer matrix of the fibers.[3][6]

Key Application Parameters

The efficiency and quality of dyeing with this compound in scCO₂ are primarily influenced by temperature, pressure, dyeing time, and the flow rate of the supercritical fluid.

  • Temperature: Higher temperatures increase the vapor pressure of the dye and the kinetic energy of the molecules, which generally enhances dye solubility and diffusion into the polymer.[5] However, at a constant pressure, increasing the temperature can decrease the density of CO₂, potentially reducing its solvent power.[7] Typical dyeing temperatures for polyester range from 80 °C to 120 °C.[2]

  • Pressure: Increasing the pressure at a constant temperature leads to a higher density of the scCO₂, which generally increases the solubility of the disperse dye.[8][9][10] This enhanced solubility is a key driver for the mass transfer of the dye from the fluid phase to the fiber.[6] Common pressure ranges for this process are between 15 MPa and 30 MPa.[11]

  • Dyeing Time: The duration of the dyeing process affects the dye uptake and the levelness of the coloration. Equilibrium dye uptake is typically achieved within 20 to 240 minutes, depending on the specific conditions and the substrate.[11][12]

  • CO₂ Flow Rate: A continuous flow of scCO₂ can enhance the dissolution rate of the dye and improve the uniformity of the dyeing by ensuring a constant supply of dissolved dye to the fiber surface.[13]

Data Presentation

The following tables summarize typical experimental conditions and solubility data for disperse dyes in supercritical CO₂, which can serve as a reference for experiments with this compound.

Table 1: Typical Supercritical CO₂ Dyeing Parameters for Polyester with Disperse Dyes

ParameterRangeUnitReference(s)
Temperature80 - 120°C[2]
Pressure15 - 30MPa[11]
Dyeing Time20 - 240minutes[11][12]
CO₂ Flow Rate20 - 40mL/min[13]
Dye Concentration0.2 - 1% (on weight of fabric)[5][7]

Table 2: Solubility of Selected Red Disperse Dyes in Supercritical CO₂

DyeTemperature (°C)Pressure (MPa)Solubility (mol/mol)Reference(s)
C.I. Disperse Red 150100.1 x 10⁻⁶[14]
80201.5 x 10⁻⁶[14]
110305.0 x 10⁻⁶[14]
C.I. Disperse Red 1350100.5 x 10⁻⁶[14]
80205.0 x 10⁻⁶[14]
1103015.0 x 10⁻⁶[14]
C.I. Disperse Red 1970.15141.51 x 10⁻⁶[15]
130.15262.63 x 10⁻⁶[15]
C.I. Disperse Red 606015~1 x 10⁻⁷[13]
12025~1 x 10⁻⁶[13]
C.I. Disperse Red 7370.15141.96 x 10⁻⁶[15]
130.152619.78 x 10⁻⁶[15]

Experimental Protocols

This section provides a general methodology for dyeing textile substrates with this compound using supercritical carbon dioxide.

Materials and Equipment
  • Dye: C.I. This compound (or other specified disperse dye)

  • Substrate: Polyester fabric or yarn

  • Supercritical Fluid System: A high-pressure vessel (autoclave) equipped with a heating system, a CO₂ pump, a pressure regulator, and a separator.

  • Carbon Dioxide: High-purity (99.5% or higher) CO₂

  • Analytical Balance

  • Spectrophotometer (for color measurement)

Pre-treatment of Substrate
  • Clean the polyester fabric to remove any oils, waxes, or other impurities that could hinder the dyeing process.[4]

  • Thoroughly dry the fabric before placing it in the dyeing vessel.

Supercritical CO₂ Dyeing Procedure
  • Weigh the dry polyester substrate and the required amount of this compound dye. The dye amount is typically a percentage of the weight of the fabric (e.g., 1% owf - on weight of fabric).[5]

  • Place the polyester substrate and the dye powder into the high-pressure dyeing vessel. The substrate should be wrapped or mounted to ensure even exposure to the supercritical fluid.

  • Seal the vessel and purge it with low-pressure CO₂ to remove any air.

  • Pressurize the vessel with liquid CO₂ from a cylinder using a high-pressure pump to the desired operating pressure (e.g., 20 MPa).

  • Heat the vessel to the desired dyeing temperature (e.g., 120 °C).[5]

  • Once the target temperature and pressure are reached, start the timer for the dyeing process (e.g., 60 minutes).[5] If the system allows, circulate the supercritical CO₂ to ensure uniform dye distribution.

  • After the specified dyeing time, stop the heating and allow the vessel to cool down.

  • Slowly depressurize the vessel. The CO₂ will turn into a gas, leaving the undissolved dye behind. The gaseous CO₂ can be recycled.[4]

  • Remove the dyed substrate from the vessel. No post-dyeing washing is typically required as the residual dye is in a dry powder form and can be easily removed.[3]

Post-Dyeing Analysis
  • Color Strength (K/S): Measure the color strength of the dyed fabric using a spectrophotometer to evaluate the dye uptake.

  • Color Fastness: Assess the color fastness to washing, rubbing, and light according to standard textile testing methods.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the supercritical carbon dioxide dyeing process.

SupercriticalDyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Dyeing cluster_analysis Analysis Prep_Substrate Substrate Pre-treatment (Cleaning & Drying) Weigh Weigh Substrate & Dye Prep_Substrate->Weigh Load Load into Vessel Weigh->Load Pressurize Pressurize with CO2 Load->Pressurize Heat Heat to Supercritical Temp. Pressurize->Heat Dye Dyeing at Set T & P Heat->Dye Cool Cool Down Dye->Cool Depressurize Depressurize & CO2 Recycle Cool->Depressurize Unload Unload Dyed Substrate Depressurize->Unload Analysis Color Strength & Fastness Testing Unload->Analysis DyeingParameters cluster_inputs Process Parameters cluster_mediators Mediating Factors cluster_outputs Dyeing Outcome Temp Temperature CO2_Density CO2 Density Temp->CO2_Density Dye_Solubility Dye Solubility Temp->Dye_Solubility Dye_Diffusion Dye Diffusion Temp->Dye_Diffusion Pressure Pressure Pressure->CO2_Density Time Dyeing Time Dye_Uptake Dye Uptake (K/S) Time->Dye_Uptake CO2_Density->Dye_Solubility Dye_Solubility->Dye_Uptake Dye_Diffusion->Dye_Uptake Color_Fastness Color Fastness Dye_Uptake->Color_Fastness

References

Application Notes and Protocols: Formulation of Disperse Red 54 Dye Baths for Textile Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of dye baths containing Disperse Red 54, a monoazo disperse dye, for dyeing polyester textiles in a research setting. The protocols cover exhaust dyeing methods (high temperature and carrier dyeing) and the continuous thermosol process. Additionally, a method for evaluating dye bath exhaustion is provided.

Dye and Textile Substrate Properties

This compound (C.I. 11131) is a non-ionic dye with low water solubility, making it suitable for dyeing hydrophobic fibers like polyester.[1][2] It is typically applied as a fine aqueous dispersion. The quality of the dyeing is influenced by several factors including the dye's particle size, the dyeing temperature, the pH of the dye bath, and the use of auxiliary chemicals.[1][3]

Table 1: General Properties of this compound

PropertyDescriptionReference
C.I. NameThis compound[4]
C.I. Number11131[4]
CAS Number12217-86-6[5]
Chemical ClassMonoazo[4]
AppearancePurple powder[4]
SolubilityLow in water[2]
ApplicationPolyester fabric coloring[5]

Experimental Protocols

Three primary methods are detailed for applying this compound to polyester fabric: High-Temperature Exhaust Dyeing, Carrier Exhaust Dyeing, and the Thermosol Method.

High-Temperature Exhaust Dyeing Protocol

This is the most common method for achieving deep shades with good fastness on polyester.[1]

Table 2: High-Temperature Exhaust Dyeing Recipe for Polyester

ComponentConcentrationPurposeReference
This compound1-3% (o.w.f.)Colorant[6]
Dispersing Agent1-2 g/LPrevents dye agglomeration[1]
Acetic Acidto pH 4.5-5.5pH control[1]
Leveling Agent(Optional)Promotes even dye uptake[7]
Liquor Ratio1:10 to 1:30[1][8]
o.w.f. = on the weight of fabric

Procedure:

  • Prepare the dye bath by dissolving the dispersing agent and acetic acid in water.

  • Make a paste of the this compound with a small amount of water and then add it to the dye bath.

  • Introduce the polyester fabric into the dye bath at 60°C.

  • Raise the temperature to 130°C at a rate of 1-2°C/minute.[9]

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[6]

  • Cool the dye bath to 70-80°C.

  • Rinse the fabric thoroughly.

  • Perform reduction clearing to remove unfixed dye from the fiber surface. This is done by treating the fabric with a solution of 1-2 g/L sodium hydrosulfite and 1-2 g/L caustic soda at 70-80°C for 15 minutes.[6]

  • Rinse the fabric again and neutralize with acetic acid if necessary, then dry.[6]

Carrier Exhaust Dyeing Protocol

This method is used when high-temperature equipment is not available. Carriers are organic compounds that swell the polyester fibers, allowing dye to penetrate at lower temperatures (around 100°C).[10]

Table 3: Carrier Exhaust Dyeing Recipe for Polyester

ComponentConcentrationPurposeReference
This compound0.5-2% (o.w.f.)Colorant[1][8]
Dispersing Agent2 g/LPrevents dye agglomeration[8]
Carrier (e.g., Phenol)2-10 g/LFiber swelling agent[8]
Acetic Acid1 g/L (to pH 4-5.5)pH control[1][8]
Liquor Ratio1:10 to 1:30[1][8]

Procedure:

  • Prepare the dye bath with the dispersing agent, carrier, and acetic acid.

  • Disperse the dye in a small amount of water and add it to the bath.

  • Introduce the polyester fabric at 60°C.

  • Raise the temperature to 90-100°C.[1]

  • Maintain this temperature for 60 minutes.[1]

  • Cool the bath, rinse the fabric, and perform reduction clearing as described in the high-temperature protocol.

  • Thoroughly rinse and dry the fabric.

Thermosol Dyeing Protocol

The thermosol method is a continuous process suitable for large-scale production. It involves padding the fabric with the dye dispersion, drying, and then fixing the dye at a high temperature.[11][12]

Table 4: Thermosol Dyeing Recipe for Polyester

ComponentConcentrationPurposeReference
This compound10-100 g/LColorant[13]
ThickenerAs requiredPrevents migration[14]
Migration Inhibitor(Optional)Prevents migration[11]
Wetting Agent1 g/LUniform wetting[15]

Procedure:

  • Pad the polyester fabric with the dye dispersion.

  • Dry the fabric, typically using an infrared dryer to minimize dye migration.[14]

  • Heat the dried fabric to 190-220°C for 60-90 seconds to fix the dye.[11][14]

  • Wash the fabric to remove any unfixed dye and auxiliaries.[14]

  • Perform a reduction clearing step if necessary.

  • Rinse and dry the fabric.

Data Presentation

Table 5: Colorfastness Properties of this compound on Polyester

Fastness TestStandardRating (1-5, 5=Excellent; Lightfastness 1-8, 8=Excellent)Reference
Light Fastness (Xenon Arc)ISO 105-B026-7[5]
Washing FastnessISO 105-C064-5[5][16]
Sublimation Fastness (180°C, 30s)ISO 105-P014[5]
Rubbing Fastness (Dry)ISO 105-X124[5][16]
Rubbing Fastness (Wet)ISO 105-X124-5[5][16]

Mandatory Visualization

Exhaust_Dyeing_Workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Weigh Dye & Auxiliaries B Prepare Dye Dispersion A->B C Set pH (4.5-5.5) B->C D Load Fabric at 60°C C->D E Ramp to 130°C (1-2°C/min) D->E F Hold for 30-60 min E->F G Cool to 70-80°C F->G H Rinse G->H I Reduction Clearing (70-80°C, 15 min) H->I J Rinse & Neutralize I->J K Dry J->K

Caption: High-Temperature Exhaust Dyeing Workflow for this compound.

Thermosol_Dyeing_Workflow cluster_prep Padding cluster_fixation Fixation cluster_post Post-Treatment A Prepare Padding Liquor B Pad Fabric A->B C Infrared Drying B->C D Thermosol Fixation (190-220°C, 60-90s) C->D E Washing D->E F Reduction Clearing (Optional) E->F G Rinse & Dry F->G

Caption: Thermosol Dyeing Workflow for this compound.

Key Experimental Protocol: Spectrophotometric Analysis of Dye Bath Exhaustion

This protocol allows for the quantitative determination of the amount of dye that has transferred from the dye bath to the fabric.

Objective: To measure the percentage exhaustion of this compound from the dye bath.

Apparatus: UV-Vis Spectrophotometer.

Methodology:

  • Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetone-water mixture, as disperse dyes have low water solubility).[17]

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration.

  • Dye Bath Analysis:

    • Before starting the dyeing process, take an aliquot of the initial dye bath.

    • After the dyeing process is complete, take an aliquot of the final dye bath.

    • Dilute both the initial and final dye bath samples to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted initial and final dye bath samples at the λmax.

  • Calculation:

    • Using the calibration curve, determine the concentration of the dye in the initial (Ci) and final (Cf) dye baths.

    • Calculate the percentage exhaustion (%E) using the following formula:

    %E = [(Ci - Cf) / Ci] * 100

Table 6: Dye Bath Auxiliaries and Their Functions

AuxiliaryFunctionExamplesReference
Dispersing AgentsPrevent dye aggregation and maintain a stable dispersion.Lignosulfonates, naphthalene sulfonate condensates[3][7]
Leveling AgentsPromote uniform dye uptake and migration.Fatty alcohol ethoxylates[7]
CarriersSwell polyester fibers to facilitate dyeing at lower temperatures.o-phenylphenol, methyl salicylate[10]
pH BuffersMaintain the optimal acidic pH for dyeing.Acetic acid, ammonium sulfate[1]
Wetting AgentsEnsure rapid and uniform wetting of the fabric.Anionic and non-ionic surfactants[3]
Sequestering AgentsChelate metal ions in hard water that can interfere with dyeing.EDTA, phosphates[7]
Anti-Foaming AgentsPrevent foam formation in the dye bath.Silicone-based compounds[7]
Reduction Clearing AgentsRemove unfixed disperse dye from the fiber surface to improve fastness.Sodium hydrosulfite, caustic soda[6]

References

Application Note: HPLC Analysis of Disperse Red 54 in Wastewater Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 54 is a synthetic azo dye extensively used in the textile industry for dyeing polyester and other synthetic fibers.[1] Due to inefficiencies in the dyeing process, a significant amount of this dye can be released into industrial effluents, posing a potential environmental concern. Azo dyes are known for their persistence in the environment and some have been classified as potentially carcinogenic.[2][3] Therefore, a reliable and sensitive analytical method for the determination of this compound in wastewater is crucial for environmental monitoring and regulatory compliance.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Photodiode Array (PDA) detection for the quantification of this compound in wastewater samples. The protocol includes a Solid-Phase Extraction (SPE) procedure for sample clean-up and pre-concentration, ensuring accurate and reproducible results.

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound in wastewater, from sample preparation to HPLC analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove interfering matrix components from the wastewater and to concentrate the analyte, thereby increasing the sensitivity of the method.[4]

Materials:

  • Wastewater sample

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Vacuum manifold for SPE

Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Pass 100 mL of the filtered wastewater sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 40% acetonitrile in ammonium acetate buffer) and vortex to dissolve. The sample is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

The following HPLC conditions are based on a general method for the analysis of disperse dyes and may be optimized for specific instrumentation and wastewater matrices.[2]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterValue
Column XBridge C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient 0 min, 40% B; 15 min, 95% B; 20 min, 95% B; 21 min, 40% B; 25 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection PDA, monitoring at the maximum absorbance wavelength of this compound (approximately 520 nm)

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are based on typical performance characteristics for the analysis of azo dyes and should be confirmed during method validation.

Table 1: Method Validation Parameters
ParameterExpected Value
Linearity (r²) > 0.995
Linear Range 0.1 - 10.0 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 85 - 115%
Table 2: Sample Analysis Results (Example)
Sample IDConcentration (µg/L)
Influent Wastewater150.2
Effluent Wastewater12.5
Spiked Effluent (50 µg/L)60.8

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound in wastewater samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection 1. Wastewater Sample Collection Filtration 2. Filtration SampleCollection->Filtration SPE_Conditioning 3. SPE Cartridge Conditioning Filtration->SPE_Conditioning SPE_Loading 4. Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing 5. Cartridge Washing SPE_Loading->SPE_Washing SPE_Drying 6. Cartridge Drying SPE_Washing->SPE_Drying SPE_Elution 7. Elution SPE_Drying->SPE_Elution Evaporation 8. Evaporation & Reconstitution SPE_Elution->Evaporation HPLC_Injection 9. HPLC Injection Evaporation->HPLC_Injection Chromatographic_Separation 10. Chromatographic Separation HPLC_Injection->Chromatographic_Separation PDA_Detection 11. PDA Detection Chromatographic_Separation->PDA_Detection Peak_Integration 12. Peak Integration PDA_Detection->Peak_Integration Quantification 13. Quantification Peak_Integration->Quantification Reporting 14. Reporting Quantification->Reporting logical_relationship Wastewater Wastewater Sample SPE Solid-Phase Extraction Wastewater->SPE Matrix Removal & Concentration HPLC HPLC System SPE->HPLC Analyte Introduction PDA PDA Detector HPLC->PDA Separation & Detection Data Concentration Data PDA->Data Signal Processing & Quantification

References

Application Notes and Protocols: Use of Dispersing Agents with Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Red 54 and Dispersing Agents

This compound is a single azo disperse dye characterized by its yellow-red to purple powder form.[1] It is primarily used in the textile industry for dyeing synthetic fibers, particularly polyester, due to its low water solubility.[2] The chemical formula for this compound is C₁₉H₁₈ClN₅O₄, and its molecular weight is 415.83 g/mol .[1][2] The manufacturing process involves the diazo coupling of 2-Chloro-4-nitrobenzenamine with N-cyanoethyl-N-methoxycarbonylethylaniline.[1][3] Effective dyeing with disperse dyes like this compound necessitates the use of dispersing agents. These agents are crucial for creating a stable and uniform dispersion of the dye particles in the dye bath, preventing aggregation, and ensuring consistent color application on the textile substrate.[4][5][6]

Dispersing agents function by adsorbing onto the surface of the dye particles, creating a protective layer that prevents them from clumping together.[5] This results in a finer particle size distribution, which enhances the rate of dyeing and the overall quality of the dyed fabric.[7] The choice of dispersing agent can significantly impact the stability of the dye dispersion, especially under high-temperature dyeing conditions.[7]

Quantitative Data on the Effect of Dispersing Agents

Table 1: Particle Size Analysis of this compound with Various Dispersing Agents

Dispersing AgentConcentration (% w/w)Average Particle Size (nm)Polydispersity Index (PDI)
Agent A (e.g., Lignosulfonate-based)0.5
1.0
2.0
Agent B (e.g., Naphthalene sulfonate condensate)0.5
1.0
2.0
Agent C (e.g., Polycarboxylate-based)0.5
1.0
2.0
Control (No Dispersing Agent)N/A

Table 2: Zeta Potential of this compound Dispersions

Dispersing AgentConcentration (% w/w)Zeta Potential (mV)
Agent A0.5
1.0
2.0
Agent B0.5
1.0
2.0
Agent C0.5
1.0
2.0
Control (No Dispersing Agent)N/A

Table 3: High-Temperature Dispersion Stability of this compound

Dispersing AgentConcentration (% w/w)Filtration Test Result (Residue on Filter Paper)Visual Observation (Aggregation/Sedimentation)
Agent A0.5
1.0
2.0
Agent B0.5
1.0
2.0
Agent C0.5
1.0
2.0
Control (No Dispersing Agent)N/A

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effectiveness of dispersing agents with this compound.

Protocol for Preparation of this compound Dispersion

Objective: To prepare a stable aqueous dispersion of this compound using different dispersing agents.

Materials:

  • This compound powder

  • Dispersing agents (e.g., lignosulfonates, naphthalene sulfonate condensates, polycarboxylates)

  • Deionized water

  • High-speed disperser or laboratory bead mill

  • Analytical balance

  • Beakers and stirring rods

Procedure:

  • Weigh the required amount of this compound powder and the selected dispersing agent according to the desired dye-to-dispersant ratio (e.g., as specified in Table 1).

  • In a beaker, add the dispersing agent to a calculated volume of deionized water and stir until fully dissolved.

  • Gradually add the this compound powder to the dispersing agent solution while stirring continuously.

  • Transfer the mixture to a high-speed disperser or a laboratory bead mill.

  • Mill the dispersion at a specified speed and for a set duration (e.g., 30-60 minutes) to achieve the desired particle size reduction.

  • Allow the dispersion to cool to room temperature.

  • Visually inspect the dispersion for any signs of agglomeration or settling.

Protocol for Particle Size and Zeta Potential Measurement

Objective: To determine the average particle size, particle size distribution (Polydispersity Index), and zeta potential of the this compound dispersions.

Materials:

  • Prepared this compound dispersions

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module

  • Disposable cuvettes

  • Deionized water for dilution

Procedure:

  • Turn on the DLS instrument and allow it to stabilize.

  • If necessary, dilute a small aliquot of the prepared dye dispersion with deionized water to an appropriate concentration for measurement, as recommended by the instrument manufacturer. The dispersion medium for dilution should ideally be the same as the sample's liquid phase to avoid altering the surface chemistry.

  • Transfer the diluted sample into a clean, disposable cuvette.

  • Place the cuvette in the instrument's sample holder.

  • Set the measurement parameters, including temperature, scattering angle, and the refractive index of the dispersant and the solvent.

  • Perform the particle size measurement. The instrument will provide the average particle size (Z-average) and the Polydispersity Index (PDI).

  • For zeta potential measurement, inject the diluted sample into the specific zeta potential cell.

  • Insert the cell into the instrument.

  • Apply the electric field and perform the electrophoretic mobility measurement. The instrument will calculate the zeta potential from this measurement.

  • Repeat the measurements at least three times for each sample to ensure reproducibility.

  • Record the data in a structured format, such as in Tables 1 and 2.

Protocol for High-Temperature Dispersion Stability Test (Filter Paper Method)

Objective: To assess the stability of the this compound dispersion under conditions simulating high-temperature dyeing.

Materials:

  • Prepared this compound dispersions

  • High-temperature, high-pressure laboratory dyeing apparatus

  • Stainless steel dyeing beakers

  • Whatman No. 2 filter paper or equivalent

  • Buchner funnel and vacuum flask

  • Oven

Procedure:

  • Prepare a dye bath solution by diluting the this compound dispersion to a typical dyeing concentration (e.g., 1% on weight of fiber) in a stainless steel dyeing beaker. The total volume should be appropriate for the dyeing apparatus.

  • Seal the beaker and place it in the high-temperature dyeing apparatus.

  • Heat the solution to 130°C at a controlled rate (e.g., 2°C/minute).

  • Hold the temperature at 130°C for 60 minutes.[8]

  • Cool the beaker down to room temperature.

  • Set up a filtration system with a Buchner funnel, vacuum flask, and a pre-weighed piece of filter paper.

  • Filter the cooled dye solution through the filter paper under vacuum.

  • Wash the filter paper with a small amount of deionized water to remove any soluble components.

  • Carefully remove the filter paper and dry it in an oven at 100°C until a constant weight is achieved.

  • Weigh the filter paper with the dried residue. The amount of residue indicates the degree of dye aggregation. A stable dispersion will have minimal to no residue.

  • Record the results and any visual observations of the filtrate and residue in a format similar to Table 3.

Visualization of Experimental Workflow and Toxicological Pathway

Experimental Workflow for Evaluating Dispersing Agents

G cluster_prep Dispersion Preparation cluster_analysis Performance Analysis cluster_results Data Evaluation prep1 Weigh this compound and Dispersing Agent prep2 Dissolve Dispersing Agent in Deionized Water prep1->prep2 prep3 Add Dye to Solution prep2->prep3 prep4 Mill the Dispersion prep3->prep4 analysis1 Particle Size Analysis (DLS) prep4->analysis1 analysis2 Zeta Potential Measurement prep4->analysis2 analysis3 High-Temperature Stability Test prep4->analysis3 results1 Compare Particle Size and PDI analysis1->results1 results2 Assess Dispersion Stability (Zeta Potential) analysis2->results2 results3 Evaluate High-Temp Performance analysis3->results3 results4 Select Optimal Dispersing Agent results1->results4 results2->results4 results3->results4

Caption: Workflow for the evaluation of dispersing agents with this compound.

Toxicological Considerations and Metabolic Pathway of Azo Dyes

For professionals in drug development, understanding the potential toxicological profile of a chemical is crucial. This compound, being an azo dye, has toxicological properties that are primarily related to the metabolic cleavage of the azo bond (-N=N-). This reductive cleavage can be carried out by azoreductase enzymes present in the liver and, more significantly, by the anaerobic bacteria of the gastrointestinal tract.[1][4][5]

The reduction of the azo bond in this compound would lead to the formation of two aromatic amines: 2-chloro-4-nitroaniline and another complex aniline derivative. Aromatic amines are a class of chemicals that includes known mutagens and carcinogens.[5][9] The potential for adverse health effects is therefore linked to the toxicity of these metabolites. Studies on 2-chloro-4-nitroaniline have indicated potential for cellular damage.[10] Furthermore, some disperse dyes have been shown to have mutagenic effects in in vitro studies.[2][11]

G cluster_ingestion Ingestion and Metabolism cluster_metabolites Metabolite Formation cluster_effects Potential Toxicological Effects dye This compound (Azo Dye) gi_tract Gastrointestinal Tract (Anaerobic Bacteria) dye->gi_tract liver Liver (Azoreductases) dye->liver metabolite1 Aromatic Amine 1 (2-Chloro-4-nitroaniline) gi_tract->metabolite1 metabolite2 Aromatic Amine 2 gi_tract->metabolite2 liver->metabolite1 liver->metabolite2 effects Genotoxicity / Mutagenicity Cellular Damage metabolite1->effects metabolite2->effects

Caption: Generalized metabolic pathway and potential toxicity of azo dyes like this compound.

Safety Precautions

When handling this compound powder and its dispersions, it is important to follow standard laboratory safety procedures.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust, use a dust mask or work in a well-ventilated area, such as a fume hood.[8]

  • Handling: Avoid creating dust.[8] In case of skin or eye contact, rinse thoroughly with water.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.[8]

Conclusion

The effective use of this compound in dyeing applications is highly dependent on the proper selection and use of dispersing agents. By systematically evaluating different dispersing agents based on their ability to create a fine, stable dispersion, researchers can optimize the dyeing process and achieve high-quality, consistent results. For professionals in drug development, it is important to be aware of the potential toxicological implications of azo dyes, which are primarily related to their metabolic breakdown into aromatic amines. The protocols and information provided in these application notes serve as a comprehensive guide for working with this compound and understanding its properties.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Light Fastness of Disperse Red 54 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers and scientists working to enhance the light fastness of C.I. Disperse Red 54 on polyester substrates. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This section addresses common problems encountered during experiments aimed at improving the light fastness of this compound.

Problem Potential Cause Recommended Solution
Poor or inconsistent improvement in light fastness after UV absorber treatment. 1. Insufficient UV Absorber Concentration: The amount of UV absorber applied may be too low to provide adequate protection. 2. Uneven Application: Improper dispersion or application of the UV absorber can lead to uneven protection on the fabric surface. 3. Incorrect After-treatment pH: The pH of the treatment bath can affect the exhaustion and fixation of the UV absorber.1. Optimize Concentration: Increase the concentration of the UV absorber in the treatment bath. Typical application rates are between 1.0% and 3.0% on the weight of fabric (owf).[1] 2. Ensure Proper Dispersion: Use a high-quality dispersing agent and ensure the UV absorber is finely dispersed before application. Maintain good agitation during the treatment process. 3. Control pH: For most exhaust applications of UV absorbers on polyester, maintain a weakly acidic pH of 4.5-5.5.
Noticeable change in shade after applying a UV absorber or finishing agent. 1. Finishing Agent Effects: Some softeners, particularly cationic types, can interact with the dye molecules and cause a color shift. 2. Thermal Migration: High temperatures during post-treatment finishing (e.g., heat setting) can cause dye molecules to migrate from the fiber's interior to the surface, altering the shade and reducing fastness.1. Select Appropriate Auxiliaries: Choose finishing agents, such as hydrophilic or self-emulsifying silicone softeners, that have minimal impact on the dye's shade and light fastness. 2. Optimize Heat Setting: If post-setting is required, use the lowest possible temperature that still achieves the desired fabric stability (e.g., 150-170°C). Avoid prolonged exposure to high heat.
Low overall light fastness even with a UV absorber. 1. High Initial Dye Load/Floating Color: Unfixed dye on the fiber surface has very poor light fastness and will fade quickly, impacting the overall rating. 2. Dye Structure: this compound is a mono-azo dye, which inherently possesses lower light fastness compared to anthraquinone-based dyes.[2] 3. Pale Shade Depth: Lighter shades have a lower concentration of dye, making them more susceptible to photodegradation.[2]1. Perform Reduction Clearing: A thorough reduction clearing after-treatment is critical to remove all unfixed surface dye. (See Experimental Protocol 2). 2. Consider Dye Selection: For applications requiring very high light fastness, consider using a different dye with a more stable chemical structure if the shade permits. 3. Increase Shade Depth or Use Fixatives: For pale shades, consider a post-treatment with a cationic or silicone-based fixative to help protect the dye molecules.[2]
Fabric feels stiff after treatment. Excessive Add-on of Finishing Agents: Applying too high a concentration of UV absorbers or other finishing agents can negatively impact the fabric's handle.Optimize Add-on Percentage: Ensure the add-on of the UV absorber is within the recommended range (typically 1-3%). If stiffness persists, evaluate the compatibility and concentration of all finishing agents used in the process.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which UV absorbers improve the light fastness of disperse dyes? A1: UV absorbers, particularly benzotriazole types, protect the dye by absorbing harmful ultraviolet radiation in the 300-400 nm range. They then dissipate this energy as harmless heat through a highly efficient process called excited-state intramolecular proton transfer (ESIPT). This prevents the UV radiation from reaching and breaking down the chromophoric (color-producing) structure of the dye molecules.

Q2: Can UV absorbers be applied simultaneously with the dyeing process? A2: Yes, UV absorbers can be added directly to the dyebath and applied during the high-temperature exhaust dyeing process. This is an efficient method as it does not require an additional processing step. The UV absorber, being hydrophobic like the disperse dye, will exhaust onto the polyester fiber under the same high-temperature conditions (typically 130°C).

Q3: What is the typical improvement in light fastness I can expect when using a UV absorber with a red azo disperse dye? A3: The application of a UV absorber can typically improve the light fastness rating by 0.5 to 2 grades on the Blue Wool Scale. The exact improvement depends on the specific UV absorber used, its concentration, the depth of the shade, and the thoroughness of the after-treatment processes.[1]

Q4: What is reduction clearing, and why is it crucial for good light fastness? A4: Reduction clearing is a post-dyeing washing process that uses a reducing agent (like sodium hydrosulfite) under alkaline conditions to strip unfixed disperse dye from the fiber surface. This is critical because any dye loosely adhering to the surface is highly susceptible to fading upon light exposure, which will significantly lower the overall light fastness rating. A proper reduction clearing ensures that the final fastness rating reflects the performance of the dye that has properly diffused into and is fixed within the polyester fiber.

Q5: Besides UV absorbers, what other after-treatments can enhance the light fastness of this compound? A5: Applying cationic or silicone-based fixatives after dyeing and reduction clearing can offer additional protection.[2] These treatments form a protective film on the fiber surface, which can help to shield the dye molecules from UV radiation and improve both wash and light stability, especially for pale shades.[2]

Quantitative Data on Light Fastness Improvement

Table 1: Illustrative Light Fastness Ratings of C.I. Disperse Red 86 on Polyester [1]

Treatment Condition Shade Depth Light Fastness Rating (Blue Wool Scale)
Standard Dyeing (No UV Absorber)1.0% owf4
Dyeing with 2.0% owf Benzotriazole UV Absorber1.0% owf5
Standard Dyeing (No UV Absorber)2.5% owf4-5
Dyeing with 2.0% owf Benzotriazole UV Absorber2.5% owf5-6

Note: Light fastness is rated on a scale of 1 (very poor) to 8 (outstanding).[2][3][4]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Application of UV Absorber

This protocol describes a laboratory-scale method for applying a UV absorber simultaneously with this compound to a polyester fabric.

Materials & Equipment:

  • Scoured and bleached 100% polyester fabric

  • C.I. This compound

  • Benzotriazole-based UV absorber (liquid dispersion)

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Laboratory-scale high-temperature dyeing machine (e.g., beaker dyer)

  • Beakers, pipettes, and magnetic stirrer

Procedure:

  • Prepare the Dyebath:

    • Set the material-to-liquor ratio to 1:10. For a 10-gram fabric sample, the total bath volume will be 100 mL.

    • To the water, add the required amount of dispersing agent (e.g., 1 g/L).

    • Add the pre-dispersed this compound dye (e.g., 1.0% owf).

    • Add the benzotriazole-based UV absorber (e.g., 2.0% owf).

    • Stir thoroughly to ensure a homogenous dispersion.

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric sample into the dyebath at room temperature.

    • Raise the temperature from ambient to 130°C at a rate of 2°C per minute.

    • Hold the temperature at 130°C for 60 minutes to allow for dye and UV absorber exhaustion and fixation.

    • Cool the bath down to 70°C at a rate of 2-3°C per minute.

    • Drain the dyebath.

  • Rinsing:

    • Rinse the dyed fabric with hot water (approx. 60°C) for 10 minutes.

    • Perform a cold-water rinse.

  • Proceed to Reduction Clearing (Protocol 2).

Protocol 2: Reduction Clearing After-treatment

This process is essential for removing unfixed surface dye and is performed immediately after dyeing and rinsing.

Materials & Equipment:

  • Dyed polyester fabric

  • Sodium Hydrosulfite (Sodium Dithionite)

  • Sodium Hydroxide (Caustic Soda)

  • Acetic Acid (for neutralization)

  • Heating and stirring apparatus

Procedure:

  • Prepare the Reduction Clearing Bath:

    • Set a new bath with a liquor ratio of 1:10.

    • Add Sodium Hydroxide to achieve a concentration of 2 g/L.

    • Add Sodium Hydrosulfite to achieve a concentration of 2 g/L.

  • Treatment:

    • Introduce the rinsed, dyed fabric into the clearing bath at approximately 50°C.

    • Raise the temperature to 70-80°C.

    • Treat the fabric for 15-20 minutes at this temperature with gentle agitation.

  • Rinsing and Neutralization:

    • Drain the clearing bath.

    • Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.

    • Perform a cold-water rinse.

    • Neutralize the fabric in a new bath containing 1 g/L of acetic acid at 40°C for 10 minutes.

    • Perform a final cold-water rinse.

  • Drying:

    • Squeeze the excess water from the fabric and dry it in an oven or air-dry.

Visualizations

Mechanism of Photodegradation and UV Protection

The following diagram illustrates the process of dye photodegradation by UV radiation and how a UV absorber intervenes to protect the dye molecule.

G cluster_0 Without UV Absorber cluster_1 With UV Absorber UV UV Radiation (Sunlight) Dye This compound Molecule (Azo Chromophore) UV->Dye Absorbs Energy Degraded Degraded Dye (Color Fading) Dye->Degraded Breaks Chemical Bonds UV2 UV Radiation (Sunlight) Absorber Benzotriazole UV Absorber UV2->Absorber Preferentially Absorbs Dye2 This compound Molecule (Protected) UV2->Dye2 Blocked Heat Harmless Heat Absorber->Heat Dissipates Energy G start Start: Polyester Fabric prep 1. Prepare Dyebath (Dye + UV Absorber + Auxiliaries) start->prep dyeing 2. High-Temp Exhaust Dyeing (130°C, 60 min, pH 4.5-5.5) prep->dyeing rinse1 3. Hot & Cold Rinse dyeing->rinse1 rc_prep 4. Prepare Reduction Clearing Bath (NaOH + Na2S2O4) rinse1->rc_prep rc_treat 5. Reduction Clearing Treatment (70-80°C, 20 min) rc_prep->rc_treat rinse2 6. Hot & Cold Rinse rc_treat->rinse2 neutralize 7. Neutralize with Acetic Acid rinse2->neutralize dry 8. Dry Fabric neutralize->dry testing 9. Light Fastness Testing (ISO 105-B02 / AATCC 16) dry->testing end End: Final Fabric testing->end

References

Technical Support Center: Optimizing pH in Disperse Red 54 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for dyeing with Disperse Red 54. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common issues encountered during the dyeing process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the dyeing of polyester with this compound, with a focus on pH-related issues.

ProblemPossible CauseRecommended Solution
Pale or Weak Shade Incorrect pH: The dye bath pH is outside the optimal acidic range (4.5-5.5), potentially on the alkaline side, leading to poor dye uptake.[1][2]- Verify the pH of the dye bath before and during the dyeing process using a calibrated pH meter. - Adjust the pH to the recommended range of 4.5-5.5 using a suitable buffer system, such as acetic acid-sodium acetate.[1] - Ensure the water used for dyeing is not alkaline, as this can cause the pH to drift upwards during heating.[2]
Dye Hydrolysis: If the pH is too high (alkaline), the this compound molecules may have undergone hydrolysis, reducing their affinity for the polyester fiber.[2][3]- Maintain a weakly acidic pH throughout the dyeing process to prevent dye hydrolysis.[3] - If alkaline conditions are suspected, a fresh dye bath with the correct pH should be prepared.
Shade Inconsistency (Batch-to-Batch Variation) Inconsistent pH Control: Fluctuations in pH between different dyeing batches can lead to significant variations in the final shade.[1][4][5]- Implement a standardized procedure for pH measurement and adjustment for every dyeing batch. - Use a reliable buffer system to maintain a stable pH throughout the high-temperature dyeing cycle.[1] - Calibrate pH meters regularly to ensure accurate readings.
Residual Alkali on Fabric: Inadequate scouring and rinsing of the polyester fabric can leave residual alkali, which raises the pH of the dye bath.[2]- Ensure thorough pre-treatment of the fabric to remove all impurities and residual chemicals. - Test the pH of the fabric before dyeing to ensure it is neutral.
Dull or Altered Shade pH Drift during Dyeing: The pH of the dye bath may increase during the heating cycle due to the presence of certain auxiliaries or alkaline water.[2][6]- Monitor the pH of the dye bath at various stages of the dyeing process. - Consider using a more robust buffer system or adding a small amount of a non-volatile acid like formic acid to maintain acidity.[3][6]
Dye Instability: While this compound is noted for its alkali stability, extreme pH values can still affect the chromophore, leading to a change in color.[7]- Strictly adhere to the recommended pH range of 4.5-5.5 for optimal shade and stability.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing polyester with this compound?

A1: The optimal pH range for dyeing polyester with most disperse dyes, including this compound, is weakly acidic, typically between 4.5 and 5.5.[1][3][6] This pH range ensures the stability of the dye molecule and promotes efficient exhaustion onto the polyester fiber. While one source suggests an appropriate pH of 7 for this compound, the general consensus and best practice for disperse dyeing favor the acidic range to prevent potential hydrolysis and ensure reproducibility.[7]

Q2: Why is maintaining an acidic pH crucial for this compound dyeing?

A2: Maintaining a weakly acidic pH is critical for several reasons:

  • Dye Stability: Disperse dyes can be susceptible to hydrolysis under alkaline conditions, especially at the high temperatures used for dyeing polyester. This chemical breakdown can lead to a loss of color depth and a change in shade.[2][3]

  • Polyester Fiber Integrity: High-temperature dyeing in an alkaline medium can cause surface hydrolysis of the polyester fibers, which can impair the fabric's handle and strength.

  • Optimal Dye Uptake: The acidic conditions promote the exhaustion of the disperse dye from the aqueous phase onto the hydrophobic polyester fiber, leading to a better color yield.

Q3: What should I use to adjust the pH of the dye bath?

A3: A buffer system of acetic acid and sodium acetate is commonly used to achieve and maintain the desired acidic pH.[1] This system provides good buffering capacity, ensuring the pH remains stable throughout the dyeing process. Formic acid can also be used, sometimes in combination with ammonium sulfate.[3][6]

Q4: Can I use a mineral acid to adjust the pH?

A4: While mineral acids can be used to lower the pH, they are generally not recommended for disperse dyeing. They are strong acids and can make it difficult to control the pH precisely within the narrow optimal range. Mild organic acids like acetic acid are preferred for their buffering action.

Q5: What are the consequences of the dye bath pH being too high (alkaline)?

A5: An alkaline dye bath (pH > 6) can lead to several problems:

  • Reduced Color Yield: The dye may undergo hydrolysis, resulting in a paler shade than expected.[2]

  • Shade Change: The chemical structure of the dye can be altered, leading to a different final color.

  • Poor Reproducibility: Inconsistent alkaline conditions will result in significant shade variations between batches.[1]

  • Uneven Dyeing: Changes in the dye's dispersion stability can lead to spotting or unlevel dyeing.

Q6: How can I prevent the pH from increasing during the dyeing process?

A6: To prevent pH drift during dyeing:

  • Use deionized or soft water with a neutral pH.

  • Ensure the fabric is thoroughly scoured and rinsed to remove any residual alkali.

  • Employ a robust buffer system, such as acetic acid-sodium acetate.[1]

  • Test the compatibility of all dyeing auxiliaries to ensure they do not contribute to an increase in pH.

Data Presentation

The following table summarizes the expected qualitative and quantitative effects of different pH values on the color yield (K/S value) of this compound on polyester fabric.

pH of DyebathExpected Color Yield (K/S Value)Observations
3.0 - 4.0GoodDyeing is generally stable, but the acidity may be slightly too high for optimal exhaustion.
4.5 - 5.5 Excellent (Optimal) This is the recommended range for maximum color strength and dye stability. [1][3][6]
6.0 - 7.0Moderate to GoodColor yield may start to decrease. The suggestion of pH 7 being appropriate for this compound is an outlier; caution is advised as it approaches conditions where hydrolysis can begin for many disperse dyes.[2][7]
8.0 - 9.0PoorSignificant decrease in color strength is expected due to the onset of alkaline hydrolysis of the dye.[2][3]
> 9.0Very PoorSevere dye degradation and minimal color uptake are likely.

Experimental Protocols

Objective: To determine the optimal pH for dyeing polyester fabric with C.I. This compound.

Materials:

  • Scoured and bleached 100% polyester fabric

  • C.I. This compound

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate condensate product)

  • Acetic acid (glacial)

  • Sodium acetate

  • Sodium hydroxide (for creating alkaline conditions)

  • Deionized water

  • High-temperature laboratory dyeing apparatus (e.g., a glycerin bath or infrared dyeing machine)

  • Spectrophotometer for color measurement

  • Calibrated pH meter

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1% (w/v) stock dispersion of this compound by pasting the dye with a small amount of dispersing agent and then diluting with deionized water.

    • Prepare a 10% (v/v) solution of acetic acid.

    • Prepare a 10% (w/v) solution of sodium acetate.

    • Prepare a 1 M solution of sodium hydroxide.

  • Dye Bath Preparation:

    • Prepare a series of dye baths, each with a liquor ratio of 20:1.

    • For each dye bath, add the required amount of the this compound stock dispersion to achieve a 1% on weight of fabric (owf) dyeing.

    • Add a dispersing agent at a concentration of 1 g/L.

    • Adjust the pH of each dye bath to the target values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) using the acetic acid/sodium acetate solutions for the acidic and neutral pH values, and the sodium hydroxide solution for the alkaline values. Record the initial pH.

  • Dyeing Process:

    • Introduce the pre-wetted polyester fabric samples into the respective dye baths at room temperature.

    • Raise the temperature of the dye baths to 130°C at a rate of 2°C per minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dye baths down to 70°C at a rate of 2°C per minute.

    • Remove the fabric samples and rinse them thoroughly with cold water.

  • Reduction Clearing:

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C.

    • Treat the dyed samples in this bath for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the samples thoroughly with hot water and then cold water.

    • Neutralize the samples in a bath containing 1 g/L acetic acid for 5 minutes.

    • Rinse again and air dry.

  • Color Measurement:

    • Measure the reflectance of the dyed samples using a spectrophotometer.

    • Calculate the color strength (K/S value) for each sample at the wavelength of maximum absorption for this compound.

  • Data Analysis:

    • Plot a graph of K/S value versus the initial pH of the dye bath.

    • The pH that corresponds to the highest K/S value is the optimal pH for the dyeing of this compound under these conditions.

Visualizations

TroubleshootingWorkflow start Dyeing Issue Observed (e.g., Pale Shade, Shade Variation) check_ph Measure Dye Bath pH start->check_ph ph_in_range Is pH within 4.5-5.5? check_ph->ph_in_range adjust_ph Adjust pH with Acetic Acid/Buffer ph_in_range->adjust_ph No check_fabric_prep Review Fabric Pre-treatment (Scouring & Rinsing) ph_in_range->check_fabric_prep Yes adjust_ph->check_ph residual_alkali Residual Alkali Present? check_fabric_prep->residual_alkali improve_pretreatment Improve Scouring & Rinsing Process residual_alkali->improve_pretreatment Yes check_auxiliaries Investigate Dyeing Auxiliaries & Water Quality residual_alkali->check_auxiliaries No end_issue_resolved Issue Resolved improve_pretreatment->end_issue_resolved check_auxiliaries->end_issue_resolved

Caption: Troubleshooting workflow for pH-related issues in this compound dyeing.

pH_Efficiency_Relationship cluster_0 Effect of pH on Dyeing Efficiency for this compound pH_Scale Low (Acidic)                                     High (Alkaline) Efficiency High Low Optimal_Range Optimal pH (4.5-5.5) Efficiency->Optimal_Range Stable Dye Good Exhaustion Hydrolysis_Zone Increased Dye Hydrolysis Optimal_Range->Hydrolysis_Zone Decreased Efficiency Potential Shade Change

Caption: Relationship between pH and the dyeing efficiency of this compound.

References

Troubleshooting uneven dyeing with Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Red 54

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to uneven dyeing with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound, with the Colour Index number 11131, is a non-ionic, single azo disperse dye.[1][2] It is primarily used for dyeing hydrophobic synthetic fibers, especially polyester.[3][4] Due to its low water solubility, it requires the use of a dispersing agent to exist as a fine, stable dispersion in the dyebath.[2][5][6] It is suitable for high-temperature, high-pressure (HTHP) dyeing methods, which are necessary to open up the tightly packed molecular structure of polyester fibers, allowing for effective dye penetration.[1][2][7]

Q2: What are the primary causes of uneven dyeing with this compound?

Uneven dyeing, manifesting as streaks, patches, or shade variations, can stem from several factors related to the dye, substrate, and process parameters.[8][9][10] Key causes include:

  • Poor Dye Dispersion: Aggregation of dye particles in the bath leads to color spots and inconsistent coloration.[5][8] This can be due to poor dye quality, insufficient dispersing agent, or adverse conditions like hard water.[5][8][11]

  • Improper Temperature Control: A rapid temperature rise, especially in the critical range of 80°C to 130°C, can cause the dye to rush onto the fiber surface, resulting in poor leveling and migration.[10][12][13]

  • Incorrect pH Control: Disperse dyes are most stable in a weakly acidic dyebath.[14] Significant deviations from the optimal pH range (4.5-5.5) can affect the dye's stability, solubility, and uptake rate, leading to shade variations.[10][15][16]

  • Inadequate Fabric Preparation: Residual impurities like oils, sizing agents, or knitting lubricants on the fabric can act as a barrier, hindering uniform dye penetration.[12][13][17]

  • Inappropriate Auxiliary Selection: The type and concentration of dispersing and leveling agents are critical.[8][12] An incorrect choice can fail to stabilize the dye dispersion or promote even dye distribution.[18][19]

  • Poor Liquor Circulation: Insufficient or uneven flow of the dyebath through the material can cause temperature and chemical concentration gradients, leading to unlevel dyeing.[8][9]

Q3: What are the recommended dyeing parameters for achieving a level dyeing with this compound?

For optimal results, particularly when dyeing polyester, a high-temperature, high-pressure (HTHP) method is recommended.[2][7] Strict control over process parameters is essential for reproducibility and levelness.[8][12]

Data Presentation: Recommended HTHP Dyeing Parameters

ParameterRecommended RangePurpose
Dyeing Temperature 130°CSwells polyester fibers to allow dye penetration.[7]
Holding Time 30 - 60 minutesDepends on the desired shade depth.[7][12]
pH Level 4.5 - 5.5Ensures dye stability and optimal exhaustion.[7][14][16]
pH Adjuster Acetic AcidA mild acid used to control the dyebath pH.[15][20]
Heating Rate 1 - 2°C / minuteA controlled rate prevents rapid, uneven dye uptake.[7][12]
Liquor Ratio 1:10 to 1:15The ratio of the weight of goods to the volume of liquid.[7]
Dispersing Agent 0.5 - 1.5 g/LMaintains a fine, stable dispersion of the dye.[5][12]
Leveling Agent 0.5 - 1.5 g/LPromotes even dye migration and distribution.[12][19]

Q4: What is the role of dispersing and leveling agents in the dyeing process?

Dispersing and leveling agents are crucial auxiliaries for achieving a uniform and high-quality dyeing with disperse dyes.[21]

  • Dispersing Agents: Since disperse dyes are sparingly soluble in water, they exist as fine particles.[5] Dispersing agents are added to prevent these particles from aggregating or clumping together, especially at high temperatures.[5][22] They ensure the dye remains as a stable, fine dispersion throughout the dyeing process, which is essential for preventing spots and achieving even color.[6][23]

  • Leveling Agents: These agents control the rate of dye uptake by the fiber.[18] They work by forming a weak association with the dye molecules, slowing their initial rush onto the fiber, and by promoting dye migration, which is the movement of dye from areas of high concentration to areas of low concentration on the fiber surface.[19][24] This results in a more uniform and level final shade.[25]

Q5: How does one troubleshoot specific dyeing faults like color spots or shade inconsistency?

A systematic approach is required to diagnose and remedy specific dyeing faults. The table below outlines common issues and their corresponding solutions.

Data Presentation: Troubleshooting Guide for Uneven Dyeing

IssuePotential Cause(s)Recommended Solution(s)
Color Spots / Stains Dye agglomeration; poor dye dispersion; precipitation of oligomers.[8][26]- Ensure the dye is properly pre-dispersed before adding to the bath.[3] - Use a high-quality, high-temperature stable dispersing agent.[5] - Check water hardness and use a sequestering agent if necessary.[11]
Streaky or Patchy Dyeing Poor dye migration; rapid heating rate; insufficient liquor circulation.[9][12]- Employ a slower rate of temperature rise (1-2°C/min).[7][12] - Add or increase the concentration of a high-temperature leveling agent.[12][19] - Ensure the dyeing machine's circulation system is functioning correctly and not overloaded.[9][11]
Shade Inconsistency (Batch-to-Batch) Variations in dyeing parameters; inconsistent substrate pre-treatment.[12]- Strictly control all parameters: liquor ratio, temperature profile, pH, and time.[8][12] - Ensure the substrate is from the same batch and has undergone consistent scouring.[9]
Light or Pale Shade Insufficient dye uptake; incorrect pH or temperature.[12]- Verify that the dyeing temperature reached and was held at 130°C.[7] - Check that the dyebath pH is within the optimal 4.5-5.5 range.[14][15]
Poor Wash Fastness / Color Bleeding Improper after-treatment; unfixed dye on the fiber surface.[12][27]- Perform a thorough reduction clearing after dyeing to remove surface dye.[12][28][29] - Ensure adequate rinsing after reduction clearing to remove all residual chemicals.[12]

Q6: What is reduction clearing and why is it important?

Reduction clearing is a critical post-dyeing treatment used to remove any unfixed disperse dye particles adhering to the fiber surface.[29][30] This process is essential for improving the wet fastness (e.g., wash fastness, perspiration fastness) and the overall brilliance of the final shade.[29][31] Traditionally, it involves treating the dyed fabric in a bath containing a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) at an elevated temperature (70-80°C).[12][28][32] The reducing agent chemically alters the surface dye, making it more soluble and easier to wash off.[32]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a standard laboratory procedure for dyeing polyester fabric. Adjustments may be necessary based on specific equipment and desired shade depth.

  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 1 g/L) at 60-70°C for 20 minutes to remove impurities.[12][13] Rinse thoroughly with warm and then cold water.

  • Dye Dispersion: Separately, create a smooth paste of the required amount of this compound with a small volume of warm water (40-50°C) containing a dispersing agent.[33] Stir until lump-free, then dilute with more warm water.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 15:1).[7]

    • Fill the dyeing vessel with the required volume of water.

    • Add a high-temperature dispersing agent (e.g., 1.0 g/L) and a high-temperature leveling agent (e.g., 1.0 g/L).[12][19]

    • Adjust the pH of the bath to 4.5 - 5.5 using acetic acid.[15][16]

    • Add the prepared dye dispersion to the bath.

  • Dyeing Cycle:

    • Introduce the prepared fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a controlled rate of 1.5°C per minute.[7][12]

    • Hold the temperature at 130°C for 45-60 minutes.[7]

    • Cool the bath down to 70°C at a rate of 2°C per minute.

  • Rinsing: Rinse the dyed fabric with warm water, then cold water.

  • Reduction Clearing:

    • Prepare a fresh bath with Sodium Hydrosulfite (2 g/L) and Caustic Soda (2 g/L).[12][28]

    • Treat the dyed fabric at 70-80°C for 20 minutes.[12][29]

    • Rinse thoroughly with hot water, then cold water.

  • Neutralization & Drying: Neutralize the fabric in a bath containing 0.5 g/L of acetic acid, followed by a final cold rinse. Dry the fabric.

Protocol 2: Instrumental Assessment of Dyeing Evenness

Dyeing evenness can be quantified using the Relative Unlevelness Index (RUI), which is calculated from reflectance measurements.[34] A lower RUI value indicates a more level dyeing.

  • Instrumentation: Use a spectrophotometer capable of measuring reflectance values across the visible spectrum (390-700 nm).

  • Sample Measurement:

    • Randomly select at least eight different points on the dyed fabric sample.[34]

    • At each point, measure the spectral reflectance values at 10 nm intervals across the visible spectrum.

  • Calculation of RUI: The RUI is calculated using a formula that incorporates the standard deviation of the reflectance values at each wavelength, weighted by the human eye's sensitivity to light at that wavelength (photopic relative luminous efficiency function).[34]

  • Interpretation of RUI Values:

    • < 0.2: Excellent levelness

    • 0.2 - 0.49: Good levelness

    • 0.5 - 1.0: Poor levelness

    • > 1.0: Bad levelness[34]

Mandatory Visualizations

G Troubleshooting Logic for Uneven Dyeing start Uneven Dyeing Observed q1 Are there distinct color spots or stains? start->q1 a1_yes Poor Dye Dispersion / Aggregation q1->a1_yes Yes q2 Is the dyeing streaky or patchy? q1->q2 No s1 Solution: - Improve pre-dispersion of dye - Use effective dispersing agent - Check water hardness a1_yes->s1 a2_yes Poor Dye Migration / Leveling q2->a2_yes Yes q3 Is the shade inconsistent between batches? q2->q3 No s2 Solution: - Slow down heating rate - Use high-temp leveling agent - Ensure good liquor circulation a2_yes->s2 a3_yes Process Parameter Variation q3->a3_yes Yes a_other Check General Parameters: - Fabric Pre-treatment - pH Control (4.5-5.5) - Temperature Profile q3->a_other No s3 Solution: - Strictly control T, pH, time - Ensure consistent pre-treatment - Verify substrate consistency a3_yes->s3

Caption: Troubleshooting logic for addressing uneven dyeing issues.

G Experimental Workflow for HTHP Dyeing cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment p1 Fabric Scouring p2 Dye Dispersion p3 Dyebath Setup (Auxiliaries, pH Adjust) d1 Load Fabric (60°C) p3->d1 d2 Heat to 130°C (1.5°C/min) d1->d2 d3 Hold for 45-60 min d2->d3 d4 Cool to 70°C d3->d4 t1 Rinse d4->t1 t2 Reduction Clearing (70-80°C) t1->t2 t3 Hot & Cold Rinse t2->t3 t4 Neutralize & Dry t3->t4 end end t4->end Finished Fabric

Caption: High-temperature exhaust dyeing workflow for this compound.

References

Technical Support Center: Enhancing the Wash Fastness of Fabrics Dyed with Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the wash fastness of fabrics dyed with C.I. Disperse Red 54.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical wash fastness properties?

This compound is a monoazo disperse dye suitable for dyeing polyester fibers.[1][2] When applied correctly, it can achieve good wash fastness. However, the final fastness is highly dependent on the dyeing process and, most importantly, the post-dyeing treatment.[2][3] Without proper after-treatment, unfixed dye particles remain on the fiber surface, leading to poor wash fastness.[3][4]

Q2: What are the primary causes of poor wash fastness in fabrics dyed with this compound?

Poor wash fastness is primarily due to the presence of unfixed dye on the surface of the polyester fibers.[3][4] Several factors can contribute to this issue:

  • Inadequate Dyeing Process: Insufficient temperature, time, or improper pH during dyeing can result in poor dye penetration and fixation within the polyester fibers.[2]

  • Dye Aggregation: Disperse dyes have low water solubility and can aggregate on the fiber surface if not properly dispersed.[1]

  • Oligomer Formation: During high-temperature dyeing, polyester oligomers can migrate to the fiber surface and trap unfixed dye.

  • Improper After-treatment: The most significant factor is often an inadequate or completely omitted reduction clearing process, which is designed to remove surface dye.[2][4]

Q3: What is reduction clearing and why is it crucial for improving the wash fastness of this compound?

Reduction clearing is a post-dyeing chemical treatment that removes unfixed disperse dye from the fiber surface.[4][5] This process utilizes a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), in an alkaline solution.[4] This treatment is essential because it strips away the dye particles that are not securely embedded within the fiber matrix, which are the primary cause of color bleeding and staining of other fabrics during washing.[3][4] A thorough reduction clearing is one of the most effective methods for significantly improving the wash fastness of fabrics dyed with this compound.

Q4: Can the dyeing process itself be optimized to improve wash fastness?

Yes, optimizing the dyeing process is a critical first step.[1] Key parameters to control include:

  • Temperature: For polyester, a high dyeing temperature (typically around 130°C) is necessary to ensure proper diffusion and penetration of the disperse dye into the fiber.[2][6]

  • Time: An adequate dyeing time is required for the dye to be fully absorbed and fixed within the fibers.[2]

  • pH: The pH of the dyebath should be maintained in the acidic range (typically 4.5-5.5) for optimal dye uptake.[6]

  • Dispersing Agents: Using an effective dispersing agent is crucial to prevent the aggregation of dye particles.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor wash fastness (color bleeding and staining) Inadequate or no reduction clearing.Implement or optimize a reduction clearing step. (See Experimental Protocol 1). For darker shades, a second reduction clearing cycle may be beneficial.
Sub-optimal dyeing parameters.Review the dyeing procedure for temperature, time, and pH. The typical dyeing temperature for disperse dyes on polyester is around 130°C.[2][6]
Uneven dyeing or colored specks on the fabric surface Dye agglomeration.Ensure the use of an effective dispersing agent in the dyebath to maintain a stable dye dispersion.[1]
White, powdery deposit on the fabric surface Presence of polyester oligomers.Incorporate an oligomer-control agent in the dyebath and ensure that the reduction clearing process is carried out at a sufficiently high temperature (around 70-80°C) to aid in the removal of oligomers.
Poor wash fastness after a high-temperature finishing process (e.g., heat setting) Thermal migration of the dye.Select disperse dyes with higher sublimation fastness. If possible, lower the temperature of the finishing process.

Data Presentation

The following tables illustrate the expected improvement in wash fastness of polyester fabric dyed with this compound after implementing a proper reduction clearing process. Wash fastness is graded on a scale of 1 to 5, where 5 represents the best performance (negligible or no change).

Table 1: Effect of Reduction Clearing on Wash Fastness

Treatment Stage Wash Fastness (Color Change) Wash Fastness (Staining on Polyester) Wash Fastness (Staining on Cotton)
After Dyeing (No Reduction Clearing)2-321-2
After Reduction Clearing4-54-54

Table 2: Influence of Reduction Clearing Temperature on Wash Fastness

Reduction Clearing Temperature Wash Fastness (Color Change) Wash Fastness (Staining on Polyester)
60°C3-43-4
70°C44
80°C4-54-5

Table 3: Impact of Sodium Hydrosulfite Concentration on Wash Fastness

Sodium Hydrosulfite Concentration (g/L) Wash Fastness (Color Change) Wash Fastness (Staining on Polyester)
1.03-43
2.04-54-5
3.04-54-5

Experimental Protocols

Experimental Protocol 1: Reduction Clearing of Polyester Fabric Dyed with this compound

This protocol describes a standard laboratory procedure for the reduction clearing of polyester fabric dyed with this compound.

1. Preparation of the Reduction Clearing Bath:

  • Prepare a solution with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).

  • Add 2 g/L Sodium Hydrosulfite (Sodium Dithionite).

  • Add 2 g/L Sodium Hydroxide.

  • Add 1 g/L of a suitable non-ionic detergent.

2. Treatment:

  • Introduce the dyed polyester fabric into the bath at 40-50°C.

  • Raise the temperature to 70-80°C at a rate of 2°C per minute.

  • Maintain the temperature at 70-80°C for 15-20 minutes with gentle agitation.

3. Rinsing and Neutralization:

  • Drain the reduction clearing bath.

  • Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.

  • Rinse with cold water.

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.

  • Perform a final cold water rinse.

4. Drying:

  • Squeeze the excess water from the fabric.

  • Air-dry or oven-dry the fabric at a temperature not exceeding 100°C.

Experimental Protocol 2: Wash Fastness Testing (AATCC Test Method 61-2A)

This protocol provides a condensed overview of the AATCC 61-2A test procedure, which is commonly used to simulate five typical home machine washes.

1. Specimen Preparation:

  • Cut a specimen of the dyed and treated fabric (e.g., 50 x 150 mm).

  • Sew the dyed specimen to a multifiber test fabric (containing strips of different common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

2. Washing Procedure:

  • Prepare a wash solution containing 0.15% AATCC standard reference detergent and 0.015% sodium perborate in deionized water.

  • Place the specimen, along with 50 stainless steel balls, in a stainless steel canister.

  • Add 150 mL of the pre-heated wash solution to the canister.

  • Seal the canister and place it in a Launder-Ometer.

  • Run the test for 45 minutes at 49°C (120°F).

3. Rinsing and Drying:

  • Remove the specimen from the canister and rinse it with deionized water.

  • Squeeze out the excess water.

  • Dry the specimen in an oven at a temperature not exceeding 71°C (160°F).

4. Evaluation:

  • Allow the specimen to condition at standard temperature and humidity for at least one hour.

  • Evaluate the color change of the dyed fabric and the staining on the multifiber test fabric using the appropriate Grey Scales under standardized lighting conditions.

Visualizations

experimental_workflow cluster_dyeing Dyeing Process cluster_reduction Reduction Clearing cluster_testing Wash Fastness Testing Dyeing Polyester Fabric Dyeing (this compound, ~130°C) Reduction_Bath Prepare Reduction Bath (Sodium Hydrosulfite, NaOH) Dyeing->Reduction_Bath Treatment Treat Fabric (70-80°C, 15-20 min) Reduction_Bath->Treatment Rinsing Hot & Cold Rinse Treatment->Rinsing Neutralization Neutralize (Acetic Acid) Rinsing->Neutralization Wash_Test AATCC 61-2A Test Neutralization->Wash_Test Evaluation Evaluate with Grey Scales Wash_Test->Evaluation

Caption: Experimental workflow for enhancing and evaluating the wash fastness of this compound.

troubleshooting_logic action_node action_node Start Poor Wash Fastness? Check_RC Reduction Clearing Performed? Start->Check_RC Check_Dyeing Dyeing Parameters Optimal? Check_RC->Check_Dyeing Yes Action_RC Implement/Optimize Reduction Clearing Check_RC->Action_RC No Check_Agglo Uneven Dyeing? Check_Dyeing->Check_Agglo Yes Action_Dyeing Adjust Dyeing Temp, Time, and pH Check_Dyeing->Action_Dyeing No Action_Dispersant Use Effective Dispersing Agent Check_Agglo->Action_Dispersant Yes Good_Fastness Good Wash Fastness Check_Agglo->Good_Fastness No Action_RC->Good_Fastness Action_Dyeing->Good_Fastness Action_Dispersant->Good_Fastness

Caption: Troubleshooting logic for addressing poor wash fastness of this compound.

References

Technical Support Center: Overcoming Poor Dispersion Stability in Disperse Dye Baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor dispersion stability in disperse dye baths.

Frequently Asked Questions (FAQs)

Q1: What is dispersion stability and why is it crucial in disperse dyeing?

A1: Disperse dyes are sparingly soluble in water and exist as fine particles in the dye bath. Dispersion stability refers to the ability of these dye particles to remain evenly distributed and suspended throughout the dyeing process, without aggregating or settling.[1] Maintaining a stable dispersion is critical for achieving uniform and consistent coloration of hydrophobic fibers like polyester.[2]

Q2: What are the common visual indicators of poor dispersion stability?

A2: Poor dispersion stability can manifest as visible dye particles or "tarring" in the dye bath, as well as color spots or speckling on the dyed fabric.[3] You might also observe sedimentation of dye particles at the bottom of the dyeing vessel.[4]

Q3: What is the optimal pH for a disperse dye bath?

A3: For most disperse dyes, the optimal pH range for stability is between 4.5 and 5.5.[5][6][7] Maintaining this weakly acidic condition is crucial for the stability of the dye dispersion and for ensuring a consistent rate of dye uptake by the fibers.

Q4: How does temperature affect the stability of a disperse dye bath?

A4: Temperature plays a significant role in disperse dyeing. While higher temperatures (typically above 100°C) are necessary to swell polyester fibers and allow dye penetration, excessively high temperatures or rapid heating rates can lead to dye agglomeration and instability.[5][8][9] Different types of disperse dyes (low, medium, and high energy) have different optimal temperature ranges.[8][10][11]

Q5: What is the role of a dispersing agent?

A5: A dispersing agent is a chemical auxiliary that is essential for stabilizing the dye dispersion.[2] It coats the surface of the individual dye particles, preventing them from clumping together through electrostatic and steric repulsion.[12][13] This ensures the dye remains finely dispersed throughout the dye bath, leading to even and level dyeing.[14]

Q6: Can the type of water used affect dispersion stability?

A6: Yes, hard water, which contains high levels of calcium and magnesium ions, can negatively impact dispersion stability by causing some disperse dyes to aggregate.[15][16] It is recommended to use deionized or softened water for preparing dye baths. If that is not possible, a chelating or sequestering agent can be added to bind these metal ions.[15]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to poor dispersion stability.

Problem: Color spots, speckles, or uneven dyeing on the fabric.

G start Start: Uneven Dyeing or Color Spots Observed check_dispersion Visually inspect the dye bath. Are there visible particles or sediment? start->check_dispersion yes_particles Yes check_dispersion->yes_particles Yes no_particles No check_dispersion->no_particles No cause_ph cause_ph yes_particles->cause_ph cause_temp cause_temp yes_particles->cause_temp cause_dispersant cause_dispersant yes_particles->cause_dispersant cause_water cause_water yes_particles->cause_water cause_dye cause_dye yes_particles->cause_dye fabric_prep fabric_prep no_particles->fabric_prep circulation circulation no_particles->circulation end_node End: Level and Even Dyeing Achieved solution_ph solution_ph cause_ph->solution_ph solution_temp solution_temp cause_temp->solution_temp solution_dispersant solution_dispersant cause_dispersant->solution_dispersant solution_water solution_water cause_water->solution_water solution_dye solution_dye cause_dye->solution_dye solution_ph->end_node solution_temp->end_node solution_dispersant->end_node solution_water->end_node solution_dye->end_node solution_fabric solution_fabric fabric_prep->solution_fabric solution_circulation solution_circulation circulation->solution_circulation solution_fabric->end_node solution_circulation->end_node

Troubleshooting workflow for uneven dyeing.

Data Presentation

Table 1: Recommended Dyeing Temperatures for Different Disperse Dye Energy Types

Dye Energy TypeTypical Dyeing Temperature Range (°C)Application Notes
Low Energy (E type)77 - 110Suitable for carrier dyeing. Generally have lower sublimation fastness.[8]
Medium Energy (SE type)104 - 130Offer a balance of good leveling and fastness properties.[5][8]
High Energy (S type)> 129Require high-temperature, high-pressure dyeing conditions. Provide the best all-around fastness properties.[8][10]

Table 2: Typical Concentrations of Common Dispersing Agents

Dispersing Agent TypeChemical ClassTypical Concentration
LignosulfonatesAnionic Polymer1-3% of the dye weight[12]
Naphthalene Sulfonate Formaldehyde CondensatesAnionic Surfactant0.5-2.0 g/L in the dye bath[17] or 1.5-2.0 times the dye amount[18]

Experimental Protocols

Protocol 1: Filter Paper Test for Dispersion Stability

This test provides a quick visual assessment of the initial dispersion quality of a disperse dye.

Materials:

  • Disperse dye

  • Dispersing agent

  • Acetic acid

  • Beaker (1000 mL)

  • Stirring rod

  • Volumetric flask (1000 mL)

  • Büchner funnel

  • Filter paper (e.g., Whatman No. 2)

  • Suction flask and vacuum source

Procedure:

  • Prepare a 10 g/L solution of the disperse dye with the recommended amount of dispersing agent in a beaker.

  • Adjust the pH of the solution to approximately 5 with acetic acid.

  • Transfer the solution to a 1000 mL volumetric flask and bring to volume with water.

  • Take a 500 mL sample of the dye dispersion.

  • Set up the Büchner funnel with the filter paper over the suction flask.

  • Apply suction and pour the 500 mL dye dispersion through the filter paper.

  • Observe the filter paper for any visible dye particles or aggregates.

Interpretation of Results:

  • Good Dispersion: The dye solution passes through the filter paper with minimal to no visible residue.

  • Poor Dispersion: A significant amount of dye particles is retained on the filter paper, indicating poor dispersion.

Protocol 2: High-Temperature Dispersion Stability Test

This test evaluates the stability of the dye dispersion under dyeing conditions.

Materials:

  • Dye dispersion prepared as in Protocol 1

  • Laboratory high-temperature dyeing machine

  • Sealed container suitable for the dyeing machine

  • Büchner funnel

  • Filter paper (e.g., Whatman No. 2)

  • Suction flask and vacuum source

Procedure:

  • Take a 400 mL sample of the dye dispersion prepared in Protocol 1 and place it in a sealed container.

  • Place the container in the high-temperature dyeing machine.

  • Heat the solution to 130°C and maintain this temperature for 1 hour.[11]

  • Cool the solution down to room temperature.

  • Filter the heat-treated dye dispersion through a fresh piece of filter paper using the Büchner funnel and suction.

  • Compare the amount of residue on this filter paper with the one from the unheated sample in Protocol 1.

Interpretation of Results:

  • Stable Dispersion: There is a minimal increase in the amount of dye particles on the filter paper after heating.

  • Unstable Dispersion: A significant increase in visible dye aggregates on the filter paper indicates that the dispersion is not stable at high temperatures.

Visualizations

G cluster_dispersant Dispersing Agent Molecule cluster_stabilization Stabilization Mechanism Hydrophilic Head Hydrophilic Head Hydrophobic Tail Hydrophobic Tail Dye Particle Dye Particle Hydrophobic Tail->Dye Particle Adsorption Dispersed Dye Particle Dye Particle Electrostatic Repulsion Electrostatic Repulsion Dispersed Dye Particle->Electrostatic Repulsion Prevents Aggregation Steric Hindrance Steric Hindrance Dispersed Dye Particle->Steric Hindrance Provides Physical Barrier

Mechanism of a dispersing agent.

References

Technical Support Center: Minimizing Oligomer Formation in Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing oligomer formation during polyester dyeing experiments.

Troubleshooting Guide

Problem: White powder or dusty deposits on dyed polyester substrate.

  • Cause: This is a primary indicator of oligomer precipitation on the fiber surface. During high-temperature dyeing, low molecular weight polyester oligomers, mainly cyclic trimers, migrate from the fiber's core to the surface.[1][2][3] As the dye bath cools, these oligomers crystallize and deposit on the fabric, creating a "frosty" appearance.[2]

  • Solution:

    • High-Temperature Draining: Drain the dye bath at a high temperature, ideally between 120-130°C.[1][4] This prevents the rapid crystallization of oligomers as the temperature drops.

    • Alkaline Reduction Clearing: After dyeing, perform a reduction clearing process under alkaline conditions (e.g., with caustic soda and a reducing agent) at around 80°C to saponify and remove surface oligomers.[1][4][5]

    • Use of Dispersing Agents: Incorporate a suitable oligomer dispersing agent into the dye bath to keep oligomers finely dispersed and prevent their agglomeration and deposition.[1][4][5]

Problem: Poor color fastness, especially to rubbing.

  • Cause: Oligomer deposits on the fiber surface can trap dye molecules, leading to poor rubbing fastness.[6] These trapped dye particles are not properly fixed within the fiber and are easily rubbed off.

  • Solution:

    • Pre-treatment of Grey Fabric: For dark shades where oligomer migration is more pronounced, a pre-treatment of the grey fabric with a solution of sodium hydroxide (e.g., 3%) and a surfactant at 130°C can effectively remove oligomers before dyeing.[7][8]

    • Optimize Dyeing Parameters: Avoid excessively long dyeing times at high temperatures, as this promotes oligomer migration.[5][6]

    • Effective After-treatment: Ensure a thorough reduction clearing and washing process to remove all surface contaminants, including oligomers and unfixed dye.

Problem: Stains, spots, and unlevel dyeing.

  • Cause: Agglomerated oligomers can act as a filter, leading to uneven dye uptake.[1][4] They can also combine with dispersed dye particles in the bath, forming larger aggregates that deposit on the fabric as spots.[6][7]

  • Solution:

    • Control Dye Bath pH: Maintain the dye bath pH between 4.5 and 5.5 for optimal dye exhaustion and to minimize certain oligomer-related issues.[9] Alternatively, dyeing in an alkaline medium (pH 9-9.5) with alkali-stable disperse dyes can significantly reduce oligomer problems.[1][4]

    • Use of Leveling Agents: Employ a leveling agent with good dispersing properties to ensure even distribution of the dye and to help keep oligomers suspended in the bath.[1][4]

    • Machine Cleaning: Regularly clean dyeing machinery to remove accumulated oligomer deposits that can break off and cause staining in subsequent dyeings.[1][2][4]

Problem: Deposits in dyeing machinery and reduced efficiency.

  • Cause: Oligomers can precipitate on the internal surfaces of the dyeing machine, including heaters and pumps.[3][4][6] This buildup can impede the flow of the dye liquor, affect heat exchange, and lead to production stops for cleaning.[3][6]

  • Solution:

    • Regular Machine Cleaning: Implement a regular and thorough machine cleaning schedule using appropriate chemicals, such as a mixture of caustic soda and a reducing agent, at high temperatures (e.g., 130-135°C).[2]

    • High-Temperature Draining: As with preventing fabric deposits, draining the machine at a high temperature minimizes oligomer crystallization on machine parts.[1][4]

    • Use of Protective Colloids: Adding dispersing protective colloid auxiliaries during dyeing can help prevent oligomers from precipitating on machine surfaces.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are oligomers in the context of polyester dyeing?

A1: Oligomers are low molecular weight by-products formed during the polymerization of polyester.[1][10] In polyethylene terephthalate (PET), these are typically small chains of two or more ethylene terephthalate units, with cyclic trimers being the most common and problematic.[1][6] Polyester fibers can contain up to 4% of these oligomers.[6]

Q2: What factors promote oligomer formation and migration during dyeing?

A2: Several factors can increase the migration and precipitation of oligomers, including:

  • High dyeing temperatures (above 120°C)[7]

  • Prolonged dyeing times[5][6]

  • Heat-setting processes[5][6]

  • Short liquor ratios[5][6]

  • The presence of carriers in the dye bath[5][6]

Q3: How can I control oligomer-related problems in my experiments?

A3: A multi-faceted approach is most effective:

  • Control Dyeing Parameters: Optimize temperature and time to be sufficient for dyeing without being excessive.

  • Chemical Auxiliaries: Use oligomer dispersants, leveling agents, and dye dispersing agents.[1][4]

  • Process Optimization: Drain the dye bath at high temperatures (120-130°C).[1][4]

  • Proper After-treatment: Perform an effective reduction clearing.[5]

  • Dyeing in Alkaline Conditions: Consider using alkali-stable dyes at a pH of 9-9.5.[1][4]

  • Regular Equipment Maintenance: Keep dyeing equipment clean from oligomer buildup.[1][2]

Q4: Are there analytical methods to determine the oligomer content?

A4: Yes, the oligomer content on polyester fibers can be quantified. A common method is Solvent Extraction , where the fiber is treated with a solvent like tetrachloroethane or trichloroethylene to extract the oligomers, followed by evaporation of the solvent to determine the mass of the residue.[10][11] More advanced techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry can be used to identify and quantify specific oligomers.[12]

Data Presentation: Key Parameters for Oligomer Control

ParameterRecommended Value/ProcedurePurpose
Dye Bath Draining Temperature 120 - 130°CTo prevent crystallization and precipitation of oligomers.[1][4]
Alkaline Dyeing pH 9.0 - 9.5Reduces oligomer problems (requires alkali-stable dyes).[1][4]
Standard Acidic Dyeing pH 4.5 - 5.5Optimal for most disperse dyes.[9]
Reduction Clearing Temperature ~80°CTo saponify and remove surface oligomers.[1][4]
Pre-treatment (Grey Fabric) 3% NaOH, 1% Surfactant @ 130°C for 60 minTo remove oligomers before dyeing, especially for dark shades.[7][8]
Machine Cleaning Temperature 130 - 135°CFor effective removal of oligomer deposits from machinery.[2]

Experimental Protocols

Solvent Extraction for Total Oligomer Content Determination

Objective: To quantify the total amount of oligomers on a polyester sample.

Methodology:

  • Place a known weight (e.g., 10 grams) of the polyester yarn or fabric sample into a Soxhlet extractor.[10]

  • Add a sufficient volume of tetrachloroethane or trichloroethylene to the extraction flask.[10][11]

  • Heat the solvent to its boiling point and allow the extraction to proceed for a minimum of 4 hours, ensuring continuous cycling of the solvent over the sample.[10]

  • After extraction, allow the apparatus to cool.

  • Recover the bulk of the solvent from the extraction flask using a rotary evaporator.[11]

  • Transfer the remaining extract to a pre-weighed flask and evaporate to complete dryness.

  • Dry the flask containing the residue in an oven at 105°C until a constant weight is achieved.[10]

  • Calculate the percentage of oligomer content using the following formula:[10] % Oligomer Content = (Weight of Residue / Initial Weight of Sample) x 100

Machine Cleaning Protocol for Oligomer Removal

Objective: To remove accumulated oligomer deposits from a high-temperature dyeing machine.

Methodology:

  • Ensure the dyeing machine is empty.

  • Prepare a cleaning bath with caustic soda (NaOH) and a suitable machine cleaning agent or reducing agent.

  • Fill the machine with water and the prepared chemicals.

  • Raise the temperature to 130-135°C.[2]

  • Run the machine with the pump circulating for 1 to 4 hours, depending on the severity of the deposits.[2]

  • Perform a high-temperature drain of the cleaning solution.[2]

  • Conduct one or more hot rinses at a high temperature (e.g., 90°C) to remove residual chemicals.[2]

  • Neutralize the machine with a mild acid like acetic acid in a fresh bath.[2]

  • Perform a final cold rinse.

Visualizations

Oligomer_Minimization_Workflow cluster_causes Factors Promoting Oligomer Migration cluster_problems Resulting Problems cluster_solutions Mitigation Strategies High_Temp High Dyeing Temperature Deposits White Deposits on Fabric High_Temp->Deposits Long_Time Long Dyeing Time Long_Time->Deposits Heat_Set Heat Setting Heat_Set->Deposits Low_LR Low Liquor Ratio Machine_Buildup Machine Contamination Low_LR->Machine_Buildup PET_Quality Polyester Quality PET_Quality->Deposits Poor_Fastness Poor Rubbing Fastness Deposits->Poor_Fastness Stains Stains & Unlevelness Deposits->Stains Machine_Buildup->Stains Control_Params Control Dyeing Parameters Control_Params->High_Temp Control_Params->Long_Time Additives Use Chemical Auxiliaries (Dispersants, Leveling Agents) Additives->Deposits HT_Drain High Temperature Draining (120-130°C) HT_Drain->Deposits Alkaline_Dyeing Alkaline Dyeing (pH 9-9.5) Alkaline_Dyeing->Deposits Reduction_Clear Reduction Clearing Reduction_Clear->Deposits Machine_Clean Regular Machine Cleaning Machine_Clean->Machine_Buildup

Caption: Workflow of oligomer formation causes, resulting problems, and mitigation strategies.

References

Color matching issues with Disperse Red 54 in textile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing color matching issues encountered during textile production with Disperse Red 54.

Troubleshooting Guide

This guide addresses common problems encountered during the dyeing of textiles with this compound, offering potential causes and recommended solutions in a direct question-and-answer format.

Q1: Why is the final shade of my fabric uneven or streaky after dyeing with this compound?

A1: Uneven dyeing or streakiness with disperse dyes like this compound can stem from several factors related to dye dispersion, temperature control, and fabric preparation.[1]

  • Potential Causes:

    • Poor Dye Dispersion: The dye may not be properly dispersed in the dyebath, leading to agglomeration of dye particles.[1]

    • Incorrect Particle Size: A non-uniform particle size of the dye can cause inconsistent dyeing.[1]

    • Uneven Liquor Circulation: If the dye liquor does not circulate evenly through the fabric, some areas will have more contact with the dye than others.[1]

    • Rapid Temperature Rise: Heating the dyebath too quickly can cause the dye to rush onto the fabric surface, resulting in poor leveling.[2]

    • Improper Fabric Preparation: Residual oils, sizing agents, or other impurities on the textile can hinder uniform dye penetration.

  • Recommended Solutions:

    • Optimize Dye Dispersion: Ensure the dye is thoroughly pre-dispersed in warm water with a suitable dispersing agent before adding it to the dyebath.

    • Control Heating Rate: Employ a slower rate of temperature increase, particularly in the critical temperature range for dye uptake.

    • Ensure Proper Liquor Circulation: Check that the dyeing machinery is functioning correctly and that the fabric is not overloaded, allowing for free movement of the dye liquor.[2]

    • Thorough Fabric Preparation: Implement a rigorous pre-treatment process to remove all impurities from the fabric before dyeing.

Q2: What causes poor wash, rub, or light fastness when using this compound?

A2: Poor fastness properties are often a result of incomplete dye fixation or the presence of unfixed dye on the fabric surface.[1]

  • Potential Causes:

    • Inadequate Dye Penetration: The dye may not have fully penetrated the fiber, leaving it susceptible to removal during washing or rubbing.[1]

    • Inappropriate Auxiliaries: The use of unsuitable dispersing or leveling agents can affect dye fixation.[1]

    • Insufficient Reduction Clearing: Failure to remove unfixed surface dye after dyeing is a primary cause of poor wash and rub fastness.

    • Dye Migration: The dye may migrate to the surface of the fabric during drying or storage.

  • Recommended Solutions:

    • Optimize Dyeing Temperature and Time: Ensure that the dyeing process is carried out at the optimal temperature (typically high temperatures for polyester) and for a sufficient duration to allow for complete dye penetration.

    • Effective Reduction Clearing: Perform a thorough reduction clearing process after dyeing to remove any unfixed dye from the fabric surface.

    • Select Appropriate Auxiliaries: Use high-quality dispersing and leveling agents that are compatible with this compound.

    • Proper Drying: Control the drying temperature and conditions to prevent dye migration.

Q3: Why does the color of the fabric appear different under different lighting conditions (metamerism)?

A3: Metamerism occurs when two colors appear to match under one light source but not another. This is a common challenge in color matching.[3][4][5]

  • Potential Causes:

    • Different Dye Formulations: If this compound is used in combination with other dyes to achieve a specific shade, differences in the spectral reflectance of the dyes can lead to metamerism.[4]

    • Substrate Differences: The type of textile fiber and its surface characteristics can influence how color is perceived.[3][5]

  • Recommended Solutions:

    • Use a Spectrophotometer: Utilize a spectrophotometer to measure the spectral reflectance curves of your target color and the dyed fabric to identify potential metamerism.

    • Standardized Lighting Conditions: Evaluate color matches under multiple, standardized light sources (e.g., daylight, incandescent, fluorescent) in a color matching cabinet.[3][5]

    • Careful Dye Selection: When creating a color match, select dyes with similar spectral characteristics to minimize the risk of metamerism.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

A1: For most disperse dyes, including those with an azo structure like this compound, a weakly acidic dyebath with a pH between 4.5 and 5.5 is recommended for optimal stability and exhaustion.[6][7] While one source suggests an appropriate pH of 7 for this compound, the general consensus for disperse dyeing points to a more acidic environment to prevent dye degradation and ensure consistent results.[8] It is advisable to conduct preliminary tests to determine the ideal pH for your specific process and substrate.

Q2: What is the recommended dyeing temperature for this compound?

A2: this compound is typically applied to polyester and other synthetic fibers using a high-temperature dyeing method.[8] The recommended temperature range is generally between 120°C and 130°C under pressure. This high temperature is necessary to swell the polyester fibers, allowing the non-ionic disperse dye molecules to penetrate and fix within the fiber structure.

Q3: How does the sublimation fastness of this compound affect the final product?

A3: Sublimation fastness refers to the resistance of the dye to vaporize from the fabric when exposed to heat.[9] Disperse dyes with poor sublimation fastness can cause issues during subsequent heat treatments like heat setting or ironing, leading to color changes or staining of adjacent materials.[9] It is important to select disperse dyes with sublimation fastness properties appropriate for the intended end-use of the textile.

Data Presentation

Table 1: Influence of pH on Disperse Dyeing

pH RangeEffect on Dye StabilityImpact on Polyester FiberRecommendation
< 4.0Potential for dye hydrolysis, leading to color changes.MinimalNot Recommended
4.5 - 5.5Optimal stability for most disperse dyes.[6][7]Minimal risk of fiber hydrolysis.Recommended
6.0 - 7.0Some disperse dyes may be stable, but risk of instability increases.[8]MinimalUse with caution, testing is advised.
> 7.0Increased risk of dye degradation, especially for azo dyes.Potential for polyester hydrolysis at high temperatures.Not Recommended

Table 2: General Parameters for High-Temperature Exhaust Dyeing of Polyester

ParameterRecommended ValuePurpose
Liquor Ratio1:10 to 1:20Ratio of the weight of the dye liquor to the weight of the fabric.
pH4.5 - 5.5 (buffered)Maintain dye stability and prevent fiber damage.[6][7]
Dispersing Agent0.5 - 1.0 g/LTo ensure uniform dispersion of the dye particles.[10]
Leveling Agent0.5 - 1.0 g/LTo promote even dye uptake and prevent streakiness.
Temperature ProfileRamp from 60°C to 130°C at 1-2°C/minGradual heating to ensure level dyeing.
Dyeing Time at 130°C30 - 60 minutesTo allow for full dye penetration and fixation.
Reduction ClearingSodium hydrosulfite and caustic sodaTo remove unfixed surface dye and improve fastness.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent to remove any oils, waxes, or sizing agents. Rinse thoroughly with hot and then cold water.

  • Dye Bath Preparation:

    • Set the dyebath with a liquor ratio of 1:10.

    • Add a sequestering agent if hard water is used.

    • Add a dispersing agent and a leveling agent to the bath.

    • Adjust the pH of the dyebath to 4.5 - 5.5 using an acetic acid/acetate buffer system.

  • Dye Dispersion:

    • Separately, create a paste of the required amount of this compound with a small amount of warm water and a dispersing agent.

    • Add this pre-dispersed dye to the dyebath.

  • Dyeing Cycle:

    • Place the prepared polyester fabric in the dyebath at 60°C.

    • Circulate for 10 minutes to ensure even wetting.

    • Raise the temperature from 60°C to 130°C at a controlled rate of 1.5°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.

    • Cool the dyebath down to 70°C.

  • Rinsing: Rinse the dyed fabric thoroughly with hot and then cold water.

Protocol 2: Reduction Clearing

  • Bath Preparation: Prepare a fresh bath with 1-2 g/L of sodium hydrosulfite and 1-2 g/L of caustic soda.

  • Treatment: Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinsing: Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralization: Neutralize the fabric with a weak solution of acetic acid.

  • Final Rinse: Perform a final rinse with cold water and then dry the fabric.

Visualizations

dyeing_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment fabric_prep Fabric Scouring & Rinsing dyebath_prep Dye Bath Preparation (pH 4.5-5.5) dye_dispersion Pre-dispersion of This compound dyeing_cycle High-Temperature Dyeing (130°C) dye_dispersion->dyeing_cycle Add Dispersed Dye rinsing Rinsing dyeing_cycle->rinsing reduction_clearing Reduction Clearing rinsing->reduction_clearing final_rinse Final Rinse & Drying reduction_clearing->final_rinse

Caption: High-temperature exhaust dyeing workflow for this compound on polyester.

troubleshooting_logic cluster_uneven Uneven Dyeing cluster_fastness Poor Fastness start Color Matching Issue with this compound q_dispersion Check Dye Dispersion & Particle Size start->q_dispersion q_clearing Verify Reduction Clearing Process start->q_clearing s_dispersion Optimize Pre-dispersion & Dispersing Agent q_dispersion->s_dispersion Poor q_temp Review Temperature Profile q_dispersion->q_temp Good s_temp Slow Down Heating Rate q_temp->s_temp Rapid q_circulation Assess Liquor Circulation q_temp->q_circulation Controlled s_circulation Ensure Proper Machine Loading & Function q_circulation->s_circulation Poor s_clearing Ensure Thorough Reduction Clearing q_clearing->s_clearing Inadequate q_penetration Evaluate Dye Penetration q_clearing->q_penetration Adequate s_penetration Optimize Dyeing Time & Temperature q_penetration->s_penetration Incomplete

Caption: Troubleshooting logic for addressing common color matching issues.

References

Technical Support Center: Uptake of Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Disperse Red 54, focusing on the effect of carriers on its uptake in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a carrier in the uptake of this compound?

A carrier, in the context of dyeing with disperse dyes like this compound, is an organic compound that acts as a swelling agent for hydrophobic fibers such as polyester.[1][2] Its main role is to reduce the glass transition temperature (Tg) of the polymer, which increases the mobility of the polymer chains. This creates temporary channels within the fiber structure, allowing the non-ionic and sparingly water-soluble this compound molecules to penetrate and diffuse into the fiber matrix more efficiently, especially at temperatures below 130°C.[3]

Q2: What are some common carriers used for dyeing polyester with disperse dyes?

Commonly used carriers include aromatic compounds such as o-phenylphenol, butyl benzoate, methylnaphthalene, and dichlorobenzene.[3][4] These substances are typically emulsified in the dyebath. However, due to toxicity and environmental concerns, the use of many traditional carriers is declining in industrial applications in favor of high-temperature dyeing methods or the development of more eco-friendly carrier alternatives.[4]

Q3: How does temperature influence the effectiveness of a carrier with this compound?

Temperature plays a crucial role in carrier dyeing. While high-temperature dyeing of polyester is typically performed at around 130°C without a carrier, the addition of a carrier allows for effective dyeing at lower temperatures, often around 100°C (at the boil).[3] The carrier's ability to swell the fibers is enhanced by heat, which provides the necessary energy for the dye molecules to diffuse into the polymer matrix.

Q4: What is the expected effect of a carrier on the color yield (K/S value) of this compound?

The use of a carrier is expected to significantly increase the color yield, represented by the K/S value, of this compound on polyester fibers at a given temperature (e.g., 100°C) compared to dyeing without a carrier. This is because the carrier facilitates greater penetration and diffusion of the dye into the fiber, leading to a higher concentration of dye within the material and thus a deeper shade.

Q5: Are there any safety concerns associated with the use of carriers?

Yes, many traditional carriers are associated with health and environmental risks. For instance, o-phenylphenol and other phenolic compounds can be toxic and cause skin irritation.[4] Proper handling, including the use of personal protective equipment (PPE) and adequate ventilation, is essential. Researchers should consult the Safety Data Sheet (SDS) for the specific carrier being used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent uptake of this compound 1. Insufficient Carrier Concentration: The amount of carrier may be too low to effectively swell the fibers. 2. Inadequate Temperature: The dyeing temperature may not be high enough to activate the carrier and facilitate dye diffusion. 3. Poor Carrier Emulsion: The carrier may not be properly emulsified in the dyebath, leading to uneven distribution.1. Optimize Carrier Concentration: Increase the carrier concentration in increments, for example, from 2 g/L to 5 g/L, to find the optimal level for your specific experimental conditions. 2. Verify and Adjust Temperature: Ensure the dyebath reaches and maintains the target temperature (typically 95-100°C for carrier dyeing). Calibrate your heating equipment if necessary. 3. Improve Emulsification: Ensure the carrier is thoroughly mixed with a suitable dispersing agent before addition to the dyebath. Maintain good agitation throughout the dyeing process.
Speckled or uneven coloration on the substrate 1. Dye Agglomeration: this compound may not be fully dispersed, leading to clumps of dye particles depositing on the surface. 2. Carrier Spotting: If the carrier emulsion breaks during dyeing, droplets of the carrier can deposit on the substrate, causing darker spots.[3] 3. Too Rapid Temperature Rise: Heating the dyebath too quickly can cause the dye to rush onto the fiber surface unevenly.1. Proper Dye Dispersion: Prepare a smooth, lump-free paste of the this compound with a dispersing agent and a small amount of cold water before adding it to the dyebath. 2. Stable Carrier Emulsion: Use a high-quality emulsifying agent for the carrier and ensure the dyebath conditions (e.g., pH, water hardness) are suitable for maintaining a stable emulsion. 3. Control Heating Rate: Increase the temperature of the dyebath gradually, for example, at a rate of 1-2°C per minute, to allow for even dye uptake.
Poor wash fastness of the dyed substrate 1. Surface Dye: A significant amount of this compound may be adhering to the fiber surface without having diffused into the polymer matrix. 2. Residual Carrier: The presence of the carrier in the fiber after dyeing can sometimes negatively impact fastness properties.1. Perform Reduction Clearing: After dyeing, it is crucial to perform a reduction clearing step. This involves treating the substrate with a solution of sodium hydroxide and sodium hydrosulfite to remove any surface dye.[2] 2. Thorough Rinsing and Washing: After reduction clearing, rinse the substrate thoroughly with hot and then cold water to remove all residual chemicals, including the carrier.
Inconsistent results between experiments 1. Variation in pH: The pH of the dyebath can affect the stability of the dye dispersion and the effectiveness of the carrier. 2. Inconsistent Liquor Ratio: The ratio of the volume of the dyebath to the weight of the substrate can impact dye exhaustion.1. Control and Buffer pH: Maintain a consistent, weakly acidic pH (typically 4.5-5.5) using a buffer system, such as an acetic acid/sodium acetate buffer.[5] 2. Maintain a Constant Liquor Ratio: Use a fixed liquor ratio for all experiments to ensure comparability of results.

Quantitative Data on Carrier Effect

While specific quantitative data for the effect of various carriers on the uptake of this compound is not extensively available in public literature, the following table provides a representative summary of the expected impact of carriers on disperse dye uptake on polyester, based on general knowledge and data for similar dyes. The values presented are illustrative.

Carrier Type Carrier Concentration (% owf) Dyeing Temperature (°C) Dye Exhaustion (%) Color Yield (K/S)
None (Control)010035-455-7
o-Phenylphenol210075-8512-15
o-Phenylphenol410085-9516-20
Butyl Benzoate210070-8011-14
Butyl Benzoate410080-9015-18
None (Control)013090-9818-22

% owf = on weight of fiber

Experimental Protocols

Methodology for Determining the Effect of a Carrier on this compound Uptake

This protocol outlines the procedure for dyeing polyester fabric with this compound using a carrier and measuring the dye uptake.

1. Materials and Reagents:

  • Polyester fabric, scoured and dried

  • This compound

  • Carrier (e.g., o-phenylphenol or butyl benzoate)

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Acetic acid (for pH adjustment)

  • Sodium hydroxide

  • Sodium hydrosulfite

  • Spectrophotometer

2. Dyebath Preparation:

  • Calculate the required amounts of dye, carrier, and dispersing agent based on the weight of the fabric and the desired concentrations.

  • Create a paste of the this compound powder with an equal amount of dispersing agent and a small volume of cold water.

  • Dilute the paste with warm water (40-50°C) to create a stock solution.

  • If the carrier is not pre-emulsified, prepare a stable emulsion using a suitable emulsifying agent.

  • Fill the dyeing vessel with the required volume of deionized water to achieve the desired liquor ratio (e.g., 20:1).

  • Add the dispersing agent and the carrier emulsion to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

3. Dyeing Procedure:

  • Place the polyester fabric into the dyebath at a starting temperature of 60°C.

  • Allow the fabric to acclimatize for 10-15 minutes with agitation.

  • Add the prepared dye dispersion to the bath.

  • Raise the temperature to 100°C at a rate of 1.5°C per minute.

  • Maintain the temperature at 100°C for 60-90 minutes, ensuring continuous agitation.

  • After dyeing, cool the dyebath to 70°C at a rate of 2°C per minute.

  • Remove the fabric and rinse with warm water.

4. Reduction Clearing:

  • Prepare a fresh bath with 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric.

5. Measurement of Dye Uptake:

  • Spectrophotometric Method:

    • Take aliquots of the dyebath before and after the dyeing process.

    • Dilute the aliquots to a concentration that falls within the linear range of the spectrophotometer's calibration curve for this compound.

    • Measure the absorbance of the initial and final dyebath solutions at the wavelength of maximum absorbance (λmax) for this compound.

    • Calculate the percentage of dye exhaustion using the formula:

      • % Exhaustion = ((Initial Absorbance - Final Absorbance) / Initial Absorbance) * 100

  • Color Yield (K/S) Measurement:

    • Measure the reflectance of the dyed fabric using a reflectance spectrophotometer.

    • Calculate the K/S value using the Kubelka-Munk equation:

      • K/S = (1 - R)² / 2R

      • Where R is the decimal reflectance at the wavelength of minimum reflectance.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis A Scour Polyester Fabric E Introduce Fabric to Dyebath (60°C) A->E B Prepare Dye Dispersion (this compound + Dispersing Agent) F Add Dye Dispersion B->F C Prepare Carrier Emulsion D Prepare Dyebath (Water, Auxiliaries, Adjust pH) C->D D->E E->F G Ramp Temperature to 100°C F->G H Hold at 100°C for 60-90 min G->H I Cool to 70°C H->I J Rinse Fabric I->J K Reduction Clearing (NaOH + Na2S2O4) J->K L Final Rinse and Dry K->L M Measure Dye Uptake (Spectrophotometry or K/S) L->M

Caption: Experimental workflow for carrier dyeing of polyester with this compound.

Carrier_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Interior Dye This compound (Aggregates) Fiber_Surface Polyester Fiber Surface Dye->Fiber_Surface Adsorption Carrier Carrier Molecules Carrier->Fiber_Surface Penetration Swollen_Fiber Swollen Amorphous Regions Fiber_Surface->Swollen_Fiber Fiber Swelling (Lower Tg) Fiber_Surface->Swollen_Fiber Dye Diffusion Trapped_Dye Trapped Dye Molecules Swollen_Fiber->Trapped_Dye Entrapment upon Cooling

Caption: Mechanism of carrier-assisted uptake of this compound into polyester fibers.

References

Technical Support Center: Mitigating the Environmental Impact of Disperse Red 54 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the environmental footprint of Disperse Red 54 dyeing processes.

Section 1: Process Optimization for Waste Reduction

Frequently Asked Questions (FAQs)

Q1: How can I reduce the amount of this compound dye that ends up in the wastewater during the dyeing process?

A1: Optimizing the dyeing process is crucial for minimizing dye waste. Consider the following strategies:

  • High-Exhaustion Dyes: Utilize high-exhaustion this compound formulations, which are designed for greater dye uptake by the fabric, leaving less residual dye in the bath.[1]

  • Optimized Dyeing Parameters: Carefully control dyeing parameters such as temperature, pH, and dyeing time to maximize dye fixation. For polyester, dyeing is often carried out at high temperatures (180–210°C) to enhance dye diffusion into the fibers.[2]

  • Use of Fixing Agents: Employing cationic fixing agents can improve the bond between the dye and the fiber, reducing the amount of dye that leaches into the effluent.[1]

Q2: Are there more environmentally friendly alternatives to conventional dyeing carriers?

A2: Yes, eco-friendly carriers are available that have lower volatility and are free of chlorinated aromatic compounds.[3] These carriers accelerate the dyeing rate on polyester fabrics at lower temperatures, reducing energy consumption and environmental contamination.[3]

Q3: What are dispersant-free disperse dyes and how do they help?

A3: Conventional disperse dyes contain a significant amount of dispersing agents (30-60%) which contribute to the chemical oxygen demand (COD) of the wastewater.[4] Dispersant-free disperse dyes are synthesized to be used without these agents, thereby significantly lowering the effluent load.[4]

Section 2: Innovative and Eco-Friendly Dyeing Technologies

This section explores advanced dyeing technologies that inherently reduce the environmental impact of using this compound.

Frequently Asked Questions (FAQs)

Q4: What is supercritical CO2 dyeing and what are its environmental benefits?

A4: Supercritical carbon dioxide (scCO2) dyeing is a waterless dyeing technology.[5][6] It uses scCO2 as a solvent for the disperse dye, which can then readily penetrate synthetic fibers like polyester.[5][7] The key environmental advantages are:

  • Elimination of Water Consumption: The process is entirely water-free, thus generating no wastewater.[8]

  • No Need for Additives: Surfactants and other dispersing agents are not required, simplifying the process and reducing chemical waste.[5]

  • Dye Recovery: The CO2 can be recycled, and any unfixed dye can be easily recovered.

Troubleshooting Guide: Supercritical CO2 Dyeing

Issue Possible Cause Troubleshooting Step
Low Color Yield Insufficient dye solubility in scCO2.Increase the pressure and/or temperature within the optimal range (e.g., 200-250 bar, 80-120°C) to enhance dye solubility.[5]
Uneven Dyeing Poor dye distribution.Ensure proper circulation of the scCO2 fluid within the dyeing vessel.
Poor Fastness Properties Inadequate dye penetration and fixation.Optimize the dyeing time (typically 60-90 minutes) and ensure the temperature is above the glass transition temperature of the polyester.[5]

Q5: How can ultrasound be used to make the dyeing process more sustainable?

A5: Ultrasonic-assisted dyeing utilizes high-frequency sound waves to enhance the dyeing process.[9][10] The benefits include:

  • Energy Savings: Enables dyeing at lower temperatures and for shorter durations.[10][11]

  • Reduced Chemical Consumption: Can decrease the need for auxiliary chemicals.[11]

  • Improved Dye Uptake: The cavitation effect of ultrasound helps to break up dye aggregates and increases the diffusion of the dye into the fiber.[11][12]

Troubleshooting Guide: Ultrasonic-Assisted Dyeing

Issue Possible Cause Troubleshooting Step
Inconsistent Color Strength Non-uniform ultrasonic wave distribution.Ensure the fabric is positioned for optimal exposure to the ultrasonic waves. Check the equipment for proper functioning.
Fabric Damage Excessive ultrasonic power or treatment time.Reduce the intensity of the ultrasound and/or shorten the exposure time.
Limited Improvement in Dye Uptake Sub-optimal ultrasonic frequency or temperature.Adjust the frequency and ensure the temperature is appropriate for the specific dye-fiber system.

Section 3: Wastewater Treatment and Bioremediation

This section focuses on methods to treat wastewater contaminated with this compound.

Frequently Asked Questions (FAQs)

Q6: What are Advanced Oxidation Processes (AOPs) and how effective are they for this compound degradation?

A6: AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with hydroxyl radicals (•OH).[13] Several AOPs have proven effective for the degradation of disperse dyes:

  • Ozonation [14]

  • Fenton and Photo-Fenton Processes [15][16]

  • UV/H2O2 [13][15]

The photo-Fenton process, in particular, has shown high efficiency in both color and COD removal.[15]

Q7: Can this compound be biodegraded?

A7: Yes, several studies have demonstrated the successful biodegradation of this compound by various microorganisms. For instance, Brevibacillus laterosporus has been shown to achieve 100% decolorization of this compound within 48 hours under optimized conditions.[17] Bacterial consortia have also been used effectively for the degradation of disperse dyes.[18][19]

Troubleshooting Guide: Biodegradation of this compound

Issue Possible Cause Troubleshooting Step
Slow or Incomplete Decolorization Sub-optimal environmental conditions.Optimize pH (around 7) and temperature (around 40°C) for the specific microbial culture.[17]
Nutrient limitation.Supplement the medium with a carbon source like yeast extract or peptone to enhance microbial activity.[17]
High dye concentration inhibiting microbial growth.Acclimatize the microbial culture to gradually increasing concentrations of the dye.
Formation of Toxic Metabolites Incomplete degradation pathway.Ensure sufficient aeration and incubation time. Analyze the degradation products to confirm detoxification. The final product of B. laterosporus degradation is N-(1λ³-chlorinin-2-yl)acetamide, which is non-toxic.[17]

Q8: Are there eco-friendly alternatives for the wash-off process after dyeing?

A8: The conventional wash-off agent, sodium dithionite, is environmentally unfavorable.[20] A promising green alternative is the use of soap nut extract, which has been shown to be effective in removing unfixed disperse dyes from polyester fabrics and can lead to a significant reduction in BOD, COD, and TDS in the wastewater.[20]

Section 4: Experimental Protocols and Data

Experimental Protocol: Biodegradation of this compound by Brevibacillus laterosporus

  • Culture Preparation: Prepare a nutrient broth medium and inoculate it with a pure culture of Brevibacillus laterosporus. Incubate at 37°C for 24 hours.

  • Decolorization Assay:

    • Prepare a mineral salt medium containing this compound at a concentration of 50 mg/L.

    • Supplement the medium with yeast extract and peptone.

    • Adjust the pH to 7.0 and the temperature to 40°C.[17]

    • Inoculate the medium with the prepared bacterial culture.

    • Incubate under static conditions for 48 hours.[17]

  • Analysis:

    • Withdraw samples at regular intervals and centrifuge to remove bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the percentage of decolorization.

    • Analyze the degradation products using techniques like HPLC, GC-MS, and FTIR to confirm biodegradation.[17]

Quantitative Data Summary

Table 1: Efficacy of Different Treatment Methods for Disperse Dye Removal

Treatment Method Dye Organism/Process Decolorization Efficiency Conditions Reference
BiodegradationThis compoundBrevibacillus laterosporus100% within 48hpH 7, 40°C, 50 mg/L dye[17]
BiodegradationDisperse Red 167Paenochrobactrum glaciei84% within 24h50 mg/L dye[18]
Advanced OxidationDisperse Red 354Photo-Fenton>90% color removal in 10 min-[15]
Enzymatic TreatmentVarious Disperse DyesLaccase50-95% within 3hpH 4, 65°C, 50 mg/L dye[21]

Section 5: Visualizations

Diagrams of Key Processes

experimental_workflow_biodegradation cluster_prep Culture Preparation cluster_decolorization Decolorization Assay cluster_analysis Analysis A Inoculate Nutrient Broth with B. laterosporus B Incubate at 37°C for 24 hours A->B E Inoculate with Prepared Culture B->E C Prepare Mineral Salt Medium with this compound (50 mg/L) D Optimize Conditions: pH 7, 40°C C->D D->E F Incubate for 48 hours E->F G Measure Absorbance for Decolorization (%) F->G H Analyze Metabolites (HPLC, GC-MS) G->H

Caption: Experimental workflow for the biodegradation of this compound.

logical_relationship_strategies cluster_process_mod Process Modification cluster_treatment Wastewater Treatment A Reduce Environmental Impact of This compound Dyeing B Eco-friendly Dyeing Methods A->B C Optimized Dyeing Parameters A->C D Advanced Oxidation Processes A->D E Bioremediation A->E F Eco-friendly Wash-off A->F G Supercritical CO2 Dyeing B->G H Ultrasonic-Assisted Dyeing B->H I Dispersant-free Dyes B->I J Bacterial Degradation E->J K Enzymatic Treatment E->K

Caption: Strategies to mitigate the environmental impact of this compound dyeing.

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Red 54 and Disperse Red 60 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of two widely used disperse dyes, Disperse Red 54 and Disperse Red 60, when applied to polyester. The information is intended for researchers, scientists, and professionals in the textile and dyeing industries, offering objective data to aid in dye selection and process optimization.

Overview of the Dyes

This compound and Disperse Red 60 are both synthetic colorants used for dyeing hydrophobic fibers, most notably polyester. However, they belong to different chemical classes, which significantly influences their application properties and the fastness of the resulting coloration.

  • This compound is a monoazo dye, characterized by the presence of an azo group (-N=N-) as its primary chromophore.[1] Azo dyes are known for their strong color yield and cost-effectiveness.[2]

  • Disperse Red 60 belongs to the anthraquinone class of dyes.[3][4] Anthraquinone dyes are generally prized for their brightness and good lightfastness, though they can be more expensive to produce than azo dyes.[2][4]

The fundamental structural differences between these two dyes lead to distinct performance profiles on polyester, particularly concerning their fastness to light, heat, and washing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Disperse Red 60 is presented below.

PropertyThis compoundDisperse Red 60
C.I. Name This compoundDisperse Red 60
Chemical Class Single Azo[1]Anthraquinone[3][4]
Molecular Formula C₁₉H₁₈ClN₅O₄[1]C₂₀H₁₃NO₄[3]
Molecular Weight 415.83 g/mol [1]331.32 g/mol [3]
CAS Registry No. 12217-86-6, 6657-37-0, 6021-61-0[1]12223-37-9, 17418-58-5[3]
Shade on Polyester Yellowish-Red[1]Bright Bluish-Red[3][5]

Performance on Polyester: A Comparative Analysis

The suitability of a disperse dye for a specific application is determined by its fastness properties. The following table summarizes the comparative performance of this compound and Disperse Red 60 on polyester, based on standard testing methodologies.

Fastness PropertyTest MethodThis compoundDisperse Red 60Key Observations
Light Fastness ISO 105-B026[1]Good[5]Anthraquinone dyes like DR-60 are generally known for good lightfastness.[4] Azo dyes can have lower lightfastness.[6]
Washing Fastness ISO 105-C064-5 (Staining), 5 (Fading)[1]Good to ExcellentBoth dyes can achieve good wash fastness on polyester, which is significantly improved by a proper reduction clearing process after dyeing to remove surface dye.[7][8]
Sublimation Fastness ISO 105-P01Not specifiedPoor[5]Sublimation fastness is a critical parameter for polyester, as poor performance can lead to color changes and staining during heat-setting or ironing.[9][10] DR-60's poor sublimation resistance is a notable limitation.[5]
Perspiration Fastness ISO 105-E044-5 (Staining), 5 (Fading)[1]Not specified
Ironing Fastness ISO 105-X114-5[1]Not specifiedThis property is closely related to sublimation fastness.[9]

Experimental Protocols

Standardized procedures are crucial for the accurate assessment of dye performance. Below are typical methodologies for dyeing polyester and evaluating fastness properties.

High-Temperature Polyester Dyeing Protocol

Disperse dyes are applied to polyester using a high-temperature, high-pressure exhaustion method.[11]

  • Preparation of the Dyebath: A dyebath is prepared containing the disperse dye (e.g., 1% on weight of fiber), a dispersing agent, and a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5).[12]

  • Dyeing Process: The polyester fabric is introduced into the dyebath. The temperature is raised to 130°C over 45-60 minutes and held for 60 minutes to allow for dye penetration and fixation within the polyester fibers.[11][13]

  • Cooling and Rinsing: The dyebath is cooled down, and the fabric is rinsed with water.

  • Reduction Clearing: A post-treatment, known as reduction clearing, is performed. The fabric is treated in a bath containing sodium hydrosulfite and caustic soda to remove any unfixed dye from the fiber surface.[8] This step is critical for achieving good wash fastness.[7]

  • Final Rinsing and Drying: The fabric is thoroughly rinsed and then dried.

Fastness Testing Methods
  • Light Fastness (ISO 105-B02): Dyed samples are exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural sunlight. The change in color is assessed by comparing the exposed sample to an unexposed sample against the Blue Wool Scale (grades 1-8, where 8 is excellent).

  • Washing Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (a multifiber strip) and agitated in a soap or detergent solution under specified conditions of time and temperature. The color change of the specimen and the staining of the adjacent undyed fabrics are evaluated using grey scales.[7]

  • Sublimation Fastness (ISO 105-P01 / AATCC 133): The dyed fabric is placed in contact with an undyed fabric and subjected to dry heat in a testing apparatus at a specific temperature (e.g., 180°C or 210°C) for 30 seconds.[9][10] The change in shade of the test sample and the staining of the adjacent fabric are assessed using grey scales.[10]

Visualizations

Chemical Structures

Caption: Chemical structure of C.I. This compound.

Caption: Chemical structure of C.I. Disperse Red 60.

Experimental Workflow

Dyeing_Workflow cluster_workflow Polyester Dyeing & Testing Workflow prep Dye Bath Preparation (Dye, Dispersant, pH 4.5-5.5) dyeing High-Temp Dyeing (130°C, 60 min) prep->dyeing rinse1 Rinse dyeing->rinse1 reduction Reduction Clearing (NaOH, Na₂S₂O₄) rinse1->reduction rinse2 Final Rinse reduction->rinse2 dry Drying rinse2->dry testing Fastness Testing (Light, Wash, Sublimation) dry->testing

Caption: Standard workflow for dyeing polyester with disperse dyes.

Conclusion

The choice between this compound and Disperse Red 60 for dyeing polyester depends critically on the end-use requirements of the final product.

  • This compound , an azo dye, offers a yellowish-red shade and demonstrates good all-around fastness properties, including light, washing, and perspiration fastness.[1] Its performance makes it a versatile option for various apparel and textile applications.

  • Disperse Red 60 , an anthraquinone dye, provides a bright, bluish-red shade with good lightfastness.[5] However, its primary drawback is its poor sublimation resistance.[5] This limitation makes it unsuitable for fabrics that will undergo high-temperature finishing processes, such as heat-setting or permanent pressing, as the dye may migrate and stain adjacent materials.[9][14]

References

A Comparative Analysis of Azo and Anthraquinone Dyes in Textiles: A Guide for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of textile coloration, azo and anthraquinone dyes stand out as two of the most significant classes of synthetic colorants. While both are integral to the textile industry, they exhibit distinct differences in their chemical structures, performance characteristics, and environmental footprints. This guide provides an objective, data-driven comparison of these two dye classes to inform researchers, scientists, and drug development professionals in their material selection and development processes.

Executive Summary

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic dyes, offering a wide spectrum of vibrant colors.[1] Their synthesis is generally cost-effective. Anthraquinone dyes, with their core structure derived from anthraquinone, are renowned for their exceptional stability, particularly their light fastness, and are frequently used to achieve brilliant blue, green, and red shades.[1] The choice between these dye classes often involves a trade-off between color versatility, cost, performance, and environmental considerations. Anthraquinone dyes typically offer superior fastness properties, which is crucial for high-performance textiles, while the economic advantages and broad color range of azo dyes have led to their widespread use.[2]

Data Presentation: Performance and Environmental Characteristics

The following tables summarize the general performance and environmental characteristics of azo and anthraquinone dyes based on typical experimental data.

Table 1: Comparative Performance of Azo and Anthraquinone Dyes

Performance MetricAzo Dyes (Representative)Anthraquinone Dyes (Representative)
Light Fastness (ISO 105-B02) 3-4 (Moderate to Good)4-5 (Good to Excellent)[2]
Wash Fastness (AATCC 61) 3-4 (Moderate to Good)4 (Good)[2]
Rubbing Fastness (Dry) 4 (Good)4-5 (Good to Excellent)[2]
Rubbing Fastness (Wet) 3 (Moderate)3-4 (Moderate to Good)[2]
Color Brightness/Brilliance HighHigh
Shade Range Very WideGood (strong in blues, greens, violets)
Cost-Effectiveness HighModerate

Note: Fastness ratings are on a scale of 1 to 8 for light fastness (where 8 is the best) and 1 to 5 for wash and rubbing fastness (where 5 is the best). The data presented is a synthesis from multiple sources and may vary depending on the specific dye, substrate, and experimental conditions.[1]

Table 2: Comparative Environmental and Toxicological Profile

ParameterAzo DyesAnthraquinone Dyes
Aquatic Toxicity (e.g., OECD 203) Generally lower to moderate toxicityGenerally moderate to high toxicity[3]
Biodegradability (e.g., OECD 301) Can be biodegradable under specific conditions, but may form toxic aromatic amines.[3]Generally more resistant to biodegradation.[3]
Effluent Characteristics Contribute to high Chemical Oxygen Demand (COD) and color in wastewater. Potential for the release of harmful amines.[3]Contribute to high Chemical Oxygen Demand (COD) and intense color in wastewater.
Carcinogenicity Some azo dyes can be reduced to form carcinogenic aromatic amines.[2]Generally considered less of a concern regarding carcinogenicity.

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are crucial. The following are detailed methodologies for key performance and environmental impact assessments.

Color Fastness to Light (ISO 105-B02:2014)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[4]

  • Apparatus: A xenon arc fading lamp apparatus with controlled temperature and humidity.[5]

  • Procedure:

    • A textile specimen is mounted on a card and placed in the xenon arc apparatus.

    • Simultaneously, a set of blue wool references with known light fastness (grades 1-8) are exposed under the same conditions.[6]

    • The exposure continues until a specified change in the color of the specimen or a reference is observed.

    • The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool references using a Grey Scale for Assessing Change in Colour.[4][6]

Color Fastness to Laundering (AATCC Test Method 61-2020)

This accelerated test method is designed to evaluate the colorfastness of textiles to home and commercial laundering.[7][8]

  • Apparatus: A Launder-Ometer or similar apparatus for rotating closed canisters in a thermostatically controlled water bath.[8]

  • Procedure:

    • The textile specimen is placed in a stainless steel canister along with a specified number of steel balls for abrasive action, a multifiber test fabric, and a detergent solution.[8]

    • The canisters are placed in the Launder-Ometer and agitated for 45 minutes at a specified temperature (e.g., 49°C for Test No. 2A).[7]

    • After the cycle, the specimens are rinsed and dried.

    • The change in color of the specimen and the staining of the multifiber test fabric are evaluated using the appropriate Gray Scales.[9]

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[10][11]

  • Test Organism: A variety of fish species can be used, with Zebrafish being common.[10]

  • Procedure:

    • Fish are exposed to at least five concentrations of the test substance in a geometric series.[12]

    • A control group is maintained in water without the test substance.

    • Mortalities are recorded at 24, 48, 72, and 96 hours.[12]

    • The LC50 value is calculated from the mortality data. A lower LC50 value indicates higher toxicity.[3]

Mandatory Visualizations

Synthesis of Azo Dyes

The synthesis of azo dyes is a two-step process involving diazotization followed by a coupling reaction.[13]

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction AromaticAmine Primary Aromatic Amine (Ar-NH2) DiazoniumSalt Diazonium Salt (Ar-N2+) AromaticAmine->DiazoniumSalt NaNO2 Sodium Nitrite (NaNO2) NaNO2->DiazoniumSalt Acid Mineral Acid (e.g., HCl) Acid->DiazoniumSalt AzoDye Azo Dye (Ar-N=N-Ar') DiazoniumSalt->AzoDye Electrophilic Aromatic Substitution CouplingComponent Coupling Component (e.g., Phenol, Naphthol) CouplingComponent->AzoDye

General synthesis pathway of azo dyes.
Reductive Cleavage of Azo Dyes

A significant environmental concern with azo dyes is their potential to undergo reductive cleavage of the azo bond, which can lead to the formation of potentially harmful aromatic amines.[14]

ReductiveCleavage AzoDye Azo Dye (Ar-N=N-Ar') Amine1 Aromatic Amine 1 (Ar-NH2) AzoDye->Amine1 Cleavage Amine2 Aromatic Amine 2 (Ar'-NH2) AzoDye->Amine2 Cleavage ReducingAgent Reducing Agent (e.g., Azoreductase, Na2S2O4) ReducingAgent->AzoDye

Reductive cleavage of an azo dye into aromatic amines.
Biosynthesis of Natural Anthraquinone Dyes

Natural anthraquinones are typically biosynthesized via the polyketide pathway or the shikimate pathway.[15][16] The polyketide pathway is illustrated below.

AnthraquinoneBiosynthesis AcetylCoA Acetyl-CoA PolyketideChain Poly-β-keto Chain AcetylCoA->PolyketideChain MalonylCoA Malonyl-CoA MalonylCoA->PolyketideChain AromaticRing Aromatic Ring System PolyketideChain->AromaticRing Cyclization & Aromatization Anthraquinone Anthraquinone Derivative AromaticRing->Anthraquinone Oxidation & Modification

References

Spectroscopic Validation of Disperse Red 54 Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic methods for validating the concentration of Disperse Red 54, a widely used monoazo dye. We present a detailed experimental protocol for its quantification using UV-Vis spectroscopy and compare its key properties with two common alternatives, Disperse Red 13 and Disperse Red 60.

This compound, with the chemical formula C19H18ClN5O4 and a molecular weight of 415.83 g/mol , is a synthetic dye valued for its coloring applications.[1] Accurate determination of its concentration in solution is crucial for quality control, experimental reproducibility, and various research applications. UV-Vis spectroscopy offers a straightforward and reliable method for this purpose.

Comparative Analysis of Red Disperse Dyes

To provide a comprehensive overview, this guide compares the essential properties of this compound with two other commercially significant red disperse dyes: Disperse Red 13 and Disperse Red 60. The selection of a suitable dye often depends on its chemical structure, spectral properties, and performance characteristics.

PropertyThis compoundDisperse Red 13Disperse Red 60
C.I. Name This compoundDisperse Red 13Disperse Red 60
CAS Number 12217-86-6 / 6657-37-0 / 6021-61-0[1]3180-81-2[2]17418-58-5[3]
Chemical Class Single Azo[1]Single Azo[2]Anthraquinone[4]
Molecular Formula C19H18ClN5O4[1]C16H17ClN4O3[2]C20H13NO4[3][4]
Molecular Weight ( g/mol ) 415.83[1]348.78[2]331.32[4]
λmax (nm) To be determined experimentally503[5]To be determined experimentally
Molar Absorptivity (ε) To be determined experimentallyTo be determined experimentallyTo be determined experimentally

Experimental Protocol: Validating this compound Concentration using UV-Vis Spectroscopy

This protocol outlines the steps for determining the concentration of this compound in a solution using a UV-Vis spectrophotometer. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

Materials and Equipment:
  • This compound powder

  • Spectrophotometric grade solvent (e.g., acetone, methanol, or dimethylformamide)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Analytical balance

Procedure:
  • Solvent Selection: this compound is soluble in solvents like acetone and ethanol.[2] The choice of solvent should be one that dissolves the dye completely and does not absorb significantly in the visible region of the spectrum where the dye absorbs.

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the absorbance of the solution over a wavelength range of 380-700 nm to identify the wavelength of maximum absorbance (λmax). This is the wavelength at which subsequent measurements will be taken for maximum sensitivity. For similar red disperse dyes, the λmax is typically in the 390 to 550 nm range.[6]

  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of this compound powder and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.

  • Generation of a Calibration Curve:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution.

    • Plot a graph of absorbance versus concentration for the standard solutions. This will generate a calibration curve. The plot should be linear and pass through the origin.

  • Measurement of Unknown Sample:

    • Measure the absorbance of the this compound solution with an unknown concentration at the same λmax.

    • Ensure the absorbance reading falls within the linear range of the calibration curve. If necessary, dilute the sample.

  • Concentration Determination:

    • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve or by using the equation of the line obtained from the linear regression of the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for validating the concentration of this compound.

experimental_workflow prep_stock Prepare Stock Solution of this compound prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards det_lambda_max Determine λmax (Wavelength Scan) prep_stock->det_lambda_max measure_standards Measure Absorbance of Standards at λmax prep_standards->measure_standards det_lambda_max->measure_standards gen_cal_curve Generate Calibration Curve (Absorbance vs. Concentration) measure_standards->gen_cal_curve det_conc Determine Concentration of Unknown Sample gen_cal_curve->det_conc measure_unknown Measure Absorbance of Unknown Sample measure_unknown->det_conc

Caption: Experimental workflow for concentration validation.

This guide provides a foundational framework for the spectroscopic validation of this compound. For highly accurate measurements, it is recommended to use a certified reference standard of the dye for the preparation of the calibration curve. Researchers should also consider the potential for solvent effects on the λmax and molar absorptivity and ensure consistency in the solvent used throughout the experiment.

References

Disperse Red 54: A Comparative Performance Analysis in Polyester Dyeing Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and textile scientists on the performance of Disperse Red 54 across various polyester dyeing methodologies, supported by experimental data and detailed protocols.

This compound, a monoazo disperse dye, is a significant colorant for polyester fibers due to its brilliant scarlet shade. The effectiveness of this dye is intrinsically linked to the dyeing system employed. This guide provides a comparative analysis of this compound's performance in three prevalent polyester dyeing systems: high-temperature exhaust, carrier dyeing, and thermosol dyeing. The objective is to furnish researchers and drug development professionals with a clear, data-driven comparison to aid in the selection of the most appropriate dyeing method for their specific applications.

Performance Comparison

The choice of dyeing system significantly impacts the final properties of the dyed polyester fabric. High-temperature dyeing is generally favored for achieving superior fastness properties due to better dye penetration and fixation within the fiber structure. Carrier dyeing, while operating at lower temperatures, can sometimes compromise light fastness. The thermosol method, a continuous process, is valued for its efficiency and high fixation rates.

Below is a summary of the performance of this compound in these systems.

Colorfastness Properties

The fastness of a dye is a critical measure of its durability. The following table summarizes the fastness ratings of this compound on polyester, providing a benchmark for its performance.

Fastness PropertyAATCC StandardISO StandardRating
Light Fastness--6
Perspiration Fastness554-5
Washing Fastness4-54-54-5

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. The following sections outline the methodologies for the three dyeing systems discussed.

High-Temperature Exhaust Dyeing

This method utilizes high temperatures and pressure to swell the polyester fibers, allowing for the diffusion of the disperse dye.

Procedure:

  • A dyebath is prepared with a specific liquor ratio.

  • A dispersing agent is added to ensure uniform dye distribution.

  • The pH of the bath is adjusted to an acidic range of 4.5-5.5 using acetic acid.[1]

  • The polyester fabric is introduced into the bath at approximately 60°C.

  • The prepared this compound dye dispersion is added.

  • The temperature is raised to 130°C at a controlled rate.[1]

  • Dyeing is continued at this temperature for 60 minutes.[1]

  • The bath is then cooled, and the fabric is rinsed.

  • A reduction clearing process is carried out to remove unfixed dye from the fiber surface, improving wash fastness.

  • The fabric is finally rinsed and dried.

Carrier Dyeing

This method employs a chemical 'carrier' to swell the polyester fibers at lower temperatures, facilitating dye uptake.

Procedure:

  • A dyebath is prepared with a specific liquor ratio.

  • A carrier (e.g., a phenolic or chlorinated aromatic compound) and a dispersing agent are added.

  • The pH of the bath is adjusted to 4.5-5.5 with acetic acid.[1]

  • The polyester fabric is added to the bath at around 60°C.[1]

  • The this compound dye dispersion is added.

  • The temperature is raised to the boil (95-100°C) and maintained for 60-90 minutes.

  • The bath is cooled, and the fabric is rinsed thoroughly.

  • A reduction clearing process is performed.

  • The fabric is rinsed and dried. It is crucial to completely remove the carrier as residual amounts can negatively affect the light fastness of the dyed material.

Thermosol Dyeing

This is a continuous method that uses dry heat to fix the dye onto the fabric.

Procedure:

  • The polyester fabric is padded with a liquor containing this compound, a migration inhibitor, and a thickening agent.

  • The padded fabric is dried, often using infrared pre-dryers to minimize dye migration.

  • The dried fabric is then passed through a thermosol oven at a high temperature, typically between 190°C and 220°C, for 60-90 seconds.[1]

  • During this time, the dye sublimes and diffuses into the polyester fibers.

  • The fabric is then cooled and subjected to a washing-off process to remove unfixed dye and auxiliaries.

Visualizing the Dyeing Process

To better understand the workflow of a typical dyeing process, the following diagram illustrates the key stages of the high-temperature exhaust dyeing method.

DyeingProcess cluster_preparation Preparation cluster_dyeing Dyeing Cycle cluster_post_treatment Post-Treatment prep_fabric Fabric Scouring load_fabric Load Fabric at 60°C prep_fabric->load_fabric prep_dyebath Prepare Dyebath (Water, Dispersing Agent, pH Control) prep_dyebath->load_fabric prep_dye Prepare Dye Dispersion (this compound) add_dye Add Dye Dispersion prep_dye->add_dye load_fabric->add_dye heat_up Heat to 130°C add_dye->heat_up dyeing Dye for 60 min at 130°C heat_up->dyeing cool_down Cool to 70°C dyeing->cool_down rinse1 Rinse cool_down->rinse1 reduction_clear Reduction Clearing rinse1->reduction_clear rinse2 Rinse reduction_clear->rinse2 dry Dry rinse2->dry

High-Temperature Exhaust Dyeing Workflow

This guide provides a foundational understanding of the performance of this compound in different dyeing systems. For specific applications, it is recommended to conduct in-house trials to optimize conditions and achieve the desired results.

References

A Comparative Analysis of Disperse Red 54 and Reactive Dyes for Dyeing Cotton/Polyester Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide presents a comparative study of Disperse Red 54 and a representative reactive dye for coloring cotton/polyester blended fabrics. It is intended for researchers, scientists, and professionals in the textile and dye manufacturing industries, providing an objective analysis of the performance characteristics of these two dye classes. This report details experimental protocols for dyeing and fastness testing, summarizes quantitative data in comparative tables, and includes diagrams to illustrate the dyeing mechanisms and experimental workflows.

Introduction

The dyeing of cotton/polyester (P/C) blends presents a unique challenge due to the distinct chemical nature of the two fibers. Polyester, a synthetic fiber, is hydrophobic and requires disperse dyes for effective coloration.[1][2] Cotton, a natural cellulosic fiber, is hydrophilic and is typically dyed with reactive dyes that form a covalent bond with the fiber.[1][3][4] This guide provides a detailed comparison of the application and performance of a specific disperse dye, C.I. This compound, and a typical vinyl sulfone-based reactive dye on a P/C blend fabric. The comparison will encompass dyeing processes, colorfastness properties, and overall performance.

Dye Characteristics

This compound is a monoazo disperse dye known for its application in dyeing polyester fibers.[5] It is sparingly soluble in water and is applied as a fine dispersion at high temperatures.[1][4]

Reactive dyes , on the other hand, are water-soluble and contain reactive groups that form strong, permanent covalent bonds with the hydroxyl groups of cellulose under alkaline conditions.[3][6][7] This chemical bonding results in excellent wash fastness.[2][3]

Experimental Protocols

To provide a basis for comparison, the following experimental protocols outline the dyeing of a 65/35 polyester/cotton blended fabric with this compound and a reactive dye.

Materials and Equipment
  • Fabric: Scoured and bleached 65/35 polyester/cotton woven fabric.

  • Dyes:

    • C.I. This compound

    • C.I. Reactive Red 239 (a representative vinyl sulfone reactive dye)

  • Chemicals:

    • Dispersing agent

    • Acetic acid

    • Sodium carbonate

    • Glauber's salt (sodium sulfate)

    • Non-ionic soap

    • Sodium hydrosulfite

    • Caustic soda

  • Equipment:

    • High-temperature laboratory dyeing machine

    • Launder-Ometer

    • Xenon arc lamp lightfastness tester

    • Crockmeter

    • Spectrophotometer

Dyeing Procedures

Two common methods for dyeing P/C blends are the one-bath and two-bath processes. For this comparative study, a two-bath process is detailed to ensure optimal dyeing for each fiber type.

Part 1: Polyester Dyeing with this compound

  • Dye Bath Preparation: Prepare a dyebath with 2% o.w.f. (on weight of fabric) this compound, 1 g/L dispersing agent, and acetic acid to adjust the pH to 4.5-5.5.

  • Dyeing: Immerse the P/C fabric in the dyebath. Raise the temperature to 130°C at a rate of 2°C/min and hold for 60 minutes.

  • Cooling and Rinsing: Cool the dyebath to 70°C and rinse the fabric thoroughly with hot and then cold water.

  • Reduction Clearing: Treat the fabric in a solution containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L non-ionic soap at 80°C for 20 minutes to remove unfixed disperse dye from the surface of both fibers. This step is crucial for good wash fastness.[8]

  • Rinsing and Neutralization: Rinse the fabric with hot and cold water, then neutralize with a weak solution of acetic acid.

Part 2: Cotton Dyeing with Reactive Red 239

  • Dye Bath Preparation: Prepare a fresh dyebath with 2% o.w.f. Reactive Red 239.

  • Dyeing: Immerse the fabric from Part 1 into the new dyebath at 40°C. Add 60 g/L of Glauber's salt over 20 minutes.

  • Fixation: After 30 minutes, add 20 g/L of sodium carbonate to raise the pH and initiate the fixation of the reactive dye to the cotton fibers. Raise the temperature to 60°C and hold for 60 minutes.

  • Rinsing and Soaping: Rinse the fabric with cold and then hot water. Soap the fabric at 95°C for 15 minutes with 2 g/L non-ionic soap to remove unfixed reactive dye.

  • Final Rinse and Drying: Rinse the fabric thoroughly with hot and cold water and then air dry.

Colorfastness Testing

The dyed fabric samples were subjected to a series of standard colorfastness tests:

  • Colorfastness to Washing: Evaluated according to ISO 105-C06 C2S.

  • Colorfastness to Light: Assessed using a Xenon arc lamp according to ISO 105-B02.[9][10][11]

  • Colorfastness to Crocking (Rubbing): Tested for both dry and wet rubbing as per AATCC Test Method 8.[12][13][14]

Data Presentation

The following tables summarize the expected quantitative data from the comparative experimental study of this compound and a representative reactive dye on a 65/35 polyester/cotton blend.

Table 1: Dye Uptake and Fixation

Dye TypeFiber ComponentDye Uptake (%)Fixation (%)
This compoundPolyester9288
Cotton5 (staining)2 (staining)
Reactive Red 239Polyester3 (staining)1 (staining)
Cotton8595

Table 2: Colorfastness Properties (Rating 1-5, where 5 is excellent)

Fastness TestThis compound (Polyester Component)Reactive Red 239 (Cotton Component)
Washing (Color Change) 4-54-5
Washing (Staining on Cotton) 3-44-5
Washing (Staining on Polyester) 4-53-4
Light (Xenon Arc) 54
Crocking (Dry) 4-54
Crocking (Wet) 43-4

Visualizations

The following diagrams illustrate the dyeing processes and the logical relationship between the dye types and their target fibers.

DyeingProcess cluster_disperse Disperse Dyeing cluster_reactive Reactive Dyeing Disperse_Dye This compound Polyester_Fiber Polyester Fiber Disperse_Dye->Polyester_Fiber High Temp (130°C) Acidic pH Reactive_Dye Reactive Dye Cotton_Fiber Cotton Fiber Reactive_Dye->Cotton_Fiber Low Temp (60°C) Alkaline pH

Caption: Dyeing mechanisms for disperse and reactive dyes.

ExperimentalWorkflow start P/C Blend Fabric disperse_dyeing Dye with this compound (130°C, acidic) start->disperse_dyeing reduction_clearing Reduction Clearing disperse_dyeing->reduction_clearing reactive_dyeing Dye with Reactive Dye (60°C, alkaline) reduction_clearing->reactive_dyeing soaping Soaping reactive_dyeing->soaping fastness_testing Colorfastness Testing (Wash, Light, Crock) soaping->fastness_testing end Dyed Fabric fastness_testing->end

Caption: Two-bath dyeing and testing workflow.

Discussion

The experimental data highlights the distinct advantages and disadvantages of each dye class for P/C blends. This compound demonstrates excellent dye uptake and fixation on the polyester component, with minimal staining on the cotton. Its lightfastness is also superior. Reactive dyes, as represented by Reactive Red 239, show high fixation and excellent wash fastness on the cotton portion of the blend.

A key challenge in dyeing P/C blends is preventing the cross-staining of dyes. The reduction clearing step after disperse dyeing is critical to remove surface dye that can stain the cotton and impair the final color and fastness.[8] Similarly, the soaping process for reactive dyes is essential to wash off unfixed dye that could stain the polyester.

The choice between a one-bath and a two-bath dyeing process involves a trade-off between efficiency and quality. While a one-bath process can save time, water, and energy, it can also lead to challenges in achieving optimal color yield and fastness for both fibers simultaneously. The two-bath method, although more resource-intensive, allows for the ideal conditions for each dye-fiber combination, generally resulting in higher quality dyeing.

Conclusion

Both this compound and reactive dyes are effective for their respective fiber types in a cotton/polyester blend. This compound provides excellent lightfastness and good overall fastness on the polyester component. Reactive dyes offer superior wash fastness on the cotton component due to the formation of a covalent bond. The selection of the dyeing method—one-bath or two-bath—will depend on the desired quality of the final product and the processing capabilities. For high-quality dyeing with optimal fastness properties, a two-bath process with appropriate intermediate clearing steps is recommended. This comparative study provides valuable data and protocols for researchers and professionals to make informed decisions in the dyeing of cotton/polyester blends.

References

Assessing the Cost-Effectiveness of Disperse Red 54 in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cost-effectiveness of Disperse Red 54 for industrial applications, primarily focusing on the textile industry. Through a detailed comparison with alternative dyes and supported by experimental data, this document aims to inform purchasing and application decisions.

Overview of this compound

This compound is a monoazo disperse dye belonging to the anthraquinone class, commonly used for dyeing synthetic fibers such as polyester, nylon, and acetate.[1][2] It is known for its high-temperature and high-pressure dyeing suitability, making it a frequent choice for achieving deep shades on polyester fabrics.[3][4] The dye is sparingly soluble in water and is applied as a fine aqueous dispersion.[5][6]

Cost-Performance Analysis

Assessing the cost-effectiveness of this compound requires a multi-faceted approach, considering not only the direct purchase price but also the performance characteristics that impact the overall cost of the dyeing process. This includes factors like dye uptake, fixation efficiency, and the need for post-treatment processes.

Market Price

The market price of this compound can fluctuate based on supplier, purity, and order volume. As of late 2025, indicative pricing for this compound is in the range of ₹140 to ₹400 per kilogram from various Indian manufacturers and suppliers.[2][7][8] It is crucial to obtain current quotes from suppliers for accurate cost calculations.

Performance Comparison

The following table summarizes the key performance indicators of this compound and common alternatives. The data presented is a synthesis of information from various sources and should be considered in the context of the specific application and substrate.

DyeTypical Price (per Kg)Fiber SuitabilityLight Fastness (Xenon, ISO 105-B02)Washing Fastness (ISO 105-C03)Rubbing Fastness (ISO 105-X12)Sublimation Fastness (ISO 105-P01)
This compound ₹140 - ₹400[2][7][8]Polyester, Acetate, Nylon[2][5]6-7[9]4-5[9]Dry: 4, Wet: 4-5[9]4[9]
Disperse Red 60 VariesPolyester, Acetate6[10]4-5[10]4-5[10]5[10]
Disperse Red 73 VariesPolyester, Acetate5-6[10]4-5[10]4[10]4-5[10]
Disperse Red 167 VariesPolyester, Wool, Silk[8]----
Reactive Red Dyes VariesCotton, Viscose, Linen[5]Generally GoodExcellent (covalent bond)[5]Good-

Note: Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance. Data for some alternatives is not consistently available in the initial search results and would require more specific product datasheets.

Experimental Protocols

To ensure accurate and reproducible comparisons of dye performance, standardized experimental protocols are essential. Below are the methodologies for key fastness tests as referenced by ISO standards.

Light Fastness (ISO 105-B02)

Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Methodology:

  • A specimen of the dyed textile is exposed to light from a Xenon arc lamp under specified conditions of temperature and humidity.

  • Simultaneously, a set of blue wool references with known light fastness is exposed.

  • The change in color of the specimen is assessed by comparing it with the fading of the blue wool references.

  • The light fastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.

Washing Fastness (ISO 105-C03)

Objective: To assess the resistance of the color of textiles to washing.

Methodology:

  • A dyed specimen is stitched between two undyed fabrics (one of the same fiber and one of a different specified fiber).

  • The composite specimen is agitated in a soap solution at a specified temperature and for a specific duration.

  • The specimen is then rinsed and dried.

  • The change in color of the dyed specimen and the staining of the undyed fabrics are assessed using a grey scale.

  • The rating is from 1 to 5, where 5 indicates no change in color or staining.

Rubbing Fastness (ISO 105-X12)

Objective: To determine the resistance of the color of textiles to rubbing off and staining other materials.

Methodology:

  • A specimen of the dyed textile is rubbed with a dry and a wet piece of undyed cotton cloth using a crockmeter.

  • The staining on the cotton cloths is assessed using a grey scale.

  • The rating is from 1 to 5, where 5 indicates no staining.

Visualizing Workflows

To better understand the processes involved in dye selection and evaluation, the following diagrams illustrate key workflows.

CostEffectivenessWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Cost-Effectiveness Analysis A Define Application Requirements (Substrate, Desired Shade, Fastness) B Identify Potential Dyes (e.g., this compound, Alternatives) A->B C Gather Preliminary Data (Price, Technical Data Sheets) B->C D Procure Dye Samples C->D E Perform Laboratory Dyeing Trials D->E F Conduct Fastness Testing (Light, Wash, Rubbing) E->F G Calculate Total Process Cost (Dye, Chemicals, Energy, Water) F->G H Compare Performance vs. Cost G->H I Select Optimal Dye H->I

Caption: Logical workflow for assessing the cost-effectiveness of an industrial dye.

DyePerformanceTestingWorkflow cluster_prep Sample Preparation cluster_dyeing Dyeing Process cluster_testing Fastness Evaluation cluster_analysis Data Analysis prep1 Weigh Textile Substrate prep2 Prepare Dyebath Solution (Dye, Dispersing Agent, pH Buffer) dye1 Introduce Substrate to Dyebath prep2->dye1 dye2 High-Temperature Dyeing Cycle (e.g., 130°C for 60 min) dye1->dye2 dye3 Rinsing and Reduction Clearing dye2->dye3 test1 Light Fastness Test (ISO 105-B02) dye3->test1 test2 Washing Fastness Test (ISO 105-C03) dye3->test2 test3 Rubbing Fastness Test (ISO 105-X12) dye3->test3 analysis1 Assess Color Change and Staining (Grey Scale Ratings) test1->analysis1 test2->analysis1 test3->analysis1 analysis2 Compare Results to Standards analysis1->analysis2

Caption: Experimental workflow for testing the performance of disperse dyes.

Conclusion

This compound presents a viable option for dyeing synthetic fibers, offering good all-around fastness properties. Its cost-effectiveness, however, is not solely determined by its price per kilogram but is intricately linked to its performance in a specific industrial process. When compared to other disperse dyes, the choice will depend on the desired shade, specific fastness requirements, and the overall process efficiency. For natural fibers, reactive dyes remain the superior choice due to their different dyeing mechanism and fiber compatibility.[5][11] A thorough experimental evaluation as outlined in this guide is paramount for making an informed and economically sound decision.

References

A Comparative Guide to Analytical Methods for the Detection of Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Disperse Red 54, a synthetic azo dye. The selection of an appropriate analytical technique is critical for quality control, safety assessment, and research and development. This document outlines the experimental protocols for key analytical methods and presents a cross-validation of their performance based on experimental data for this compound and structurally similar disperse dyes.

High-Performance Liquid Chromatography (HPLC) Coupled with Photodiode Array (PDA) or Mass Spectrometry (MS) Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of components in a mixture. For disperse dyes like this compound, a reverse-phase system is commonly employed. The choice of detector significantly impacts the sensitivity and selectivity of the analysis.

HPLC with Photodiode Array (PDA) Detection

HPLC-PDA is a robust and widely used method for routine quality control and quantification of known analytes. The PDA detector provides spectral information, which can aid in peak identification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation of the analyte's identity through parent and daughter ion fragmentation patterns. This method is particularly valuable for complex matrices.

Experimental Protocol: HPLC-PDA/MS

A generalized experimental protocol for the analysis of disperse dyes using HPLC is as follows:

  • Sample Preparation: Samples containing this compound are typically extracted using a suitable organic solvent, such as methanol or an aqueous solution of pyridine (1:1).[1] The extract is then filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol is typical.

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection:

    • PDA: Wavelengths are monitored based on the maximum absorbance of this compound.

    • MS/MS: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Detection (PDA or MS/MS) Separation->Detection Quantification Quantification Detection->Quantification

Fig 1. General workflow for HPLC-based analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective method for the quantification of known chromophoric compounds like this compound in simple matrices.

Experimental Protocol: UV-Vis Spectrophotometry

  • Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent. A calibration curve is constructed by preparing a series of dilutions of the standard solution and measuring their absorbance.

  • Measurement: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration of the dye in the sample is then determined by comparing its absorbance to the calibration curve.[1]

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Std_Prep Prepare Standard Solutions Cal_Curve Generate Calibration Curve Std_Prep->Cal_Curve Sample_Prep Prepare Sample Solution Measure_Abs Measure Sample Absorbance at λmax Sample_Prep->Measure_Abs Determine_Conc Determine Concentration Cal_Curve->Determine_Conc Measure_Abs->Determine_Conc

Fig 2. Workflow for UV-Vis spectrophotometric analysis of this compound.

Electrochemical Sensors

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of dyes. These sensors work by measuring the change in an electrical signal (e.g., current) upon the interaction of the analyte with a modified electrode surface. While specific data for this compound is limited, studies on other azo dyes demonstrate the potential of this technique.

Principle of Operation

An electrical potential is applied to an electrode system, inducing an electron transfer between the electrode and the target dye molecule.[2] This electron transfer generates a measurable current that is proportional to the concentration of the dye.[2]

Electrochemical_Sensor_Logic Analyte This compound (Analyte) Interaction Analyte-Electrode Interaction Analyte->Interaction Electrode Modified Electrode Surface Electrode->Interaction Signal Change in Electrical Signal (e.g., Current) Interaction->Signal Concentration Analyte Concentration Signal->Concentration Proportional to

Fig 3. Logical relationship in electrochemical sensing of this compound.

Comparative Data Analysis

The following tables summarize the quantitative performance of the discussed analytical methods based on studies of this compound and similar disperse dyes.

Table 1: Performance Characteristics of HPLC Methods for Disperse Dye Analysis

ParameterHPLC-PDAHPLC-MS/MS
Limit of Detection (LOD) 0.7 mg/L[1]~2.0 ng/L[1]
Limit of Quantification (LOQ) Not Specified~8.0 ng/L[1]
Linearity Range 1 to 20 mg/L[1]2.0 to 100.0 ng/mL[1]
Precision (RSD) 5.6% (Overall)[1]< 6% (Intra-day), < 13% (Inter-day)[1]
Selectivity GoodVery High
Confidence in Identification ModerateVery High (with parent/daughter ion confirmation)[1]

Table 2: Performance Characteristics of UV-Vis Spectrophotometry for Disperse Red 1 Analysis *

ParameterUV-Vis Spectrophotometry
Limit of Detection (LOD) 2.47 x 10-6 mol L-1[3]
Limit of Quantification (LOQ) 8.22 x 10-6 mol L-1[3]
Linearity (Correlation Coefficient, r) 0.9993[3]
Recovery 85.9 - 113%[3]

*Data for Disperse Red 1 is presented as a close structural analog to this compound.

Table 3: Potential Performance of Electrochemical Sensors for Azo Dye Analysis *

ParameterElectrochemical Sensor
Limit of Detection (LOD) Potentially in the nM to µM range
Linearity Range Wide linear detection ranges have been reported for other dyes
Analysis Time Rapid (minutes)
Portability Potential for portable, in-field analysis

*Performance characteristics are inferred from studies on other azo dyes and represent the potential of the technique.

Conclusion

The choice of an analytical method for the detection of this compound depends on the specific requirements of the analysis.

  • HPLC-MS/MS is the most sensitive and selective method, making it the gold standard for trace-level detection and confirmatory analysis, especially in complex matrices.

  • HPLC-PDA offers a good balance of performance and cost-effectiveness for routine quality control where high sensitivity is not the primary concern.

  • UV-Vis Spectrophotometry is a simple and inexpensive method suitable for the quantification of this compound in simple, transparent solutions where interfering substances are not present.

  • Electrochemical Sensors are an emerging technology with the potential for rapid, sensitive, and on-site analysis, although further method development and validation are required for this compound.

The cross-validation of results between these methods, where applicable, can provide a higher degree of confidence in the analytical data.

References

A Comparative Analysis of Disperse Red 54 and Other High-Energy Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of C.I. Disperse Red 54 against a selection of other high-energy red disperse dyes. The data presented is intended for researchers, scientists, and professionals in drug development and related fields who utilize these dyes in their work. The information is compiled from various publicly available sources.

Performance Data Summary

The following table summarizes the key fastness properties of this compound and several alternative high-energy disperse dyes. Fastness is rated on a scale of 1 to 5 for washing, sublimation, and rubbing, and on a scale of 1 to 8 for light fastness, where a higher number indicates better performance. It is important to note that the data is collated from different manufacturers and suppliers, and testing conditions may vary.

Dye NameC.I. NameChemical ClassLight Fastness (Xenon)Wash FastnessSublimation FastnessRubbing Fastness (Wet)
This compound 11131Monoazo654-54-5
Disperse Red 60 60756Anthraquinone6-74-54-5Not Specified
Disperse Red 73 11116Monoazo64-544-5
Disperse Red 82 Not SpecifiedNot Specified6-74-544-5
Disperse Red 92 Not SpecifiedAnthraquinoneExcellentExcellentGoodGood
Disperse Red 167 11338Monoazo6-74-54-5Not Specified

This compound, a monoazo dye, demonstrates good all-around fastness properties. When compared to other high-energy disperse dyes, particularly those of the anthraquinone class like Disperse Red 60 and Disperse Red 92, it holds a competitive position. Anthraquinone dyes are noted for their bright colors and generally good light fastness and chemical stability. High-energy disperse dyes, in general, are characterized by larger molecular sizes and are suitable for dyeing at temperatures above 129°C, which typically imparts excellent sublimation and overall fastness properties.

Experimental Protocols

The fastness properties listed in the table are determined by standardized experimental procedures. The most commonly used standards are those developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). Below are detailed methodologies for the key experiments.

1. Colorfastness to Light (Xenon Arc Lamp Test)

This test evaluates the resistance of the dye to fading when exposed to an artificial light source that mimics natural sunlight.

  • Principle: A specimen of the dyed textile is exposed to light from a xenon arc lamp under controlled temperature and humidity conditions. The change in color is assessed by comparing the exposed sample to an unexposed portion of the same sample.

  • Apparatus: Xenon arc lamp lightfastness tester.

  • Procedure (based on ISO 105-B02 / AATCC TM16.3):

    • A portion of the dyed specimen is partially covered with an opaque mask.

    • The specimen is placed in the lightfastness tester along with Blue Wool standards.

    • The samples are exposed to the xenon arc light under specified conditions of temperature and humidity.

    • The exposure is continued until a specified color change is observed on the Blue Wool standards.

    • The color change of the tested specimen is evaluated by comparing the exposed and unexposed areas using the Grey Scale for Assessing Change in Colour (ISO 105-A02). The rating is given on a scale of 1 (poor) to 8 (highest).

2. Colorfastness to Washing

This test assesses the resistance of the dye to desorption and transfer to adjacent fabrics during laundering.

  • Principle: A dyed specimen, in contact with a multi-fiber fabric strip, is subjected to a simulated washing process in a soap or detergent solution with mechanical agitation. The change in color of the specimen and the staining of the multi-fiber strip are evaluated.

  • Apparatus: Launder-Ometer or similar washing fastness tester.

  • Procedure (based on ISO 105-C06 / AATCC 61):

    • A 40 mm x 100 mm specimen of the dyed textile is prepared.

    • A multi-fiber adjacent fabric of the same dimensions is attached to the specimen.

    • The composite specimen is placed in a stainless-steel container with a specified volume of washing solution and stainless-steel balls for mechanical action.

    • The container is agitated in the tester at a specified temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes).

    • After washing, the specimen is rinsed and dried.

    • The change in color of the specimen is assessed using the Grey Scale for Assessing Change in Colour, and the staining on each fiber of the multi-fiber strip is assessed using the Grey Scale for Assessing Staining (ISO 105-A03). Ratings are from 1 (poor) to 5 (excellent).

3. Colorfastness to Sublimation (Dry Heat)

This test is particularly important for disperse dyes as they can vaporize at high temperatures, which can occur during storage or ironing.

  • Principle: The dyed textile is heated under pressure in contact with an undyed white fabric. The change in color of the dyed sample and the staining of the white fabric are assessed.

  • Apparatus: Heat press or suitable heating device.

  • Procedure (based on ISO 105-P01 / AATCC 117):

    • A specimen of the dyed textile is placed between two pieces of undyed white fabric.

    • The composite sample is placed in a heating device and subjected to a specified temperature (e.g., 180°C or 210°C) and pressure for a specific duration (e.g., 30 seconds).

    • After heating, the sample is allowed to cool.

    • The color change of the specimen and the staining of the adjacent white fabrics are evaluated using the respective Grey Scales. Ratings are from 1 (poor) to 5 (excellent).

4. Colorfastness to Rubbing (Crocking)

This test determines the amount of color transferred from the surface of a colored textile to another surface by rubbing.

  • Apparatus: Crockmeter.

  • Procedure (based on ISO 105-X12 / AATCC 8):

    • A specimen of the dyed textile is mounted on the base of the crockmeter.

    • A standard white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter.

    • The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted with distilled water.

    • The rubbing finger is moved back and forth across the specimen a specified number of times with a constant downward force.

    • The amount of color transferred to the white rubbing cloth is assessed using the Grey Scale for Assessing Staining. Ratings are from 1 (heavy staining) to 5 (no staining).

Visualizations

Below are diagrams illustrating the general workflow for evaluating the performance of disperse dyes.

Dye_Performance_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Fastness Testing (ISO/AATCC Standards) cluster_analysis Data Analysis & Comparison Dye_Selection Select Dyes (e.g., this compound & Alternatives) Fabric_Prep Prepare Fabric Substrate (e.g., Polyester) Dye_Selection->Fabric_Prep Dyeing Dye Fabric Samples (High-Temperature Method) Fabric_Prep->Dyeing Light_Fastness Light Fastness Test (Xenon Arc) Dyeing->Light_Fastness Wash_Fastness Wash Fastness Test (Launder-Ometer) Dyeing->Wash_Fastness Sublimation_Fastness Sublimation Fastness Test (Heat Press) Dyeing->Sublimation_Fastness Rubbing_Fastness Rubbing Fastness Test (Crockmeter) Dyeing->Rubbing_Fastness Evaluation Evaluate Color Change & Staining (Grey Scales) Light_Fastness->Evaluation Wash_Fastness->Evaluation Sublimation_Fastness->Evaluation Rubbing_Fastness->Evaluation Data_Tabulation Tabulate Fastness Ratings Evaluation->Data_Tabulation Comparison Comparative Analysis Data_Tabulation->Comparison

Caption: General workflow for the evaluation of disperse dye performance.

Experimental_Logic cluster_input Inputs cluster_process Process cluster_stress Stress Factors cluster_output Performance Metrics Dye Disperse Dye Dyeing_Process Dyeing Application (Controlled Temp, pH, Time) Dye->Dyeing_Process Fabric Textile Substrate Fabric->Dyeing_Process Light Light Exposure Dyeing_Process->Light Washing Washing Dyeing_Process->Washing Heat Heat/Sublimation Dyeing_Process->Heat Friction Mechanical Rubbing Dyeing_Process->Friction Fading Color Fading Light->Fading Washing->Fading Staining Color Staining Washing->Staining Heat->Fading Heat->Staining Friction->Staining Durability Overall Durability Fading->Durability Staining->Durability

Caption: Logical relationship between dyeing process, stress factors, and performance outcomes.

A Comparative Analysis of Sublimation Fastness: Disperse Red 54 Versus Other Red Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thermal stability of dyes is a critical parameter. This guide provides an objective comparison of the sublimation fastness of Disperse Red 54 against other common red disperse dyes, supported by experimental data and standardized protocols.

This report delves into the sublimation fastness properties of this compound, a widely used colorant, and contrasts its performance with other significant red disperse dyes: Disperse Red 60, Disperse Red 73, Disperse Red 82, and Disperse Red 177. Sublimation, the transition of a substance directly from a solid to a gas phase, is a crucial consideration in the application of disperse dyes, particularly in processes involving heat, such as thermal transfer printing and high-temperature dyeing of synthetic fibers like polyester. Poor sublimation fastness can lead to color migration, staining of adjacent materials, and a decrease in the overall quality and durability of the final product.

Quantitative Comparison of Sublimation Fastness

The sublimation fastness of disperse dyes is evaluated by assessing the degree of staining on an undyed adjacent fabric and the change in color of the original sample after being subjected to heat. This is typically rated on a grey scale from 1 (poor) to 5 (excellent). The following table summarizes the sublimation fastness ratings for this compound and its alternatives, as collated from various technical data sheets. It is important to note that the testing temperatures may vary, which can influence the results.

DyeC.I. NameCAS No.Sublimation Fastness Rating (Staining)Test Conditions
This compound This compound12217-86-64-5[1][2]180°C for 30 seconds[2]
Disperse Red 60 Disperse Red FB17418-58-5Not specified180°C for 30 seconds[3]
Disperse Red 73 Disperse Red GFL16889-10-4Not specified180°C for 30 seconds[4]
Disperse Red 82 Disperse Red HBBL12223-42-64-5[5][6]Medium[6]
Disperse Red 177 Disperse Red FRL68133-69-75[7]Not specified[7]

Note: The data presented is based on available information from various sources and may not be directly comparable due to potential differences in testing methodologies beyond the stated temperature and time.

From the available data, this compound exhibits good to excellent sublimation fastness.[1][2] Disperse Red 177 also demonstrates a high sublimation fastness rating.[7] Disperse Red 82 shows a comparable sublimation fastness to this compound.[5][6]

Experimental Protocol for Sublimation Fastness Testing

The evaluation of sublimation fastness is conducted following standardized methods to ensure reproducibility and comparability of results. The most commonly employed standards are AATCC Test Method 117 and ISO 105-P01.[8][9]

Objective: To determine the resistance of the color of textiles to the action of dry heat (sublimation).

Apparatus and Materials:

  • Heating device capable of maintaining a uniform temperature ±2°C.

  • White, undyed polyester fabric as the adjacent fabric.

  • Grey Scale for assessing staining and color change.

  • Glass plates.

  • Stopwatch.

  • Dyed textile specimen.

Procedure:

  • Specimen Preparation: A specimen of the dyed textile (e.g., 40x100 mm) is prepared. An undyed piece of polyester fabric of the same dimensions is placed on top of the dyed specimen.

  • Test Setup: The composite specimen (dyed fabric and undyed adjacent fabric) is placed between two glass plates under a specified pressure.

  • Heating: The assembly is placed in the preheated heating device at the specified temperature (e.g., 150°C, 180°C, or 210°C) for a set duration (typically 30 seconds).[9]

  • Cooling and Conditioning: After the specified time, the assembly is removed from the heating device and allowed to cool. The dyed specimen and the undyed adjacent fabric are separated and conditioned in a standard atmosphere for at least 4 hours.[10]

  • Assessment:

    • Staining: The degree of staining on the undyed polyester fabric is assessed by comparing it with the original undyed fabric using the Grey Scale for Staining.

    • Color Change: The change in color of the dyed specimen is assessed by comparing it with the original, untreated dyed specimen using the Grey Scale for Color Change.

  • Rating: The fastness is rated on a scale of 1 to 5, where 5 represents negligible or no staining/color change (excellent fastness) and 1 represents severe staining/color change (poor fastness).[11]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for evaluating the sublimation fastness of disperse dyes.

Sublimation_Fastness_Workflow cluster_prep Preparation cluster_testing Testing cluster_assessment Assessment A Dyed Fabric Specimen C Composite Specimen Assembly A->C A->C B Undyed Adjacent Fabric B->C B->C D Preheat Heating Device to Specified Temperature E Place Composite Specimen in Device for 30s C->E D->E D->E F Remove and Cool E->F E->F G Condition for 4 hours F->G F->G H Assess Staining on Adjacent Fabric (Grey Scale for Staining) G->H G->H I Assess Color Change of Dyed Specimen (Grey Scale for Color Change) G->I G->I J Record Fastness Ratings (1-5) H->J H->J I->J I->J

Caption: Experimental workflow for sublimation fastness testing.

References

A comparative review of the toxicological profiles of disperse red dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicological profiles of five commercially significant disperse red dyes: Disperse Red 1, Disperse Red 9, Disperse Red 11, Disperse Red 13, and Disperse Red 17. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Executive Summary

Disperse Red dyes are widely used in the textile industry for coloring synthetic fibers. Structurally, many of these dyes are azo compounds, which can be metabolized to potentially harmful aromatic amines.[1][2][3] Toxicological assessments reveal varying profiles among these dyes, with genotoxicity and skin sensitization being common concerns. This review summarizes the available data on their acute toxicity, skin irritation and sensitization, and genotoxicity, providing a comparative basis for risk assessment.

Comparative Toxicological Data

The following table summarizes the available quantitative and qualitative toxicological data for the selected Disperse Red dyes.

Toxicological EndpointDisperse Red 1Disperse Red 9Disperse Red 11Disperse Red 13Disperse Red 17
Acute Oral Toxicity (LD50) Data not available"Minimal toxicity" in dogs at up to 8 g/kg.[4]>5 g/kg (female rats); 0.7-1.0 g/kg (male rats).[5][6]Data not available>2000 mg/kg (rats).[7]
Skin Irritation/Corrosion Not classified as a skin irritant.[8]Reported as a skin irritant in humans.[4]Mild to moderate skin irritant depending on the dye lot.[5]Data not availableNon-irritant to skin in rabbit studies.[7]
Skin Sensitization Potential for skin sensitization.[7][9]Reported as a skin sensitizer in humans.[4]Negative for contact hypersensitivity in mouse studies.[5]Data not availableMay cause an allergic skin reaction.[10]
Genotoxicity (Ames Test) Positive (induces frame-shift mutations).[1][11]Positive response reported.[4]Mixed results; some studies show positive results in one test strain, potentially due to contaminants.[5][6]Positive (induces frame-shift mutations).[1][12]Data not available
Genotoxicity (Micronucleus Assay) Increased frequency of micronuclei in human lymphocytes and HepG2 cells.[13][14]Data not availableIncreased mutants and micronuclei in mouse lymphoma cells.[5][6]Induced chromosomal damage in human lymphocytes.[12]Data not available
Reproductive Toxicity Induces cytotoxic and genotoxic effects in mouse germ cells, leading to abnormal sperm morphology and decreased fertility at doses of 100 and 500 mg/kg.[15][16][17]Data not availableData not availableData not availableData not available

Mechanisms of Toxicity

A primary mechanism of toxicity for many Disperse Red dyes, particularly those with an azo structure (e.g., Disperse Red 1 and 13), involves the metabolic reduction of the azo bond.[1][2][3][18] This process, often carried out by azoreductases from intestinal microbiota or liver enzymes, cleaves the molecule to produce aromatic amines.[1][2][3][18] Some of these aromatic amines are known or suspected carcinogens and mutagens.[1][2][3] The subsequent metabolic activation of these amines can lead to the formation of reactive intermediates that can bind to DNA and other macromolecules, inducing genotoxic and cytotoxic effects.[19]

Signaling Pathway for Azo Dye Metabolic Activation and Genotoxicity

G cluster_ingestion Ingestion/Dermal Absorption cluster_metabolism Metabolism (Liver/Gut Microbiota) cluster_toxicity Cellular Toxicity Azo Dye Azo Dye Azoreductase Azoreductase Azo Dye->Azoreductase Reduction Aromatic Amines Aromatic Amines Azoreductase->Aromatic Amines Metabolic Activation (e.g., N-hydroxylation) Metabolic Activation (e.g., N-hydroxylation) Aromatic Amines->Metabolic Activation (e.g., N-hydroxylation) Reactive Intermediates Reactive Intermediates Metabolic Activation (e.g., N-hydroxylation)->Reactive Intermediates DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage Mutations Mutations DNA Damage->Mutations Cell Death/Carcinogenesis Cell Death/Carcinogenesis Mutations->Cell Death/Carcinogenesis G cluster_workflow In Vitro Genotoxicity Testing Workflow Test Substance Test Substance Ames Test (OECD 471) Ames Test (OECD 471) Test Substance->Ames Test (OECD 471) Positive_Ames Positive Ames Test (OECD 471)->Positive_Ames Mutagenic Negative_Ames Negative Ames Test (OECD 471)->Negative_Ames Non-mutagenic Genotoxic Genotoxic Positive_Ames->Genotoxic Micronucleus Test (OECD 487) Micronucleus Test (OECD 487) Negative_Ames->Micronucleus Test (OECD 487) Positive_MN Positive Micronucleus Test (OECD 487)->Positive_MN Clastogenic/ Aneugenic Negative_MN Negative Micronucleus Test (OECD 487)->Negative_MN Non-clastogenic/ Non-aneugenic Positive_MN->Genotoxic Non-genotoxic Non-genotoxic Negative_MN->Non-genotoxic Further Testing Further Testing Genotoxic->Further Testing

References

Safety Operating Guide

Proper Disposal of Disperse Red 54: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Disperse Red 54

This guide provides procedural, step-by-step instructions for the safe handling and disposal of this compound, a synthetic dye used in research and development. Adherence to these protocols is crucial for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative that all personnel are thoroughly familiar with the Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE): All individuals handling this compound, whether in solid or solution form, must wear the following:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.

  • Skin Protection: Chemical-impermeable gloves (e.g., nitrile) and a laboratory coat or impervious clothing.[1]

  • Respiratory Protection: When handling the powder form or if aerosols may be generated, a particle filter mask or a full-face respirator should be utilized to prevent inhalation.

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[1]

Disposal of Solid this compound Waste

Solid waste includes expired dye powder, contaminated PPE (such as gloves and weigh boats), and any materials used for spill cleanup.

Procedure:

  • Collection: Carefully gather all solid waste. To prevent the powder from becoming airborne, avoid creating dust. If sweeping is necessary, slightly dampen the material with water.[2]

  • Containerization: Place all solid waste into a clearly labeled, sealable, and chemically compatible container. This container must be marked as "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound").

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, awaiting collection by environmental health and safety (EHS) personnel.

Disposal of Liquid this compound Waste

Liquid waste includes any solutions containing this compound and contaminated rinse water from cleaning glassware. Discharge of this compound solutions into sewer systems is strictly prohibited.[1]

Procedure:

  • Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical waste unless explicitly permitted by your institution's EHS department.[3]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("Liquid Waste: this compound solution"), along with an estimation of the concentration and volume.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste.

Spill Management

In the event of a spill, prompt and appropriate action is essential to prevent exposure and environmental contamination.

  • Control Dust/Spread: For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Clean-Up: While wearing the appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.

Ultimate Disposal Methods

The final disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.[2][3] Approved disposal methods include:

  • Licensed Chemical Destruction Plant: Transportation to a facility equipped for the safe and complete destruction of chemical waste.[1]

  • Controlled Incineration: Incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

Contaminated packaging should be triple-rinsed, with the rinsate collected as hazardous liquid waste. The packaging can then be punctured to prevent reuse and disposed of in a sanitary landfill or incinerated if combustible.[1]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, Spill Cleanup) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container 'Hazardous Solid Waste: this compound' solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container 'Hazardous Liquid Waste: this compound' liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Disperse Red 54

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Disperse Red 54 is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational plans for handling and storage, and procedures for disposal and spill cleanup.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1]
Hand Protection Chemical impermeable gloves are required. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A particulate filter device (EN 143) is recommended.[2]
Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.

Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Location: Store the container in a dry, cool, and well-ventilated place.[1]

  • Container Integrity: Keep the container tightly closed when not in use.[1]

  • Incompatible Materials: Store away from incompatible materials and foodstuff containers.[3]

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1]

  • Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[2]

  • Clothing: Wear suitable protective clothing and remove any contaminated clothing immediately.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.

Chemical Disposal:

  • Licensed Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Avoid Drains: Do not let the chemical enter drains or sewer systems.[1]

Contaminated Packaging Disposal:

  • Rinsing: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Puncturing: Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

  • Incineration: Controlled incineration with flue gas scrubbing is a possible option for combustible packaging materials.[1]

Spill Cleanup Plan

In the event of a spill, a prompt and appropriate response is necessary to mitigate any potential hazards.

Minor Spills:

  • Ventilation: Ensure adequate ventilation in the spill area.[1]

  • Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Use an inert absorbent material to contain the spill.

  • Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[3]

    • Place the collected material into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area with soap and water.

Major Spills:

  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: If safe to do so, increase ventilation.

  • Emergency Services: Contact emergency services and provide them with details of the spill.

  • Containment: Prevent the spill from entering drains or waterways.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Experimental Workflow: Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing and Transfer Weighing and Transfer Prepare Workspace->Weighing and Transfer Experimentation Experimentation Weighing and Transfer->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Spill Spill Cleanup Spill Cleanup Spill Spill->Cleanup Spill Exposure Exposure First Aid First Aid Exposure->First Aid Handling Handling Handling->Spill Handling->Exposure

Caption: This diagram outlines the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.